2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 293848. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dibromo-4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3/c9-5-1-4(3-7(11)12)2-6(10)8(5)13/h1-2,13H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHLZXHHXUHDDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60315288 | |
| Record name | 2-(3,5-dibromo-4-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60315288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24744-58-9 | |
| Record name | 24744-58-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,5-dibromo-4-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60315288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Enigmatic Bio-Potential of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic Acid: A Technical Guide for Researchers
Preamble: Unveiling a Molecule of Interest
In the vast landscape of chemical compounds with therapeutic potential, the family of halogenated phenolic acids presents a compelling area of investigation. Among these, 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid, a structurally distinct molecule, stands out. While direct and extensive biological data for this specific compound remains nascent in publicly accessible literature, a wealth of information on its structural analogs provides a strong foundation for hypothesizing its bioactivity. This technical guide is crafted for researchers, scientists, and drug development professionals to navigate the potential biological landscape of this compound. By synthesizing data from closely related compounds, we will explore its likely mechanisms of action, propose robust experimental protocols for its evaluation, and provide a framework for future research.
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to predicting its biological behavior.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 24744-58-9 | [2] |
| Molecular Formula | C₈H₆Br₂O₃ | [1] |
| Average Molecular Weight | 309.941 g/mol | [1] |
| Chemical Class | o-bromophenols | [1] |
Hypothesized Biological Activities and Mechanistic Insights
Based on an extensive review of structurally analogous compounds, we can infer several potential biological activities for this compound.
Modulation of Thyroid Hormone Receptors
The structural similarity of this compound to thyroid hormones and other known modulators of thyroid hormone receptors (TRs) is striking. The presence of a halogenated phenolic ring is a key feature for TR binding.
Evidence from Analogs:
-
Thyromimetic Activity: 3,5-Diiodo-4-hydroxyphenylpropionic acid, a di-iodinated analog, has been shown to be a thyromimetic compound with effects on myocardial function similar to thyroxine (T4).
-
Agonist and Antagonist Potential: The addition of a hydrophobic moiety to 3,5-dibromo-4-(3′-isopropyl-4′-hydroxyphenoxy)benzoic acid, a known TR agonist, can convert it into a TR antagonist[3]. This suggests that subtle structural modifications can switch the mode of action at the receptor. Dihydroxylated polybrominated diphenyl ethers also exhibit both agonistic and antagonistic activities at TRs[4].
Proposed Mechanism of Action:
This compound may act as a ligand for thyroid hormone receptors (TRα and TRβ), which are nuclear receptors that regulate gene expression[5]. Upon binding to the ligand-binding domain of the TR, the compound could induce a conformational change, leading to the recruitment of coactivators or corepressors, thereby modulating the transcription of target genes involved in metabolism and development[5].
Figure 1: Hypothesized signaling pathway for thyroid hormone receptor modulation.
Antimicrobial Activity
The presence of bromine atoms on the phenolic ring is a common feature in many antimicrobial compounds.
Evidence from Analogs:
-
Potent Antibacterial Action: 2-(3',5'-Dibromo-2'-methoxyphenoxy)-3,5-dibromophenol, a compound with a similar dibromophenol moiety, has demonstrated high activity against a range of bacteria, including Bacillus subtilis and Staphylococcus aureus[6][7].
-
General Phenolic Antimicrobials: Naturally occurring phenols and their derivatives are known to exhibit antimicrobial activity against both planktonic bacteria and biofilms[8].
Proposed Mechanism of Action:
The antimicrobial action could be attributed to the disruption of bacterial cell membrane integrity, leading to the leakage of intracellular components. The lipophilic nature of the brominated phenyl ring may facilitate its insertion into the lipid bilayer of the bacterial membrane. Additionally, the compound could interfere with essential bacterial enzymes or metabolic pathways.
Antioxidant Properties
Phenolic acids are well-documented for their ability to scavenge free radicals and act as antioxidants.
Evidence from Analogs:
-
Structure-Activity Relationship: Studies on various hydroxyphenylacetic and hydroxybenzoic acids have shown that their antioxidant activity is dependent on the number and position of hydroxyl groups[9][10]. The presence of the hydroxyl group on the phenyl ring of this compound is a key structural feature for potential antioxidant effects.
Proposed Mechanism of Action:
The phenolic hydroxyl group can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components like lipids, proteins, and DNA. The resulting phenoxy radical can be stabilized by resonance, making the parent molecule an effective antioxidant.
Potential Neuroactivity and Neurotoxicity
The effects of halogenated acetic acids on the nervous system present a dual possibility of both therapeutic and toxic effects.
Evidence from Analogs:
-
Neurotoxicity: Dibromoacetic acid (DBA), a related haloacetic acid, has been shown to induce neurotoxicity in rats, characterized by neuromuscular deficits and degeneration of spinal cord nerve fibers[11].
-
Neuroprotection: Conversely, some phenolic acids are being investigated for their neuroprotective effects, suggesting a complex structure-activity relationship[12].
Proposed Mechanism of Action:
The potential for neurotoxicity could arise from the disruption of neuronal function or interference with critical metabolic pathways within the central nervous system. Conversely, any neuroprotective effects could be linked to the antioxidant properties of the phenolic moiety, counteracting oxidative stress which is a known contributor to neurodegeneration.
Experimental Protocols for Biological Evaluation
To empirically validate the hypothesized biological activities, the following detailed experimental protocols are proposed.
Thyroid Hormone Receptor Binding and Activity Assay
This workflow is designed to determine if the compound binds to and activates or inhibits thyroid hormone receptors.
Figure 2: Experimental workflow for the thyroid hormone receptor activity assay.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Maintain Human Embryonic Kidney 293T (HEK293T) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Co-transfect the cells with expression plasmids for human TRα or TRβ and a reporter plasmid containing a thyroid hormone response element (TRE) driving the expression of firefly luciferase. A constitutively active Renilla luciferase plasmid should be co-transfected for normalization.
-
-
Compound Treatment:
-
24 hours post-transfection, seed the cells into 96-well plates.
-
Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO).
-
Treat the cells with the compound at various concentrations. Include a vehicle control and a positive control (e.g., triiodothyronine, T3).
-
-
Incubation and Lysis:
-
Incubate the treated cells for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After incubation, lyse the cells using a suitable lysis buffer.
-
-
Luciferase Assay and Data Analysis:
-
Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the compound concentration and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
Antimicrobial Susceptibility Testing
This protocol will determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria.
Step-by-Step Methodology:
-
Bacterial Strains and Culture Conditions:
-
Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Grow the bacteria in appropriate broth media (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
-
Broth Microdilution Assay:
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Incubation and MIC Determination:
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Cytotoxicity Assessment
It is crucial to evaluate the potential toxicity of the compound to mammalian cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Use a relevant human cell line (e.g., HepG2 for hepatotoxicity, or a cancer cell line if evaluating anticancer potential).
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment and Incubation:
-
Treat the cells with a range of concentrations of the compound for 24, 48, and 72 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals[13].
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value[13].
-
Concluding Remarks and Future Directions
While direct experimental evidence for the biological activity of this compound is currently limited, the data from structurally related compounds provides a strong rationale for its investigation as a modulator of thyroid hormone receptors, an antimicrobial agent, and an antioxidant. The proposed experimental workflows offer a clear path for elucidating its true biological potential. Future research should focus on the synthesis of this compound and its derivatives, followed by a comprehensive in vitro and in vivo evaluation of their activities. Such studies will be instrumental in determining the therapeutic promise of this intriguing molecule.
References
- 1. PhytoBank: Showing (3, 5-Dibromo-4-hydroxyphenyl)acetic acid (PHY0163438) [phytobank.ca]
- 2. 24744-58-9|this compound|BLD Pharm [bldpharm.com]
- 3. Discovery of diverse thyroid hormone receptor antagonists by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thyroid Hormone Receptor Agonistic and Antagonistic Activity of Newly Synthesized Dihydroxylated Polybrominated Diphenyl Ethers: An In Vitro and In Silico Coactivator Recruitment Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
- 6. Antibacterial Activity of 2-(3',5'-Dibromo-2'-methoxyphenoxy)-3,5- dibromophenol Isolated from Phyllospongia papyracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial Activity of 2-(3′,5′-Dibromo-2′-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 9. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Neurotoxicity produced by dibromoacetic acid in drinking water of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Core Mechanism of Action of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid
This guide provides a detailed exploration of the putative mechanism of action of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid. Drawing upon established principles of endocrine toxicology and the known biological activities of structurally related compounds, we will delve into the likely molecular targets and signaling pathways affected by this compound. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's potential physiological effects.
Introduction
This compound is a halogenated phenolic compound. Its structure, characterized by a phenylacetic acid backbone with two bromine atoms ortho to a hydroxyl group, bears a significant resemblance to endogenous thyroid hormones. This structural similarity is the cornerstone of the hypothesis that its primary mechanism of action involves the disruption of the hypothalamic-pituitary-thyroid (HPT) axis. Brominated compounds, particularly brominated flame retardants (BFRs) with phenolic structures, are well-documented endocrine disruptors that can interfere with thyroid hormone synthesis, transport, and action.[1][2][3]
The parent compound, 4-hydroxyphenylacetic acid, is a metabolite of aromatic amino acids and polyphenols with known anti-inflammatory and antioxidant properties.[4][5] The addition of bromine atoms to the phenolic ring is expected to significantly alter its biological activity, enhancing its lipophilicity and potential for interaction with nuclear receptors and enzymes involved in hormone metabolism.
Postulated Core Mechanism of Action: Disruption of Thyroid Hormone Homeostasis
The central hypothesis for the mechanism of action of this compound is its interference with multiple points within the thyroid hormone signaling pathway. This disruption can occur through several interconnected mechanisms:
Inhibition of Thyroid Peroxidase (TPO)
Thyroid peroxidase (TPO) is a critical enzyme in the thyroid gland responsible for catalyzing the oxidation of iodide and its subsequent incorporation onto tyrosine residues of thyroglobulin, a key step in the synthesis of thyroid hormones T3 and T4.[6][7] Phenolic compounds are known to be potent inhibitors of TPO.[6][8][9] The hydroxyl group on the phenyl ring of this compound can likely interact with the active site of TPO, while the bulky bromine atoms may enhance binding affinity and inhibitory potency.
Causality of Experimental Choice: A TPO inhibition assay is a fundamental first step in assessing the anti-thyroid potential of a compound due to the enzyme's central role in hormone synthesis.
Experimental Protocol: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay
This protocol outlines a high-throughput method to assess the inhibitory effect of this compound on TPO activity.[10][11]
Materials:
-
Human or porcine thyroid microsomes (as a source of TPO)
-
Amplex™ UltraRed reagent
-
Hydrogen peroxide (H₂O₂)
-
This compound (test compound)
-
Methimazole (positive control inhibitor)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
384-well microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare a stock solution of the test compound and a dilution series in the assay buffer.
-
In a 384-well plate, add the test compound dilutions, positive control, and vehicle control.
-
Add the thyroid microsome preparation to each well.
-
Incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of Amplex™ UltraRed and H₂O₂.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence at an excitation of 530-560 nm and an emission of ~590 nm.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Interference with Thyroid Hormone Transport
Thyroid hormones are transported in the bloodstream bound to carrier proteins, primarily thyroxine-binding globulin (TBG), transthyretin (TTR), and albumin. The structural similarity of many brominated phenols to thyroid hormones allows them to compete for binding sites on these transport proteins.[2][12] This competition can displace endogenous thyroid hormones, leading to their increased metabolism and clearance, and a subsequent decrease in circulating hormone levels.
Causality of Experimental Choice: A competitive binding assay with a key transport protein like TTR can reveal if the compound has the potential to disrupt the systemic availability of thyroid hormones.
Experimental Protocol: Transthyretin (TTR) Competitive Binding Assay
This protocol describes a fluorescence-based assay to evaluate the ability of this compound to displace a fluorescently labeled thyroid hormone analog from TTR.
Materials:
-
Human transthyretin (TTR)
-
Fluorescent T4 analog (e.g., ANSA)
-
This compound (test compound)
-
T4 (positive control competitor)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
96-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of TTR and the fluorescent T4 analog in the assay buffer.
-
Prepare a dilution series of the test compound and the positive control.
-
In a 96-well plate, add the TTR-fluorescent T4 analog solution.
-
Add the test compound dilutions, positive control, and vehicle control.
-
Incubate for 1 hour at room temperature.
-
Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent probe.
-
Calculate the percent displacement and determine the IC₅₀ value.
Modulation of Thyroid Hormone Receptor (TR) Activity
Thyroid hormone receptors (TRα and TRβ) are nuclear receptors that mediate the biological effects of T3 by regulating gene expression. Some brominated phenols have been shown to act as either agonists or antagonists of TRs.[12][13] Depending on the specific interaction, this compound could either mimic or block the effects of endogenous thyroid hormones at the cellular level.
Causality of Experimental Choice: A reporter gene assay is a robust method to determine if the compound can activate or inhibit the transcriptional activity of thyroid hormone receptors, providing insight into its potential as an agonist or antagonist.
Experimental Protocol: Thyroid Hormone Receptor (TR) Reporter Gene Assay
This protocol utilizes a cell line co-transfected with a TR expression vector and a reporter vector containing a thyroid hormone response element (TRE) upstream of a luciferase gene.
Materials:
-
A suitable cell line (e.g., HEK293T)
-
Expression vectors for human TRα and TRβ
-
A TRE-luciferase reporter vector
-
Transfection reagent
-
This compound (test compound)
-
Triiodothyronine (T3) (positive control agonist)
-
A known TR antagonist (for antagonist mode)
-
Cell culture medium and supplements
-
Luciferase assay system
-
Luminometer
Procedure:
-
Co-transfect the cells with the TR expression vector and the TRE-luciferase reporter vector.
-
Plate the transfected cells in a 96-well plate and allow them to attach.
-
For agonist testing, treat the cells with a dilution series of the test compound.
-
For antagonist testing, treat the cells with a fixed concentration of T3 in the presence of a dilution series of the test compound.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the fold induction (for agonists) or percent inhibition (for antagonists) and determine the EC₅₀ or IC₅₀ values.
Visualizing the Proposed Mechanism of Action
The following diagram illustrates the potential points of interference of this compound within the thyroid hormone synthesis and signaling pathway.
References
- 1. The effects and mechanisms of the new brominated flame retardant BTBPE on thyroid toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Do Flame Retardant Chemicals Increase the Risk for Thyroid Dysregulation and Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Thyroid peroxidase - Wikipedia [en.wikipedia.org]
- 8. Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds-Impact of Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of a thyroperoxidase inhibition assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo analysis of the thyroid system-disrupting activities of brominated phenolic and phenol compounds in Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thyroid receptor ligands. 1. Agonist ligands selective for the thyroid receptor beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Derivatives and Analogs of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic Acid: Potent Inhibitors of Transthyretin Amyloidogenesis
Abstract
This technical guide provides a comprehensive overview of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid and its derivatives as a promising class of compounds for the therapeutic intervention of transthyretin amyloidosis (ATTR). ATTR is a debilitating and often fatal disease characterized by the misfolding and aggregation of the transport protein transthyretin (TTR). The stabilization of the native tetrameric structure of TTR is a clinically validated strategy to halt disease progression. This guide delves into the rational design, chemical synthesis, and biological evaluation of this compound analogs. We present detailed, field-proven protocols for the synthesis of the core scaffold and its functionalized derivatives. Furthermore, we provide step-by-step methodologies for key in vitro assays, including transthyretin fibril formation and cytotoxicity assessments, to enable researchers to effectively screen and characterize these compounds. The structure-activity relationships (SAR) of this compound class are discussed, offering insights for the future design of more potent and selective TTR stabilizers. This guide is intended for researchers, scientists, and drug development professionals in the fields of medicinal chemistry, chemical biology, and neurodegenerative diseases.
Introduction: The Challenge of Transthyretin Amyloidosis and the Promise of Kinetic Stabilizers
Transthyretin (TTR) is a homotetrameric protein primarily synthesized in the liver and choroid plexus, responsible for the transport of thyroxine and retinol (via retinol-binding protein) in the blood and cerebrospinal fluid.[1] Under normal physiological conditions, the tetrameric structure of TTR is stable. However, in transthyretin amyloidosis (ATTR), mutations or age-related factors can destabilize the tetramer, leading to its dissociation into amyloidogenic monomers. These monomers misfold and aggregate into insoluble amyloid fibrils that deposit in various tissues, including the peripheral nerves, heart, and gastrointestinal tract, causing progressive organ dysfunction and eventual failure.
A leading therapeutic strategy for ATTR is the use of "kinetic stabilizers," small molecules that bind to the thyroxine-binding sites of the TTR tetramer.[2] This binding stabilizes the native quaternary structure, raising the kinetic barrier for tetramer dissociation, the rate-limiting step in amyloidogenesis.[3] The this compound scaffold has emerged as a privileged structure for the design of potent TTR kinetic stabilizers. The dibromo-hydroxyphenyl motif mimics the diiodo-hydroxyphenyl moiety of the natural ligand, thyroxine, facilitating strong interactions within the TTR binding pocket. This guide provides a detailed exploration of this chemical class, from synthesis to biological characterization.
Synthesis of this compound and its Analogs
The synthesis of the core scaffold and its derivatives is a critical step in the exploration of this chemical space. The following sections provide a detailed, reproducible protocol for the synthesis of this compound, followed by general strategies for the introduction of various functional groups to probe the structure-activity relationship.
Synthesis of the Core Scaffold: this compound
The synthesis of the parent compound can be efficiently achieved from the readily available starting material, 4-hydroxyphenylacetic acid, via a direct bromination reaction.
Experimental Protocol: Bromination of 4-Hydroxyphenylacetic Acid
-
Materials:
-
4-Hydroxyphenylacetic acid
-
Glacial acetic acid
-
Bromine
-
Sodium thiosulfate solution (10% w/v)
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-hydroxyphenylacetic acid (10.0 g, 65.7 mmol) in glacial acetic acid (100 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (7.1 mL, 138 mmol, 2.1 equivalents) in glacial acetic acid (20 mL) dropwise to the stirred solution over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a 10% aqueous solution of sodium thiosulfate until the red-orange color of bromine disappears.
-
Pour the reaction mixture into 500 mL of ice-cold water. A white precipitate will form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
For further purification, the crude product can be recrystallized from an ethanol/water mixture or purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Dry the purified product under vacuum to yield this compound as a white to off-white solid.
-
Causality Behind Experimental Choices: The use of glacial acetic acid as a solvent provides a polar medium for the electrophilic aromatic substitution reaction. The reaction is performed at a low temperature initially to control the exothermic nature of the bromination and to minimize potential side reactions. The use of a slight excess of bromine ensures complete dibromination of the aromatic ring. Quenching with sodium thiosulfate is a standard and effective method to neutralize any unreacted bromine.
Synthesis of Analogs and Derivatives
The modular nature of the this compound scaffold allows for the synthesis of a diverse library of analogs. Modifications can be introduced at the carboxylic acid moiety, the benzylic position, or by replacing the phenyl ring with other aromatic or heterocyclic systems.
General Strategies for Analog Synthesis:
-
Ester and Amide Analogs: The carboxylic acid can be readily converted to its corresponding esters or amides through standard coupling reactions (e.g., using EDC/HOBt or converting to the acid chloride followed by reaction with an alcohol or amine). This allows for the exploration of the importance of the acidic proton and the introduction of various lipophilic or polar groups.
-
Modifications at the Benzylic Position: The benzylic protons can be replaced with alkyl or other functional groups through enolate chemistry. This can provide insights into the steric and electronic requirements at this position for optimal TTR binding.
-
Aryl and Heterocyclic Analogs: The core phenyl ring can be replaced with other aromatic systems (e.g., naphthyl, biphenyl) or heterocyclic rings (e.g., pyridine, thiophene) to explore different binding interactions within the TTR pocket. The synthesis of these analogs would typically start from the corresponding substituted aromatic acetic acids.
Biological Evaluation of this compound Derivatives
The biological evaluation of newly synthesized compounds is crucial to determine their efficacy as TTR stabilizers and their potential as therapeutic agents. This section details the protocols for two key in vitro assays: the transthyretin fibril formation assay and a cytotoxicity assay.
Transthyretin Fibril Formation Assay
This assay is the primary method for assessing the ability of a compound to inhibit the acid-induced aggregation of TTR into amyloid fibrils. The formation of fibrils is monitored by the increase in fluorescence of Thioflavin T (ThT), a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
Experimental Protocol: Thioflavin T (ThT) Assay for TTR Aggregation
-
Materials:
-
Recombinant human TTR
-
Thioflavin T (ThT)
-
10 mM Sodium phosphate buffer, 100 mM KCl, 1 mM EDTA, pH 7.6
-
200 mM Acetate buffer, 100 mM KCl, 1 mM EDTA, pH 4.4
-
Test compounds dissolved in DMSO
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a stock solution of recombinant human TTR at a concentration of 7.2 µM in 10 mM sodium phosphate buffer (pH 7.6).
-
In a 96-well plate, add 50 µL of the TTR stock solution to each well.
-
Add 1 µL of the test compound at various concentrations (typically ranging from 0.1 to 100 µM) to the wells. Include a DMSO-only control.
-
Incubate the plate at 37 °C for 30 minutes to allow for compound binding to the TTR tetramer.
-
Initiate TTR aggregation by adding 50 µL of 200 mM acetate buffer (pH 4.4) to each well. The final pH of the solution will be approximately 4.5.
-
Seal the plate and incubate at 37 °C for 72 hours with gentle shaking.
-
After incubation, add 10 µL of a 500 µM ThT solution in the same acetate buffer to each well.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.
-
The percentage of fibril formation is calculated relative to the DMSO control (100% aggregation). The IC50 value, the concentration of the compound that inhibits 50% of TTR fibril formation, can be determined by plotting the percentage of inhibition against the compound concentration.
-
Causality Behind Experimental Choices: The acidic pH (4.4) is used to mimic the conditions within the lysosome and to destabilize the TTR tetramer, thereby inducing aggregation.[4] The 72-hour incubation period allows for sufficient fibril formation in the control group. Thioflavin T is a well-established and reliable fluorescent probe for the detection of amyloid fibrils.[1]
In Vitro Cytotoxicity Assay
It is essential to evaluate the potential toxicity of any new therapeutic compound. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of small molecules.
Experimental Protocol: MTT Assay for Cytotoxicity in SH-SY5Y Cells
-
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear microplates
-
Microplate reader
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.[5]
-
The following day, treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM). Include a DMSO-only control.
-
Incubate the cells for 24-48 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37 °C.[5]
-
During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the DMSO-treated control cells. The CC50 value, the concentration of the compound that reduces cell viability by 50%, can be determined.
-
Causality Behind Experimental Choices: The SH-SY5Y cell line is a commonly used human neuroblastoma cell line for neurotoxicity studies. The MTT assay is a reliable and well-established method for assessing cell viability based on mitochondrial function.[6] The choice of incubation time and compound concentrations should be optimized for the specific compounds being tested.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent TTR stabilization.
| Modification | Effect on Activity | Rationale |
| Halogen Substitution | The presence of halogens at the 3 and 5 positions is crucial for activity. Bromine and iodine are generally preferred over chlorine and fluorine.[7] | The halogens form key halogen bonds with the side chains of residues such as Leu17, Ala108, and Val121 within the TTR binding pocket, significantly contributing to the binding affinity.[6] |
| Phenolic Hydroxyl Group | The 4-hydroxyl group is essential for potent inhibition.[7] | The hydroxyl group acts as a hydrogen bond donor, interacting with key residues like Ser117 and Thr119 at the back of the binding pocket.[6] |
| Carboxylic Acid Moiety | The carboxylic acid is a critical feature for high-affinity binding. Ester and amide analogs generally show reduced activity. | The negatively charged carboxylate group forms a salt bridge with the positively charged ε-amino group of Lys15 at the entrance of the binding pocket, anchoring the molecule in place.[7] |
| Benzylic Position | Small alkyl substitutions at the benzylic position can be tolerated, but larger groups often lead to a decrease in activity. | The space around the benzylic position is relatively constrained within the binding pocket. Large substituents can cause steric clashes, disrupting the optimal binding orientation. |
Mechanism of Action:
The primary mechanism of action of this compound and its active analogs is the kinetic stabilization of the TTR tetramer. By binding to the two thyroxine-binding sites located at the dimer-dimer interface, these compounds act as a "molecular glue," holding the two dimers together and preventing their dissociation into monomers.
Caption: Mechanism of TTR stabilization by this compound analogs.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of potent and selective TTR kinetic stabilizers. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this important class of compounds. The detailed protocols provided herein are intended to empower researchers to further explore this chemical space and to develop novel therapeutic agents for the treatment of transthyretin amyloidosis.
Future research in this area should focus on:
-
Optimization of Pharmacokinetic Properties: While many potent inhibitors have been identified, their in vivo efficacy is often limited by poor pharmacokinetic properties. Future efforts should focus on modifying the scaffold to improve absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Exploration of Novel Analogs: The synthesis and evaluation of a wider range of heterocyclic and other bioisosteric replacements for the phenyl ring could lead to the discovery of compounds with improved potency and selectivity.
-
Investigation of Dual-Action Inhibitors: Combining the TTR stabilizing motif with other pharmacophores that can, for example, disrupt pre-formed amyloid fibrils, could lead to more effective therapies.
By building upon the knowledge and methodologies presented in this guide, the scientific community can continue to make significant strides towards the development of effective treatments for transthyretin amyloidosis.
References
- 1. Thioflavin T spectroscopic assay [assay-protocol.com]
- 2. US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 3. Review on the Structures and Activities of Transthyretin Amyloidogenesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thioflavin T Assay [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Review on the Structures and Activities of Transthyretin Amyloidogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (3,5-Dibromo-4-hydroxyphenyl)acetic Acid (CAS No. 24744-58-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,5-Dibromo-4-hydroxyphenyl)acetic acid, with CAS number 24744-58-9, is a halogenated aromatic compound that has garnered interest within the scientific community, particularly in the fields of marine natural products and synthetic medicinal chemistry. As a brominated derivative of 4-hydroxyphenylacetic acid, its unique chemical structure, conferred by the presence of two bromine atoms on the phenolic ring, significantly influences its physicochemical properties and reactivity. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and a discussion of its current and potential applications, with a focus on its role as a synthetic precursor for bioactive molecules.
Chemical and Physical Properties
(3,5-Dibromo-4-hydroxyphenyl)acetic acid is a crystalline solid at room temperature.[1] The introduction of two bromine atoms onto the phenyl ring increases the molecule's molecular weight and lipophilicity compared to its non-brominated parent compound.
| Property | Value | Source(s) |
| CAS Number | 24744-58-9 | [1] |
| Molecular Formula | C₈H₆Br₂O₃ | [1] |
| Molecular Weight | 309.94 g/mol | [1] |
| Physical State | Colorless needle-shaped crystals | [2] |
| Melting Point | 197–198 °C | [2] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.40 (br s, 1H, OH), 9.82 (br s, 1H, OH), 7.44 (s, 2H, Ar), 3.52 (s, 2H, CH₂) | [2] |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ 172.7 (qC, C=O), 149.7 (qC), 133.7 (2 x CH), 130.1 (qC), 111.9 (2 × qC), 38.8 (CH₂) | [2] |
| Mass Spectrometry (CI) | m/z = 310.9 [M + H]⁺ | [2] |
Solubility: While specific solubility data is not extensively reported, based on its structure, it is expected to have low solubility in water and higher solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), and alcohols.
Safety Information: (3,5-Dibromo-4-hydroxyphenyl)acetic acid is classified as an irritant, causing skin and eye irritation. Appropriate personal protective equipment should be used when handling this compound.
Synthesis of (3,5-Dibromo-4-hydroxyphenyl)acetic Acid
The synthesis of (3,5-Dibromo-4-hydroxyphenyl)acetic acid is typically achieved through the bromination of (4-hydroxyphenyl)acetic acid.[2] The following is a representative experimental protocol.
Experimental Protocol: Bromination of (4-hydroxyphenyl)acetic acid
Objective: To synthesize (3,5-Dibromo-4-hydroxyphenyl)acetic acid from (4-hydroxyphenyl)acetic acid.
Materials:
-
(4-Hydroxyphenyl)acetic acid
-
Bromine
-
Appropriate solvent (e.g., glacial acetic acid)
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolution: Dissolve (4-hydroxyphenyl)acetic acid in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine (2 equivalents) dissolved in the same solvent to the reaction mixture with continuous stirring. The addition should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted bromine. The product may precipitate out of the solution.
-
Isolation and Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from a suitable solvent system to yield pure (3,5-Dibromo-4-hydroxyphenyl)acetic acid as colorless needle-shaped crystals.[2]
Applications in Research and Drug Development
(3,5-Dibromo-4-hydroxyphenyl)acetic acid is a recognized marine natural product, having been isolated from red algae such as Polysiphonia urceolata and Halopytis incurvus.[1][3] Its primary utility in a research and drug development context lies in its role as a versatile chemical building block for the synthesis of more complex molecules with potential therapeutic applications.
Precursor for Bioactive Compounds
While (3,5-Dibromo-4-hydroxyphenyl)acetic acid itself has not demonstrated significant antimicrobial activity, it serves as a key precursor for the synthesis of derivatives with potent biological effects.[2] Recent research has focused on using this compound to create novel bis-quaternary ammonium salts.[4] These synthesized derivatives have shown promising antibacterial and antibiofilm activity against clinically relevant pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, including antibiotic-resistant strains.[4] This highlights the importance of the (3,5-dibromo-4-hydroxyphenyl)acetic acid scaffold in the development of new anti-infective agents.
Antioxidant Properties of Derivatives
Although the parent compound's antioxidant capacity is not extensively documented, a butyl ester derivative, (3,5-dibromo-4-hydroxyphenyl) acetic acid butyl ester, also isolated from Polysiphonia urceolata, has exhibited potent scavenging activity against DPPH radicals.[5] This suggests that esterification of the carboxylic acid group can lead to compounds with significant antioxidant potential, opening avenues for the development of novel antioxidants for various applications.
Conclusion
(3,5-Dibromo-4-hydroxyphenyl)acetic acid is a valuable compound at the intersection of natural product chemistry and synthetic drug development. Its origins as a marine natural product and its utility as a synthetic precursor underscore its importance. While the inherent biological activity of the parent compound appears limited, its chemical scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the realm of anti-infective and antioxidant research. Further exploration of its derivatization and the biological evaluation of the resulting compounds are warranted to fully unlock the potential of this intriguing marine-derived molecule.
References
A Technical Guide to the Spectroscopic Characterization of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic Acid
Introduction
2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid (DBHPAA) is a halogenated aromatic carboxylic acid. Its structural motifs, including a substituted phenolic ring and an acetic acid side chain, are common in synthetic intermediates for pharmaceuticals and other high-value chemical entities. For researchers in drug development and chemical synthesis, unambiguous structural confirmation is a prerequisite for advancing any compound through the discovery pipeline. The identity, purity, and structural integrity of DBHPAA are established through a combination of spectroscopic techniques.
This guide provides an in-depth analysis of the expected spectroscopic data for DBHPAA, grounded in fundamental principles and data from analogous structures. It is designed not as a simple data sheet, but as a practical reference for scientists to interpret their own experimental results. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, explaining the causal relationships between molecular structure and spectral output.
Molecular Structure and Spectroscopic Overview
The structure of this compound (CAS 24744-58-9) contains several key features that give rise to a distinct spectroscopic fingerprint:
-
Aromatic Ring: A 1,2,4,6-tetrasubstituted benzene ring. Due to symmetry, the two aromatic protons are chemically equivalent.
-
Phenolic Hydroxyl Group (-OH): An acidic proton attached directly to the aromatic ring.
-
Dibromo Substitution: Two bromine atoms ortho to the hydroxyl group, which significantly influence the electronic environment and mass of the molecule.
-
Acetic Acid Moiety (-CH₂COOH): Comprising a methylene group and a carboxylic acid, both of which produce characteristic signals.
Each of these features will be systematically explored in the following sections.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For DBHPAA, both ¹H and ¹³C NMR provide critical, complementary information.
Proton (¹H) NMR Spectroscopy
Expertise & Experience: The choice of solvent is critical for ¹H NMR of carboxylic acids and phenols. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its polarity helps to resolve the exchangeable protons of the -OH and -COOH groups, which often appear as sharp, observable singlets. In contrast, using deuterated chloroform (CDCl₃) may result in broader signals for these protons, or their positions may be highly concentration-dependent. A D₂O exchange experiment is a definitive method to confirm these labile protons; upon adding a drop of D₂O to the NMR tube, the signals for the -OH and -COOH protons will disappear due to proton-deuterium exchange.
Predicted ¹H NMR Data (in DMSO-d₆):
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and its signal is often broad. |
| ~9.5 | Singlet | 1H | Ar-OH | The phenolic proton signal is shifted downfield due to the electron-withdrawing effects of the aromatic ring and bromine atoms. |
| ~7.3 | Singlet | 2H | Ar-H | The two aromatic protons are chemically equivalent due to the molecule's symmetry. They appear as a singlet. Their chemical shift is influenced by the ortho-bromo and para-hydroxyl groups. |
| ~3.5 | Singlet | 2H | -CH₂ -COOH | The methylene protons are adjacent to both an aromatic ring and a carbonyl group, placing their signal in this region. They are equivalent and appear as a singlet. |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and perform Fourier transformation. Phase and baseline correct the spectrum.
-
Calibration: Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
-
Integration: Integrate all signals to determine the relative proton ratios.
-
(Optional) D₂O Exchange: Add one drop of D₂O to the sample, shake gently, and re-acquire the spectrum to confirm the -OH and -COOH signals.
Carbon-¹³ (¹³C) NMR Spectroscopy
Expertise & Experience: ¹³C NMR is performed using ¹H broadband decoupling to simplify the spectrum, resulting in a single line for each unique carbon atom.[1] The symmetry of DBHPAA is key to interpreting its ¹³C spectrum: we expect to see only 6 distinct signals instead of the 8 total carbon atoms, as two pairs of aromatic carbons are chemically equivalent.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~172 | C =O | The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum. |
| ~150 | Ar-C -OH | The aromatic carbon directly attached to the hydroxyl group is deshielded by the oxygen atom. |
| ~132 | Ar-C H | The two equivalent aromatic carbons bearing a hydrogen atom. |
| ~130 | Ar-C -CH₂ | The aromatic carbon to which the acetic acid side chain is attached. |
| ~110 | Ar-C -Br | The two equivalent aromatic carbons bonded to bromine are shifted upfield relative to other substituted carbons due to the "heavy atom effect". |
| ~40 | -CH₂ - | The methylene carbon signal appears in the aliphatic region. Its chemical shift can be influenced by the solvent. |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A more concentrated sample (~20-30 mg) may be required to reduce acquisition time.
-
Instrumentation: Acquire the spectrum on a NMR spectrometer operating at a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Acquisition: Use a standard proton-decoupled pulse sequence. A longer acquisition time with more scans (e.g., 1024 or more) is typically necessary due to the low natural abundance of ¹³C.
-
Processing & Calibration: Process the data similarly to the ¹H spectrum and calibrate the chemical shift to the central line of the DMSO-d₆ solvent peak at δ 39.52 ppm.
Mass Spectrometry (MS)
Trustworthiness: Mass spectrometry provides the molecular weight and elemental composition information. For DBHPAA, the presence of two bromine atoms creates an unmistakable and self-validating isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. A molecule with two bromine atoms will therefore exhibit three molecular ion peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. Observing this pattern is definitive proof of a dibrominated compound.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z Value | Assignment | Rationale |
| 312, 310, 308 | [M]⁺ | The molecular ion cluster. The 1:2:1 intensity ratio confirms the presence of two bromine atoms. The nominal mass is 308 g/mol . |
| 267, 265, 263 | [M - COOH]⁺ | Loss of the carboxylic acid group (45 Da) is a common fragmentation pathway for aromatic acids.[2] |
| 251, 249, 247 | [M - CH₂COOH]⁺ | Represents the benzylic cleavage and loss of the entire acetic acid side chain (59 Da). |
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Introduce the sample into an Electrospray Ionization Mass Spectrometer (ESI-MS). ESI is a soft ionization technique often used for polar molecules like carboxylic acids.
-
Acquisition (Negative Ion Mode): Given the acidic nature of the molecule, negative ion mode is ideal. The primary ion observed will be the deprotonated molecule [M-H]⁻. The characteristic 1:2:1 isotopic pattern will be centered at m/z 307, 309, and 311.
-
Data Analysis: Analyze the resulting mass spectrum for the parent ion cluster and characteristic fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula to within a few parts per million.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy excels at identifying functional groups.[3] The spectrum of DBHPAA will be dominated by features from the hydroxyl and carbonyl groups. The O-H stretching region is particularly informative. We expect two very broad absorption bands: one for the phenolic -OH and a distinct, often overlapping, and extremely broad band for the carboxylic acid O-H, which arises from strong hydrogen bonding in the dimeric form of the acid.[4]
Predicted Infrared (IR) Absorption Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3300 (Broad) | O-H Stretch | Phenolic -OH |
| 3300-2500 (Very Broad) | O-H Stretch | Carboxylic Acid -OH |
| ~1700 | C=O Stretch | Carboxylic Acid C=O |
| ~1600, ~1470 | C=C Stretch | Aromatic Ring |
| ~1430 | O-H Bend | Carboxylic Acid |
| ~1250 | C-O Stretch | Carboxylic Acid & Phenol |
| ~860 | C-H Bend (out-of-plane) | Aromatic Ring |
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid DBHPAA powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber. Identify the key absorption bands and assign them to the corresponding functional groups.
Integrated Spectroscopic Workflow
To ensure the highest level of confidence in structural verification, data from all techniques must be integrated into a single, logical workflow. No single technique provides the complete picture, but together they offer unambiguous confirmation.
Caption: Workflow for structural confirmation of DBHPAA.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of Dibrominated Phenylacetic Acids
Introduction: The Therapeutic Promise of Halogenated Aromatic Acids
Dibrominated phenylacetic acids represent a compelling class of small molecules with significant, yet underexplored, therapeutic potential. As derivatives of phenylacetic acid (PAA), a compound with known biological activities ranging from anticancer to antimicrobial, the addition of bromine atoms to the phenyl ring dramatically alters the molecule's physicochemical properties, including lipophilicity and electronic distribution.[1] These modifications are critical determinants of a compound's pharmacokinetic profile and its interaction with biological targets. This guide synthesizes current research on related brominated compounds and phenylacetic acid derivatives to illuminate the most promising therapeutic targets for dibrominated phenylacetic acids, providing a foundational framework for researchers and drug development professionals. We will explore the mechanistic basis for their potential applications in oncology, infectious diseases, inflammation, and neurology, supported by detailed experimental protocols and pathway visualizations.
Part 1: Anticancer Activity - Targeting Cell Survival and Proliferation
The addition of bromine to aromatic scaffolds has been shown to enhance cytotoxicity in cancer cell lines.[1] For dibrominated phenylacetic acids, the primary therapeutic strategy in oncology likely revolves around the induction of apoptosis and the disruption of key signaling pathways that govern cell proliferation and survival.
Potential Molecular Target: Pro-Apoptotic and Anti-Apoptotic Proteins (Bcl-2 Family)
The intrinsic pathway of apoptosis is a critical target for cancer therapy. It is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). Studies on related phenylacetamide derivatives have demonstrated that these compounds can trigger apoptosis by upregulating the expression of Bax and downregulating Bcl-2.[2][3] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Mechanistic Hypothesis: Induction of Oxidative Stress
Brominated acetophenone derivatives have been observed to induce the formation of reactive oxygen species (ROS) in colorectal adenocarcinoma cells (Caco2).[1] Elevated ROS levels can overwhelm the cell's antioxidant capacity, leading to oxidative damage to DNA, proteins, and lipids, ultimately triggering apoptosis. It is plausible that dibrominated phenylacetic acids could similarly induce oxidative stress, contributing to their cytotoxic effects.
Signaling Pathway: Caspase Activation Cascade
The execution phase of apoptosis is mediated by a cascade of cysteine-aspartic proteases known as caspases. Phenylbutyrate, a closely related aromatic fatty acid, has been shown to induce the activation of initiator caspase-9 and executioner caspases-3 and -7 in myeloma cell lines.[4] This leads to the cleavage of critical cellular substrates and the characteristic morphological changes of apoptosis.
Diagram 1: Proposed Apoptotic Pathway for Dibrominated Phenylacetic Acids
Caption: Proposed mechanism of apoptosis induction by dibrominated phenylacetic acids.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines a standard method for assessing the cytotoxic effects of dibrominated phenylacetic acids on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, Caco-2, PC-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Dibrominated phenylacetic acid derivatives
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the dibrominated phenylacetic acid derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Part 2: Antimicrobial Activity - Disrupting Bacterial Viability
Halogenation is a well-established strategy for enhancing the antimicrobial properties of organic compounds.[5] Brominated phenols and related structures have demonstrated potent activity against a range of pathogenic bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[6]
Potential Molecular Target: Bacterial Cell Wall and Membrane Integrity
One of the primary mechanisms of antimicrobial action is the disruption of the bacterial cell envelope. The lipophilic nature of dibrominated phenylacetic acids may facilitate their insertion into the lipid bilayer of the cell membrane, leading to increased permeability, loss of essential ions and metabolites, and ultimately, cell death.[7]
Mechanistic Hypothesis: Inhibition of Essential Enzymes
Dibrominated phenylacetic acids may also exert their antimicrobial effects by inhibiting essential bacterial enzymes. Phenylacetic acid produced by Bacillus licheniformis has been shown to have broad-spectrum antimicrobial activity.[8] Potential enzyme targets could include those involved in:
-
DNA synthesis (e.g., DNA gyrase): Inhibition of DNA replication and repair.
-
Protein synthesis: Targeting ribosomal function.
-
Cell wall synthesis: Disrupting the formation of peptidoglycan.
Quantitative Data: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Key Performance Metric (MIC) | Reference |
| 2-(2',4'-dibromophenoxy)-4,6-dibromophenol | Gram-positive bacteria | 0.117-2.5 µg/mL | [6] |
| 2-(2',4'-dibromophenoxy)-4,6-dibromophenol | Gram-negative bacteria | 0.5-2 µg/mL | [6] |
| p-bromophenoxyacetic acid | Bacillus subtilis, E. coli, K. pneumoniae | Not specified (larger zone of inhibition than gentamicin) | [5] |
| Phenylacetic acid | S. aureus, E. coli, C. albicans | Not specified | [8] |
Part 3: Anti-Inflammatory Effects - Modulating Immune Responses
Chronic inflammation is a key driver of numerous diseases. Phenylacetic acid derivatives and other brominated compounds have shown promise in modulating inflammatory pathways.
Potential Molecular Target: NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Brominated indoles have been shown to inhibit the translocation of NF-κB into the nucleus in LPS-stimulated macrophages.[9][10] This prevents the transcription of inflammatory mediators like TNF-α and nitric oxide (NO).
Potential Molecular Target: Cyclooxygenase (COX) Enzymes
While not definitively shown for dibrominated phenylacetic acids, the structurally related non-steroidal anti-inflammatory drug (NSAID) diclofenac, a phenylacetic acid derivative, is a well-known inhibitor of COX enzymes, which are responsible for the synthesis of prostaglandins. The anti-inflammatory activity of some brominated compounds is attributed to the inhibition of COX-2.[9]
Signaling Pathway: Inhibition of Pro-inflammatory Mediators
Diagram 2: Proposed Anti-inflammatory Mechanism
Caption: Inhibition of the NF-κB pathway by dibrominated phenylacetic acids.
Part 4: Neuroprotective Potential - Modulating Neurological Pathways
Emerging evidence suggests that phenylacetic acid and its metabolites may have neuroprotective effects.
Potential Molecular Target: Gamma-Hydroxybutyric Acid (GHB) Receptors
Phenylacetic acids, including the NSAID diclofenac, have been found to bind to specific high-affinity GHB binding sites in the brain.[11][12] The GHB system is implicated in various neurological processes, including sleep, cognition, and neuronal excitability. Modulation of these receptors by dibrominated phenylacetic acids could offer a novel therapeutic avenue for neurological disorders.
Mechanistic Hypothesis: β2-Adrenergic Receptor (β2AR) Interaction
Phenylacetylglycine (PAGly), a metabolite of phenylacetic acid, has been shown to exert neuroprotective effects in a model of cerebral ischemia/reperfusion injury, potentially through its interaction with the β2-adrenergic receptor on microglia.[13] This interaction appears to suppress microglial inflammation, thereby protecting neurons from damage.
Experimental Protocol: Receptor Binding Assay
Objective: To determine the binding affinity of dibrominated phenylacetic acids to a specific receptor (e.g., GHB receptor).
Materials:
-
Rat brain homogenate or cells expressing the target receptor
-
Radiolabeled ligand (e.g., [3H]NCS-382 for GHB receptor)
-
Dibrominated phenylacetic acid derivatives
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Assay Setup: In microcentrifuge tubes, combine the brain homogenate/cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (dibrominated phenylacetic acid).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of a known ligand. Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log of the competitor concentration and calculate the IC50. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
This guide provides a comprehensive overview of the potential therapeutic targets of dibrominated phenylacetic acids, drawing upon evidence from structurally and functionally related compounds. The primary areas of promise include oncology, infectious diseases, inflammation, and neurology. The proposed mechanisms of action center on the modulation of fundamental cellular processes such as apoptosis, cell signaling, and receptor binding.
Future research should focus on synthesizing a library of dibrominated phenylacetic acid isomers and derivatives to establish clear structure-activity relationships for each identified therapeutic target. In-depth mechanistic studies are required to validate the hypothesized targets and elucidate the precise molecular interactions. Furthermore, pharmacokinetic and in vivo efficacy studies will be crucial to translate the in vitro potential of these compounds into viable therapeutic agents. The versatility of the phenylacetic acid scaffold, combined with the potent effects of bromination, positions this class of molecules as a rich source for future drug discovery endeavors.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 4. Induction of apoptosis in malignant B cells by phenylbutyrate or phenylacetate in combination with chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. propulsiontechjournal.com [propulsiontechjournal.com]
- 6. Antibacterial activity of 2-(2',4'-dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 8. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Neuroprotective effects of phenylacetylglycine via β2AR on cerebral ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy and Mechanistic Profile of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic Acid: A Technical Guide for Preclinical Research
Foreword: Unveiling the Potential of a Structurally Unique Phenolic Acid
Welcome to this in-depth technical guide dedicated to the in vitro investigation of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid. As researchers, scientists, and drug development professionals, our collective endeavor is to identify and characterize novel chemical entities that hold therapeutic promise. This document serves as a comprehensive resource, moving beyond a simple recitation of facts to provide a strategic framework for the preclinical evaluation of this intriguing molecule. The structural resemblance of this compound to both naturally occurring phenolic antioxidants and thyroid hormones necessitates a multi-faceted approach to its in vitro characterization. This guide is structured to empower your research by elucidating the causal relationships behind experimental choices and furnishing detailed, validated protocols.
Physicochemical Properties and Structural Alerts
This compound, with the molecular formula C₈H₆Br₂O₃, is a halogenated phenolic acid.[1] Its structure is characterized by a phenylacetic acid core, a hydroxyl group, and two bromine atoms at positions 3 and 5 of the phenyl ring. This unique combination of functional groups suggests several potential biological activities that warrant thorough in vitro investigation.
| Property | Value | Source |
| Molecular Formula | C₈H₆Br₂O₃ | [1] |
| Synonyms | NSC293848 | [1] |
| PubChem CID | 325314 | [1] |
The presence of the phenolic hydroxyl group is a strong indicator of potential antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals. The bromine substituents, being electron-withdrawing, can modulate the acidity of the phenolic proton and influence the compound's lipophilicity, which in turn affects its membrane permeability and interaction with molecular targets. Furthermore, the overall structure bears a resemblance to thyroid hormone metabolites, suggesting a potential for interaction with components of the endocrine system.
Hypothesized Mechanisms of Action and In Vitro Corroboration
Based on its structural attributes, we can postulate several interconnected mechanisms of action for this compound. This section will outline these hypotheses and propose corresponding in vitro assays for their validation.
Antioxidant Activity: A Primary Defense
The phenolic moiety is a well-established pharmacophore for antioxidant activity. The proposed mechanism involves the donation of the hydroxyl hydrogen to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress.
Experimental Workflow: Antioxidant Capacity Assessment
Caption: Workflow for comprehensive in vitro antioxidant evaluation.
Anti-inflammatory Effects: Targeting Key Signaling Pathways
Chronic inflammation is intricately linked to oxidative stress. By quenching ROS, this compound may indirectly modulate inflammatory pathways. A more direct anti-inflammatory mechanism could involve the inhibition of pro-inflammatory enzymes and transcription factors.
Proposed Anti-inflammatory Signaling Pathway
Caption: Hypothesized anti-inflammatory mechanism of action.
Potential as a Thyroid Hormone Analog
The structural similarity to thyroid hormones warrants investigation into its potential to interact with thyroid hormone receptors (TRs) or other components of the thyroid signaling pathway. This could manifest as either agonistic or antagonistic activity.
Detailed In Vitro Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating appropriate controls and standards to ensure data integrity.
Protocol 1: DPPH Radical Scavenging Assay
Objective: To assess the free radical scavenging capacity of the test compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a series of dilutions of the test compound and ascorbic acid in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compound or standard to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
Protocol 2: Anti-inflammatory Activity in RAW 264.7 Macrophages
Objective: To evaluate the effect of the test compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
LPS from E. coli
-
Griess reagent
-
ELISA kits for TNF-α and IL-6
-
MTT assay kit for cytotoxicity
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
NO Determination:
-
Collect the cell culture supernatant.
-
Mix equal volumes of the supernatant and Griess reagent.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement:
-
Use the collected supernatant to measure the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
-
Cytotoxicity Assessment:
-
Perform an MTT assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Protocol 3: Thyroid Hormone Receptor Binding Assay
Objective: To determine if the test compound can compete with the natural ligand for binding to the thyroid hormone receptor.
Materials:
-
Recombinant human thyroid hormone receptor (TRα or TRβ)
-
Radiolabeled triiodothyronine ([¹²⁵I]T₃)
-
This compound
-
Unlabeled T₃ (for positive control)
-
Assay buffer
-
Filter plates and scintillation counter
Procedure:
-
In a multi-well plate, combine the recombinant TR, [¹²⁵I]T₃, and varying concentrations of the test compound or unlabeled T₃.
-
Incubate the mixture to allow for competitive binding.
-
Transfer the mixture to a filter plate and wash to remove unbound ligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
A decrease in radioactivity in the presence of the test compound indicates displacement of [¹²⁵I]T₃ and binding to the receptor.
-
Calculate the binding affinity (e.g., Ki) of the test compound.
Data Interpretation and Comparative Analysis
For a comprehensive understanding, the in vitro data generated for this compound should be compared with that of structurally related compounds and standard controls.
Table 1: Comparative Antioxidant Activity of Brominated Phenolic Acids
| Compound | DPPH Scavenging IC₅₀ (µg/mL) | ABTS Scavenging IC₅₀ (µg/mL) | Reference |
| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | 9.90 | >25 | [1] |
| Ascorbic Acid (Standard) | - | - | - |
| Trolox (Standard) | - | 9.36 | [1] |
| This compound | To be determined | To be determined | - |
Conclusion and Future Directions
This technical guide provides a robust framework for the initial in vitro characterization of this compound. The proposed experimental workflows are designed to yield high-quality, reproducible data on its antioxidant, anti-inflammatory, and potential thyroid-modulating activities. Positive results from these assays would provide a strong rationale for further preclinical development, including more complex cell-based assays to elucidate specific molecular targets and signaling pathways, followed by in vivo studies to assess efficacy and safety. The scientific community is encouraged to build upon this foundation to fully uncover the therapeutic potential of this unique brominated phenolic acid.
References
The Synthesis, Sequestration, and Significance of Halogenated Phenylacetic Acids: A Technical Guide for the Modern Researcher
Abstract
Halogenated phenylacetic acids represent a cornerstone in the edifice of modern medicinal chemistry and drug development. Their deceptively simple structures, characterized by a phenyl ring bearing one or more halogen atoms and an acetic acid moiety, belie a profound versatility that has led to their incorporation into a wide array of therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the discovery, synthesis, isolation, and characterization of these vital chemical entities. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural descriptions to elucidate the underlying chemical principles and strategic considerations that govern the effective manipulation of this important class of molecules. From their historical roots in agrochemical research to their contemporary applications as potent non-steroidal anti-inflammatory drugs (NSAIDs) and beyond, this guide offers a holistic and field-proven perspective on the enduring relevance of halogenated phenylacetic acids.
Historical Context: From Herbicides to Healing
The story of halogenated phenylacetic acids is intertwined with the development of synthetic auxins, a class of plant growth regulators. The discovery of 2,4-dichlorophenoxyacetic acid (2,4-D) in the 1940s revolutionized agriculture by providing a selective herbicide that could control broadleaf weeds in cereal crops.[1][2] This pioneering work on phenoxyacetic acids laid the groundwork for the exploration of related structures, including the phenylacetic acid scaffold. Scientists began to understand that the introduction of halogen atoms onto the phenyl ring could dramatically influence the biological activity of these molecules, a principle that would later be masterfully applied in the realm of pharmacology.
The transition from agricultural applications to medicinal chemistry was driven by the recognition that the structural motifs present in these herbicides could interact with biological targets in mammals. This led to the investigation of halogenated phenylacetic acid derivatives for a variety of therapeutic purposes, most notably as anti-inflammatory agents.
Strategic Synthesis of Halogenated Phenylacetic Acids
The synthesis of halogenated phenylacetic acids can be approached through several strategic routes, with the choice of method often dictated by the availability of starting materials, desired substitution pattern, and scalability. Two of the most robust and widely employed methods are the Willgerodt-Kindler reaction and the hydrolysis of halogenated benzyl cyanides.
The Willgerodt-Kindler Reaction: A Classic Transformation
The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding thioamides, which can then be hydrolyzed to carboxylic acids.[1] This reaction is particularly useful for the synthesis of phenylacetic acids from readily available acetophenones.
Caption: Workflow for the Willgerodt-Kindler synthesis of halogenated phenylacetic acids.
This protocol details the synthesis of 4-chlorophenylacetic acid from 4-chloroacetophenone.
-
Thioamide Formation:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-chloroacetophenone (1 mole), sulfur (2.5 moles), and morpholine (4.5 moles).
-
Heat the mixture to reflux for 5-6 hours. The reaction is typically exothermic and should be monitored.
-
Cool the reaction mixture to room temperature. The crude 4-chlorophenylacetothiomorpholide will solidify.
-
-
Hydrolysis:
-
To the crude thioamide, add a 50% aqueous solution of sulfuric acid.
-
Heat the mixture to reflux for 10-12 hours.
-
Cool the reaction mixture in an ice bath to precipitate the crude 4-chlorophenylacetic acid.
-
-
Isolation and Purification:
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to yield pure 4-chlorophenylacetic acid.[3]
-
Hydrolysis of Halogenated Benzyl Cyanides: A Direct Approach
A more direct route to halogenated phenylacetic acids involves the hydrolysis of the corresponding benzyl cyanides. This method is often preferred for its high yields and operational simplicity.
Caption: Workflow for the hydrolysis of halogenated benzyl cyanides.
This protocol outlines the synthesis of 2,4-dichlorophenylacetic acid.
-
Hydrolysis:
-
In a round-bottom flask, suspend 2,4-dichlorobenzyl cyanide (1 mole) in a 70% aqueous solution of sulfuric acid.
-
Heat the mixture to reflux. The reaction is vigorous and should be carefully controlled.
-
Continue heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Pour the hot reaction mixture onto crushed ice to precipitate the crude 2,4-dichlorophenylacetic acid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
-
Purification:
-
Dissolve the crude product in a warm aqueous solution of sodium carbonate.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to re-precipitate the 2,4-dichlorophenylacetic acid.
-
Collect the purified product by vacuum filtration, wash with water, and dry.
-
Isolation and Purification: Achieving Analytical Purity
The isolation and purification of halogenated phenylacetic acids are critical steps to ensure the final product is suitable for its intended application, particularly in drug development where high purity is paramount.
Recrystallization: The Workhorse of Purification
Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds.[4] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
-
Solvent Selection: Choose a solvent in which the halogenated phenylacetic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents include ethanol, methanol, water, or mixtures thereof.
-
Dissolution: Dissolve the crude solid in the minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution to remove insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
Column Chromatography: For Challenging Separations
For mixtures that are difficult to separate by recrystallization, flash column chromatography is a powerful alternative.[5][6] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).
Caption: Workflow for purification by flash column chromatography.
Analytical Characterization: Confirming Structure and Purity
A rigorous analytical characterization is essential to confirm the identity and purity of the synthesized halogenated phenylacetic acids. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation.
-
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For a typical halogenated phenylacetic acid, one would expect to see signals in the aromatic region (δ 7-8 ppm) corresponding to the protons on the phenyl ring, and a singlet for the methylene (-CH₂-) protons adjacent to the carboxylic acid group (δ ~3.6 ppm).
-
¹³C NMR: The carbon NMR spectrum reveals the number of different types of carbon atoms in the molecule. Key signals include the carbonyl carbon of the carboxylic acid (δ ~170-180 ppm), the carbons of the phenyl ring (δ ~120-140 ppm), and the methylene carbon (δ ~40 ppm).
Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Halogenated Phenylacetic Acids
| Carbon Atom | 2-Chlorophenylacetic Acid[7] | 4-Chlorophenylacetic Acid[8] | 2,4-Dichlorophenylacetic Acid |
| C=O | ~177 | ~178 | ~176 |
| C-Ar (substituted) | ~134, ~132 | ~133, ~132 | ~135, ~134, ~132 |
| C-Ar (unsubstituted) | ~131, ~129, ~127 | ~130, ~128 | ~131, ~129, ~127 |
| CH₂ | ~39 | ~40 | ~38 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In the mass spectrum of a halogenated phenylacetic acid, the molecular ion peak (M⁺) will be observed. A characteristic fragmentation is the loss of the carboxylic acid group (-COOH), resulting in a prominent peak at M-45.[9] The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) or bromine (⁷⁹Br:⁸¹Br ≈ 1:1) will also be evident in the molecular ion and chlorine/bromine-containing fragment peaks.
Table 2: Key Mass Spectral Fragments for 2,4-Dichlorophenylacetic Acid
| m/z | Interpretation |
| 204/206/208 | Molecular Ion [M]⁺ |
| 159/161/163 | [M - COOH]⁺ |
| 124/126 | [M - COOH - Cl]⁺ |
Applications in Drug Development: The Case of Diclofenac
The most prominent application of halogenated phenylacetic acids in medicine is exemplified by Diclofenac, a widely used NSAID. Diclofenac, chemically known as 2-[(2,6-dichlorophenyl)amino]phenylacetic acid, is a potent analgesic, anti-inflammatory, and antipyretic agent.
Mechanism of Action of Diclofenac
Diclofenac exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[8] By blocking the action of COX enzymes, diclofenac reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.[7]
Caption: Mechanism of action of Diclofenac via inhibition of COX enzymes.
Future Perspectives and Challenges
The field of halogenated phenylacetic acids continues to evolve. Current research focuses on the development of novel derivatives with improved efficacy, selectivity, and safety profiles. Challenges remain in overcoming the gastrointestinal side effects associated with traditional NSAIDs. The design of COX-2 selective inhibitors and the exploration of novel biological targets for this versatile scaffold are active areas of investigation. Furthermore, the development of more sustainable and environmentally friendly synthetic methods is a key priority for the future of this important class of compounds.
References
- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 2. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chlorophenylacetic acid(2444-36-2) 13C NMR [m.chemicalbook.com]
- 5. 4-Chlorophenylacetic acid(1878-66-6) 13C NMR spectrum [chemicalbook.com]
- 6. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,4-Dichlorophenylacetic acid [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Physicochemical Characterization of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic Acid: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid, a key aromatic carboxylic acid with significant potential in pharmaceutical and materials science research. This document outlines detailed, field-proven methodologies for determining the identity, purity, and key physical properties of this compound. The protocols described herein are designed to be self-validating, ensuring scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the analysis and application of this and structurally related molecules.
Introduction
This compound (DBHPAA) is a halogenated derivative of 4-hydroxyphenylacetic acid. The introduction of two bromine atoms onto the phenyl ring significantly alters its physicochemical properties, including lipophilicity, acidity, and metabolic stability, making it a compound of interest for various applications. An exhaustive characterization is paramount for its effective utilization, ensuring quality control, and understanding its behavior in different matrices. This guide provides a holistic approach to its characterization, detailing the underlying principles of each analytical technique and offering step-by-step protocols.
Fundamental Properties and Identification
A foundational step in the characterization of any chemical entity is the confirmation of its identity and the determination of its basic physical constants.
Chemical Identity
The fundamental identity of this compound is established by its structural formula, molecular formula, and molecular weight.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 24744-58-9 | [1] |
| Molecular Formula | C₈H₆Br₂O₃ | [1] |
| Molecular Weight | 309.94 g/mol | |
| Chemical Structure | ![]() | N/A |
Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity, while a broad and depressed melting range suggests the presence of impurities.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[2]
-
Apparatus: A calibrated digital melting point apparatus is utilized.[3]
-
Measurement:
-
An initial rapid heating is performed to determine an approximate melting range.
-
A second, fresh sample is heated at a slower rate (1-2 °C/minute) starting from approximately 20 °C below the approximate melting point.[4]
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
-
| Parameter | Predicted Value | Experimental Expectation |
| Melting Point | 195 °C | A sharp melting range, e.g., 194-196 °C, would confirm the predicted value and indicate high purity. |
Spectroscopic Characterization
Spectroscopic techniques provide unambiguous structural confirmation by probing the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄, given the potential for exchange of the acidic protons). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).[5]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.[5]
-
Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra.[6]
Expected Spectral Data:
-
¹H NMR:
-
A singlet for the two equivalent aromatic protons.
-
A singlet for the methylene (-CH₂-) protons.
-
Broad singlets for the hydroxyl (-OH) and carboxylic acid (-COOH) protons, which are exchangeable with D₂O.
-
-
¹³C NMR:
-
Signals for the eight distinct carbon atoms, with chemical shifts influenced by the bromine and hydroxyl substituents. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.[7]
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded, followed by the spectrum of the sample. The spectrum is typically recorded from 4000 to 400 cm⁻¹.[8]
Expected Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl, broad) | 3500 - 3200 |
| O-H stretch (carboxylic acid, very broad) | 3300 - 2500 |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 2960 - 2850 |
| C=O stretch (carboxylic acid) | 1725 - 1700 |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-O stretch (hydroxyl/acid) | 1300 - 1200 |
| C-Br stretch | 680 - 515 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺˙) and fragment ions.[9][10]
-
Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺˙): A prominent peak at m/z corresponding to the molecular weight (309.94), showing a characteristic isotopic pattern due to the presence of two bromine atoms (¹⁹Br and ⁸¹Br).
-
Key Fragments:
-
Loss of the carboxylic acid group (-COOH, 45 Da).
-
Loss of a bromine atom (-Br, 79/81 Da).
-
Cleavage of the C-C bond between the aromatic ring and the acetic acid moiety.[11]
-
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: A standard HPLC system equipped with a C18 column, a UV detector, a pump, and an autosampler.[12]
-
Mobile Phase Preparation: A mixture of an aqueous acidic solution (e.g., 0.1% acetic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[13]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.[14]
-
Detection Wavelength: Determined by UV-Vis spectral analysis of a dilute solution of the compound (a wavelength of maximum absorbance, likely around 280 nm, should be chosen).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Elution: A gradient elution is often employed for complex samples, but an isocratic method may be sufficient for purity assessment.[15]
-
-
Sample Preparation: A stock solution of known concentration is prepared in a suitable solvent (e.g., methanol or acetonitrile) and diluted with the mobile phase.
Caption: General workflow for RP-HPLC analysis.
Physical Properties
Solubility Determination
Solubility is a critical parameter, especially for pharmaceutical applications, as it influences bioavailability.
Experimental Protocol: Shake-Flask Method
-
Procedure: An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, ethanol, acetone, ethyl acetate) in a sealed flask.[16][17]
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.[18]
-
Sample Analysis: The suspension is filtered to remove undissolved solid, and the concentration of the solute in the filtrate is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[19]
Expected Solubility Profile:
Based on its structure (a polar hydroxyl and carboxylic acid group, but also a large, brominated aromatic ring), this compound is expected to have low solubility in water and higher solubility in polar organic solvents.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of a material.
Experimental Protocol: TGA and DSC
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.[20][21]
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an appropriate pan (e.g., aluminum or ceramic).[22]
-
Analysis Conditions:
Expected Thermal Behavior:
-
TGA: The TGA thermogram is expected to be stable until the onset of thermal decomposition. A significant weight loss will be observed at higher temperatures, corresponding to the degradation of the molecule.
-
DSC: The DSC thermogram should show an endothermic peak corresponding to the melting of the compound. The peak temperature can be correlated with the melting point, and the area under the peak corresponds to the enthalpy of fusion.
Crystallographic Analysis
Single-crystal X-ray diffraction provides the absolute, three-dimensional structure of a molecule in the solid state.
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: A suitable solvent or solvent system in which the compound has moderate solubility is chosen.
-
Crystallization Method: Slow evaporation of a saturated solution is a common and effective method.[25] Alternatively, vapor diffusion or solvent layering can be employed.[26][27]
-
Crystal Harvesting: Well-formed, single crystals are carefully selected and mounted for X-ray diffraction analysis.
Caption: General workflow for single-crystal X-ray diffraction.
Safety and Handling
As a brominated phenolic compound, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[28]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust.[29]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[30]
-
Disposal: Dispose of as hazardous chemical waste in accordance with local regulations.
Conclusion
The comprehensive physicochemical characterization of this compound, as outlined in this guide, is essential for its development and application in scientific research. The methodologies presented provide a robust framework for ensuring the identity, purity, and key physical properties of this compound are well-documented and understood. Adherence to these protocols will facilitate reproducible and reliable scientific outcomes.
References
- 1. 24744-58-9|this compound|BLD Pharm [bldpharm.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. web.mit.edu [web.mit.edu]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. agilent.com [agilent.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 15. A validated reverse-phase HPLC analytical method for the quantification of phenolic compounds in Baccharis dracunculifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. pharmatutor.org [pharmatutor.org]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. Solubility Measurements | USP-NF [uspnf.com]
- 20. iitk.ac.in [iitk.ac.in]
- 21. particletechlabs.com [particletechlabs.com]
- 22. mt.com [mt.com]
- 23. youtube.com [youtube.com]
- 24. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 25. How To [chem.rochester.edu]
- 26. unifr.ch [unifr.ch]
- 27. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 28. ehs.yale.edu [ehs.yale.edu]
- 29. researchgate.net [researchgate.net]
- 30. ehs.berkeley.edu [ehs.berkeley.edu]
Methodological & Application
Quantitative Analysis of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid in Human Plasma using HPLC-MS/MS
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, followed by chromatographic separation using High-Performance Liquid Chromatography (HPLC) and detection by tandem mass spectrometry (MS/MS). The described method is optimized for selectivity, accuracy, and precision, making it suitable for pharmacokinetic studies and other applications in the drug development pipeline. We provide a detailed, step-by-step protocol, including the scientific rationale behind key experimental choices, to ensure reliable and reproducible results.
Introduction and Scientific Context
This compound is a halogenated phenolic acid. Compounds within this class are of significant interest in pharmaceutical research, often as metabolites of more complex drug molecules or as active pharmaceutical ingredients (APIs) themselves. The accurate quantification of such analytes in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for bioanalytical quantification due to its exceptional sensitivity and selectivity.[1] This application note addresses the specific challenges of analyzing this compound, including its acidic nature and the presence of bromine isotopes, and provides a comprehensive workflow from sample preparation to data analysis.
Analyte Physicochemical Properties
-
Chemical Formula: C₈H₆Br₂O₃
-
Monoisotopic Mass: 307.8680 Da
-
Key Structural Features: A carboxylic acid group and a phenolic hydroxyl group, both of which are readily ionizable. The presence of two bromine atoms creates a highly characteristic isotopic pattern (M, M+2, M+4 in a ~1:2:1 ratio) that is invaluable for mass spectrometric identification.[2]
Experimental Workflow Overview
The entire analytical process is designed for efficiency and robustness, minimizing potential sources of error while maximizing data quality.
Caption: High-level workflow for the analysis of this compound.
Sample Preparation: Protein Precipitation
Rationale: For bioanalytical assays, the removal of high-abundance proteins from plasma is essential to prevent clogging of the HPLC column and to reduce matrix effects that can interfere with ionization in the MS source.[1][3] Protein precipitation is a fast, cost-effective, and widely used technique that efficiently removes the bulk of proteins while recovering a broad range of small molecules.[1] Acetonitrile is chosen as the precipitation solvent because it provides excellent protein crashing efficiency and is compatible with reversed-phase HPLC mobile phases.
Protocol: Plasma Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and quality control (QC).
-
Pipette 100 µL of human plasma into the appropriately labeled tube.
-
Add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like 4-hydroxyphenylacetic acid).[4][5]
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Method Development
Rationale: The method is designed to achieve sharp chromatographic peaks, good retention, and highly specific detection.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase C18 column is selected as it is ideal for retaining and separating moderately polar compounds like phenolic acids.[6][7] The mobile phase is acidified with 0.1% formic acid. This serves two critical purposes:
-
It ensures the carboxylic acid moiety of the analyte remains protonated (in its neutral form), leading to better retention and symmetrical peak shapes on the reversed-phase column.
-
It provides a source of protons that aids in the electrospray ionization process, although for this analyte, we will be operating in negative ion mode where deprotonation is key. An acidic mobile phase is still highly effective for ESI in negative mode.[7]
A gradient elution, starting with a high aqueous content and ramping up the organic solvent (acetonitrile), is used to effectively elute the analyte from the column while separating it from other endogenous plasma components.
| Parameter | Recommended Setting |
| HPLC System | Any standard UHPLC or HPLC system |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, <3 µm particle size |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Tandem Mass Spectrometry (MS/MS)
Ionization: Electrospray Ionization (ESI) is a soft ionization technique perfect for analyzing small molecules without causing significant fragmentation in the source.[8] Given the presence of the acidic phenolic and carboxylic acid groups, the analyte readily deprotonates to form a negative ion, [M-H]⁻. Therefore, ESI in negative polarity is the optimal choice for achieving maximum sensitivity.[9]
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. In this mode, the mass spectrometer is programmed to isolate a specific precursor ion (the deprotonated molecule), fragment it in a collision cell, and then detect a specific product ion. This two-stage filtering provides exceptional selectivity and reduces chemical noise.
Fragmentation Pathway: The most probable and stable fragmentation for the [M-H]⁻ ion of this compound is the neutral loss of carbon dioxide (CO₂) from the carboxylic acid group.
Caption: Predicted fragmentation pathway for MRM analysis.
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) |
| Polarity | Negative |
| Capillary Voltage | -3.5 kV |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| MRM Transition | Precursor Ion (m/z) |
| 308.9 (Isotope) | |
| Rationale | The M+2 isotope (containing one ⁷⁹Br and one ⁸¹Br) is the most abundant precursor and is selected for quantification to maximize signal intensity. |
*Collision Energy (CE) is instrument-dependent and should be optimized by infusing a standard solution of the analyte to find the value that yields the highest product ion intensity.
Method Validation and Quality Control
To ensure the trustworthiness of the data, the method should be validated according to established regulatory guidelines (e.g., FDA or EMA). Key parameters to assess include:
-
Linearity: A calibration curve should be prepared by spiking known concentrations of the analyte into blank plasma. A linear range appropriate for the expected sample concentrations should be established with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% of the nominal value, and precision (RSD) should be <15%.[6]
-
Selectivity: Blank plasma from multiple sources should be tested to ensure no endogenous interferences co-elute with the analyte.
-
Matrix Effect: Assessed to ensure that components of the plasma matrix do not suppress or enhance the ionization of the analyte.[10]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC-MS/MS analysis of this compound in human plasma. By combining an efficient protein precipitation sample preparation with a selective and sensitive LC-MS/MS method, this workflow is well-suited for demanding applications in drug development and clinical research. The detailed rationale and step-by-step instructions are intended to enable researchers to implement this method quickly and reliably in their own laboratories.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Validation of UHPLC-MS/MS methods for the determination of kaempferol and its metabolite 4-hydroxyphenyl acetic acid, and application to in vitro blood-brain barrier and intestinal drug permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tecan.com [tecan.com]
Application Note: Comprehensive NMR Spectroscopic Analysis of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid
Introduction
2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid is a halogenated phenolic compound with a structure conducive to a range of biological activities. As a derivative of phenylacetic acid, it holds potential as a building block in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its application in any field, particularly in drug development where precise molecular characterization is a regulatory requirement. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for obtaining detailed structural information at the atomic level.[1][2]
This application note provides a comprehensive guide to the NMR spectroscopic analysis of this compound. We will detail the necessary protocols for sample preparation, and the acquisition of one-dimensional (1D) and two-dimensional (2D) NMR spectra. Furthermore, we will delve into the interpretation of the spectral data, explaining the causality behind experimental choices and providing a self-validating system for the structural confirmation of the target molecule.
Molecular Structure and Expected NMR Signals
The structure of this compound presents several key features that will be distinguishable by NMR spectroscopy:
-
Aromatic Protons: The benzene ring has two equivalent protons. Their chemical shift will be influenced by the electron-withdrawing bromine atoms and the electron-donating hydroxyl group.
-
Methylene Protons: The two protons of the acetic acid's methylene group (-CH2-) are chemically equivalent and will appear as a singlet.
-
Hydroxyl and Carboxylic Acid Protons: The phenolic hydroxyl (-OH) and carboxylic acid (-COOH) protons are labile and their appearance in the ¹H NMR spectrum is highly dependent on the solvent, temperature, and concentration.[3][4]
-
Aromatic Carbons: The substituted benzene ring will exhibit distinct signals for the carbon atoms, with their chemical shifts influenced by the attached functional groups.
-
Methylene and Carbonyl Carbons: The carbon of the methylene group and the carbonyl carbon of the carboxylic acid will also have characteristic chemical shifts.
The following diagram illustrates the molecular structure and the numbering scheme used for NMR signal assignment.
Caption: Molecular structure of this compound.
Experimental Protocols
Materials and Equipment
-
Sample: this compound (purity >98%)
-
NMR Solvents: Deuterated dimethyl sulfoxide (DMSO-d₆) and Deuterated chloroform (CDCl₃)
-
Internal Standard: Tetramethylsilane (TMS)
-
NMR Tubes: 5 mm high-precision NMR tubes
-
Spectrometer: 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Protocol 1: ¹H and ¹³C NMR in DMSO-d₆
Rationale for Solvent Choice: DMSO-d₆ is a polar aprotic solvent that is excellent for dissolving polar compounds like carboxylic acids and phenols. It also forms hydrogen bonds with the hydroxyl and carboxylic acid protons, which slows down their exchange rate and often allows for their observation as distinct, sharper signals in the ¹H NMR spectrum.[3]
Sample Preparation:
-
Weigh approximately 10-15 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆ containing 0.03% TMS as an internal standard.
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of -2 to 15 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire at least 16 scans for good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically several thousand).
-
-
DEPT-135:
-
Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative.
-
Protocol 2: 2D NMR Experiments in DMSO-d₆
Rationale for 2D NMR: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are indispensable, especially for complex molecules.[5][6]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[7]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two to three bonds), which is crucial for piecing together the carbon skeleton.[7][8]
Acquisition Parameters: Standard pulse programs for COSY, HSQC, and HMBC should be used as provided by the spectrometer manufacturer. Optimization of parameters may be required for best results.
The following diagram illustrates the experimental workflow for the comprehensive NMR analysis.
Caption: Experimental workflow for NMR analysis.
Data Interpretation and Expected Results
The following table summarizes the predicted chemical shifts for the protons and carbons of this compound in DMSO-d₆. These are estimates based on known substituent effects and data from similar compounds.[9][10][11][12]
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 |
| H-2, H-6 | ~7.3-7.5 (singlet, 2H) | - | - |
| -CH₂- | ~3.5-3.7 (singlet, 2H) | ~40-45 | Negative |
| -OH | ~9.0-10.0 (broad singlet, 1H) | - | - |
| -COOH | ~12.0-13.0 (broad singlet, 1H) | - | - |
| C-1 | - | ~130-135 | No signal |
| C-2, C-6 | - | ~135-140 | Positive |
| C-3, C-5 | - | ~110-115 | No signal |
| C-4 | - | ~150-155 | No signal |
| -CH₂- | - | ~40-45 | Negative |
| -C=O | - | ~170-175 | No signal |
Analysis of 2D Spectra
-
COSY: No cross-peaks are expected in the COSY spectrum as there are no vicinal or geminal proton-proton couplings.
-
HSQC: A cross-peak will be observed correlating the methylene protons (~3.5-3.7 ppm) with the methylene carbon (~40-45 ppm). Another cross-peak will correlate the aromatic protons (~7.3-7.5 ppm) with their attached carbons (C-2 and C-6, ~135-140 ppm).
-
HMBC: This spectrum will be key to confirming the overall structure.
-
The methylene protons (~3.5-3.7 ppm) should show correlations to the carbonyl carbon (~170-175 ppm) and the C-1 carbon of the aromatic ring (~130-135 ppm).
-
The aromatic protons (~7.3-7.5 ppm) should show correlations to C-1, C-3, C-4, and C-5, confirming the substitution pattern of the ring.
-
The logical relationship for structural elucidation using 2D NMR is depicted in the diagram below.
Caption: 2D NMR correlation diagram for structural elucidation.
Trustworthiness and Self-Validation
The combination of 1D and 2D NMR techniques provides a robust and self-validating method for the structural confirmation of this compound. The ¹H and ¹³C spectra provide the initial chemical shift and integration data. The DEPT-135 experiment confirms the types of carbon atoms (CH vs. CH₂). The HSQC and HMBC spectra then provide the crucial connectivity information, allowing for the unambiguous assembly of the molecular structure. Any deviation from the expected correlations would indicate an incorrect structural assignment or the presence of impurities.
Conclusion
This application note has provided a detailed protocol for the comprehensive NMR analysis of this compound. By following the outlined procedures for sample preparation and data acquisition using both 1D and 2D NMR techniques, researchers can confidently elucidate and verify the structure of this and similar molecules. The presented approach emphasizes scientific integrity through a self-validating experimental design, which is essential for reliable results in research and drug development.
References
- 1. anuchem.weebly.com [anuchem.weebly.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. youtube.com [youtube.com]
- 9. bmse000220 Phenylacetic Acid at BMRB [bmrb.io]
- 10. Hydroxyphenylacetic acid | C8H8O3 | CID 127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Hydroxyphenylacetic acid(156-38-7) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
Application Note: Crystallographic Analysis of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid
Abstract
This guide provides a comprehensive framework for the crystallographic study of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid. The determination of the three-dimensional atomic arrangement in a crystal is the definitive method for structural elucidation.[1][2] For drug development professionals and researchers, this information is critical for understanding structure-activity relationships (SAR), polymorphism, and intellectual property. This document outlines the essential protocols, from material synthesis and verification to advanced single-crystal X-ray diffraction (SC-XRD) techniques. It is designed to provide both the theoretical basis and practical steps for obtaining high-quality crystals and solving their structure.
Introduction and Significance
This compound is a halogenated derivative of 4-hydroxyphenylacetic acid. Its parent compound, 4-hydroxyphenylacetic acid (HPA), is a metabolite found in various organisms and has been isolated from marine-derived fungi, demonstrating significant antithrombotic activity.[3] The introduction of bromine atoms onto the phenyl ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Halogenation can enhance binding affinity, improve metabolic stability, and alter lipophilicity.
The precise three-dimensional structure of this compound, which can only be unambiguously determined by single-crystal X-ray diffraction, is paramount.[2] The crystal structure reveals critical information on:
-
Molecular Conformation: The spatial arrangement of the acetic acid side chain relative to the phenyl ring.
-
Intermolecular Interactions: The nature of hydrogen bonding (from the hydroxyl and carboxylic acid groups) and potential halogen bonding interactions involving the bromine atoms.
-
Crystal Packing: How individual molecules assemble into a stable, three-dimensional lattice, which governs physical properties like solubility and melting point.
This knowledge is foundational for rational drug design, polymorphism screening, and understanding the compound's solid-state behavior.
Material Preparation and Verification
Before attempting crystallization, it is imperative to ensure the chemical identity and purity of the starting material. This self-validating step prevents wasted effort on impure samples, which are a primary cause of crystallization failure.[1]
Synthesis (Illustrative)
While several synthetic routes to phenylacetic acids exist, a common approach involves the reaction of a corresponding phenol with glyoxylic acid.[4][5] A plausible, though unverified, route for the title compound could start from 2,6-dibromophenol.
Note: This protocol is hypothetical and requires laboratory validation. Researchers should consult specific literature for established synthetic methods.
Quality Control and Characterization
The synthesized material must be rigorously characterized to confirm its structure and purity before proceeding.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure and connectivity. The expected proton signals would include the methylene protons of the acetic acid group and the aromatic protons on the phenyl ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the compound (C₈H₆Br₂O₃, Monoisotopic Mass: 307.86837 Da).[6]
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of the sample. A purity level of >98% is highly recommended for crystallization trials.
Crystallization Methodologies
Crystallization is the process of forming a highly ordered solid crystal from a solution, melt, or vapor.[7] The key is to achieve a state of supersaturation slowly, allowing molecules to self-assemble into a well-defined lattice. For a phenolic acid like the title compound, solution-based methods are most appropriate.
Solvent Selection
The first step is to screen for suitable solvents. An ideal crystallization solvent will dissolve the compound moderately at high temperatures and poorly at low temperatures.
Protocol: Solubility Screening
-
Place ~5-10 mg of the compound into several different vials.
-
Add a range of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane, toluene, acetonitrile) dropwise at room temperature until the solid dissolves.
-
Record the approximate solubility in mg/mL.
-
For solvents that dissolve the compound, place the vial in a cold environment (e.g., 4°C or -20°C) to check for precipitation. A solvent that shows a significant difference in solubility with temperature is a good candidate for slow cooling crystallization.
Common Crystallization Techniques
Several techniques can be employed, often in parallel, to find the optimal conditions for single crystal growth.[8]
A. Slow Evaporation This is the simplest method. The compound is dissolved in a suitable solvent to near-saturation, and the solution is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.[8]
B. Slow Cooling The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature. The solution is then allowed to cool to room temperature very slowly, often by placing the container in an insulated vessel (e.g., a Dewar flask).[7]
C. Vapor Diffusion This technique is highly effective for small quantities of material.[8]
-
Hanging Drop: The compound is dissolved in a "good" solvent. A drop of this solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a "poor" solvent (antisolvent) in which the compound is insoluble. The antisolvent vapor slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.
-
Sitting Drop: Similar to the hanging drop, but the drop of the compound's solution is placed on a pedestal inside the sealed well containing the antisolvent.
D. Solvent Layering A solution of the compound in a dense "good" solvent is carefully layered with a less dense, miscible "poor" solvent. Crystals form at the interface as the solvents slowly mix.[8]
Workflow for Crystallization Trials
The following diagram illustrates a systematic approach to screening for crystallization conditions.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Marine-Fungus-Derived Natural Compound 4-Hydroxyphenylacetic Acid Induces Autophagy to Exert Antithrombotic Effects in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105541597A - Preparation method of 2,4-dihydroxyphenyl acetic acid - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. PhytoBank: Showing (3, 5-Dibromo-4-hydroxyphenyl)acetic acid (PHY0163438) [phytobank.ca]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. unifr.ch [unifr.ch]
Application Notes and Protocols for the Quantification of Brominated Aromatic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brominated aromatic compounds (BACs) represent a broad class of chemicals with significant industrial applications, most notably as flame retardants (BFRs) in consumer products like electronics, furniture, and textiles.[1][2][3] However, their chemical stability and lipophilic nature contribute to their persistence in the environment, leading to bioaccumulation in wildlife and humans.[1][4] Concerns over their potential toxicity, including endocrine disruption and neurotoxicity, have led to regulatory actions and a growing need for sensitive and reliable analytical methods to monitor their levels in various matrices.[5][6][7] Furthermore, brominated moieties are integral to many pharmaceutical compounds, where precise quantification in biological matrices is paramount for pharmacokinetic and toxicokinetic studies.
The analysis of BACs is challenging due to the vast number of congeners (e.g., 209 for polybrominated diphenyl ethers, PBDEs), the complexity of sample matrices, and the often trace-level concentrations.[8] This guide provides a comprehensive overview of the analytical workflow, from sample preparation to instrumental analysis, with a focus on explaining the rationale behind method selection to empower scientists to develop and validate robust quantification methods.
Sample Preparation: The Foundation of Accurate Quantification
The primary goal of sample preparation is to isolate the target BACs from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for instrumental analysis. The choice of technique is dictated by the sample matrix (e.g., water, soil, plasma, tissue), the physicochemical properties of the target analytes, and the desired throughput and sensitivity.[9]
Core Techniques for Extraction and Cleanup
-
Solid-Phase Extraction (SPE): SPE is a versatile and widely used technique for aqueous samples and liquid extracts.[10][11][12] It relies on the partitioning of analytes between a liquid sample and a solid sorbent. For nonpolar BACs like PBDEs, reversed-phase sorbents such as C18 or polymeric sorbents (e.g., Oasis HLB) are effective. The causality here is the strong hydrophobic interaction between the nonpolar BACs and the nonpolar stationary phase. Elution is achieved with a nonpolar solvent, leaving polar interferences behind.[10]
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their relative solubilities in two immiscible liquids (typically aqueous and an organic solvent).[1][10] It is particularly useful for extracting lipophilic BACs from aqueous matrices like plasma or water into solvents like hexane or dichloromethane. The efficiency of LLE is governed by the partition coefficient of the analyte and can be optimized by adjusting the pH of the aqueous phase to ensure the BAC is in its most non-polar, un-ionized form.
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): PLE uses elevated temperatures and pressures to increase the efficiency and speed of extracting analytes from solid samples like soil, sediment, and tissue.[13][14] The high temperature decreases solvent viscosity, allowing better penetration into the sample matrix, while the high pressure keeps the solvent in a liquid state above its boiling point, enhancing extraction efficiency.[14] This technique is highly effective for exhaustive extraction of persistent organic pollutants.[13][15][16]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method has been adapted for BFRs.[1][3] It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a partitioning step induced by the addition of salts. A subsequent cleanup step using dispersive SPE (d-SPE) with sorbents like C18 and primary secondary amine (PSA) effectively removes interferences.[1]
Chromatographic Separation: Resolving Complex Mixtures
Chromatography is essential for separating individual BACs from each other and from co-extracted matrix components before detection.
-
Gas Chromatography (GC): GC is the premier technique for analyzing volatile and semi-volatile BACs, such as the lower-brominated PBDEs.[5]
-
Causality of Column Selection: A low-polarity capillary column, such as a DB-5ms, is commonly used. This stationary phase separates compounds primarily based on their boiling points, which correlates well with the degree of bromination for many BACs. Shorter columns may be used to minimize the time analytes spend at high temperatures, reducing the risk of thermal degradation, especially for more heavily brominated compounds.[17]
-
-
Liquid Chromatography (LC): LC is indispensable for non-volatile, polar, or thermally labile BACs, such as hexabromocyclododecane (HBCD) and tetrabromobisphenol A (TBBPA).[6][18][19]
-
Causality of Method Selection: Reversed-phase HPLC with a C18 column is the most common approach. Separation is based on hydrophobic interactions between the analytes and the stationary phase. A mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) is used, with a gradient elution program (increasing organic content) to elute compounds with increasing hydrophobicity.
-
Detection and Quantification: Achieving Sensitivity and Selectivity
Mass spectrometry (MS) is the detector of choice for BAC analysis due to its high sensitivity and selectivity.[18]
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Electron Ionization (EI): EI is a universal ionization technique that produces characteristic fragmentation patterns, useful for structural confirmation.[20]
-
Electron Capture Negative Ionization (ECNI): ECNI is a highly sensitive and selective technique for electrophilic compounds like halogenated molecules. It results in less fragmentation and a strong signal for the molecular ion or [M-Br]-, significantly lowering detection limits for BACs.[20]
-
Tandem Mass Spectrometry (GC-MS/MS): For complex matrices, GC-MS/MS provides an extra dimension of selectivity.[8][15] By selecting a specific precursor ion and monitoring its characteristic product ions (a process called Multiple Reaction Monitoring, or MRM), chemical noise is drastically reduced, improving the signal-to-noise ratio.[5]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): These are the most common ionization sources for LC-MS. ESI is suitable for polar compounds, while APCI is better for less polar compounds. The choice depends on the specific properties of the target BAC.
-
MRM for Quantification: Similar to GC-MS/MS, operating in MRM mode is the gold standard for quantification with LC-MS/MS, providing high selectivity and sensitivity.[6]
-
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap provide accurate mass measurements, which can be used to determine the elemental composition of an ion. This is extremely powerful for identifying unknown BACs and for highly selective quantification in complex samples.[1][21]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): When coupled with GC or HPLC, ICP-MS can act as a highly specific bromine detector, offering an alternative and robust quantification strategy.[22][23]
Experimental Protocols
Protocol 1: Quantification of PBDEs in Environmental Water Samples by SPE-GC-MS
This protocol is based on principles outlined in U.S. EPA methods for the analysis of semi-volatile organic compounds.[24]
1. Sample Preparation (SPE):
- Conditioning: Condition a 500 mg C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water.[12] Do not allow the cartridge to go dry.
- Loading: Spike the 1 L water sample with a surrogate standard mixture (e.g., ¹³C-labeled PBDEs). Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
- Washing: After loading, wash the cartridge with 10 mL of deionized water to remove polar impurities. Dry the cartridge under vacuum for 10 minutes.
- Elution: Elute the retained PBDEs with 10 mL of ethyl acetate.
- Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. Add an internal standard (e.g., PCB 209) prior to analysis.
2. GC-MS Analysis:
- GC System: Agilent 7890 GC or equivalent.
- Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[21]
- Injector: Splitless injection at 250°C.
- Oven Program: 120°C (hold 1 min), ramp at 10°C/min to 300°C (hold 10 min).[21]
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS System: Agilent 5977 MSD or equivalent, operated in ECNI mode.
- Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for each PBDE congener (e.g., m/z 79 and 81 for bromine, and specific molecular ions).
3. Quality Control:
- Analyze a method blank and a matrix spike with each batch of samples.
- Surrogate recoveries should be within 70-130%.
- The calibration curve should have a correlation coefficient (r²) ≥ 0.995.
Protocol 2: Analysis of BFRs in Soil/Sediment using PLE and GC-MS/MS
This protocol leverages the efficiency of Pressurized Liquid Extraction for solid matrices.[15][16]
1. Sample Preparation (PLE):
- Homogenize and sieve the soil sample. Mix 10 g of the sample with diatomaceous earth or anhydrous sodium sulfate.
- Spike the sample with surrogate standards.
- Pack a PLE cell with the sample mixture. An in-cell cleanup can be performed by layering sorbents like Florisil or silica gel in the cell.[15][16]
- Extraction Conditions:
- Solvent: 1:1 mixture of hexane and dichloromethane.[15]
- Temperature: 100°C.[15]
- Pressure: 1500 psi.[15]
- Cycles: 2 static cycles of 5 minutes each.
- Collect the extract and concentrate it to 1 mL. Add internal standard before analysis.
2. GC-MS/MS Analysis:
- GC System: Agilent 7000 Triple Quadrupole GC/MS or equivalent.[5]
- Column & Conditions: As described in Protocol 1.
- MS System: Operated in EI mode with Multiple Reaction Monitoring (MRM).
- MRM Transitions: Develop and optimize specific precursor-to-product ion transitions for each target BFR. For example, for BDE-47 (C₁₂H₆Br₄O), a potential transition could be m/z 486 (precursor) -> m/z 327 (product).
3. Quality Control:
- Analyze a standard reference material (SRM) with known BFR concentrations.
- Monitor ion ratios for confirmation of analyte identity.
- Method detection limits (MDLs) should be determined according to established procedures (e.g., U.S. EPA).[15]
Protocol 3: Quantification of a Brominated Pharmaceutical in Plasma using LLE and LC-MS/MS
This protocol is a typical workflow for bioanalytical drug quantification.
1. Sample Preparation (LLE):
- To 200 µL of plasma in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled version of the drug).
- Add 1 mL of methyl tert-butyl ether (MTBE).
- Vortex for 2 minutes to ensure thorough mixing and extraction.
- Centrifuge at 10,000 x g for 5 minutes to separate the layers.
- Transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).
2. LC-MS/MS Analysis:
- LC System: Waters ACQUITY UPLC or equivalent.
- Column: C18 column, e.g., 2.1 x 50 mm, 1.7 µm particle size.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
- Flow Rate: 0.4 mL/min.
- MS System: SCIEX QTRAP system or equivalent.[6]
- Ion Source: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
- Acquisition: MRM mode, with at least two transitions per compound (one for quantification, one for confirmation).
3. Quality Control and Validation:
- The method must be validated according to regulatory guidelines (e.g., FDA/ICH) for linearity, accuracy, precision, selectivity, and matrix effects.[18]
- Quality control (QC) samples at low, medium, and high concentrations should be analyzed with each batch of unknown samples.
Data Presentation and Visualization
Quantitative Data Summary
The performance of analytical methods is best summarized in a table. Below is a representative table of performance characteristics for the analysis of selected BFRs.
| Parameter | GC-MS | UHPLC-MS/MS |
| Limit of Detection (LOD) | 0.04 - 2.0 ng/g | 0.01 - 0.50 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 4.00 ng/mL | 4 pg/g - 8 ng/g |
| Recovery (%) | 31 - 135% | 70 - 120% |
| Precision (%RSD) | < 20% | < 15% |
| Applicability | Volatile & semi-volatile | Non-volatile & thermally labile |
Data compiled from representative values found in the literature.[25]
Experimental Workflow Diagrams
Diagram 1: Workflow for BFRs in Solid Samples
Caption: Workflow for the analysis of BFRs in solid matrices.
Diagram 2: Workflow for Brominated Pharmaceuticals in Plasma
References
- 1. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks [mdpi.com]
- 2. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of brominated Flame Retardants in Food - Eurofins Scientific [eurofins.de]
- 4. s4science.at [s4science.at]
- 5. agilent.com [agilent.com]
- 6. Brominated flame retardants [sciex.com]
- 7. diva-portal.org [diva-portal.org]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Sample preparation with solid-phase extraction - Scharlab Filipinas [scharlab.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Selective pressurized liquid extraction of replacement and legacy brominated flame retardants from soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dl.astm.org [dl.astm.org]
- 18. Recent developments in the analysis of brominated flame retardants and brominated natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Development and application of a method for the analysis of brominated flame retardants by fast gas chromatography with inductively coupled plasma mass spectrometric detection - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 24. Development of U.S. EPA method 527 for the analysis of selected pesticides and flame retardants in the UCMR survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Comprehensive Guide to Developing and Validating a Stability-Indicating HPLC Method for Phenylacetic Acids
Abstract
This application note provides a detailed, science-driven protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for phenylacetic acids. Phenylacetic acid and its derivatives are crucial intermediates and active pharmaceutical ingredients (APIs) in the pharmaceutical industry. Ensuring the stability and purity of these compounds is paramount for drug safety and efficacy. This guide follows the principles outlined by the International Council for Harmonisation (ICH), offering researchers, scientists, and drug development professionals a robust framework for creating an analytical method that can unequivocally separate the parent drug from its potential degradation products. We will delve into the rationale behind experimental choices, from initial chromatographic conditions to the design of forced degradation studies and the execution of method validation as per ICH Q2(R1) guidelines.
Introduction: The Imperative for Stability-Indicating Methods
In pharmaceutical development, a stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[1][2] The development of such methods is a regulatory requirement, as mandated by guidelines like ICH Q1A(R2), which emphasizes the need for stress testing to understand the intrinsic stability of a drug substance.[3][4]
Phenylacetic acids are a class of compounds used in the synthesis of various pharmaceuticals, including penicillins and other drugs.[5] Their chemical structure, featuring a carboxylic acid group and a phenyl ring, makes them susceptible to various degradation pathways.[6][7][8][9][10] Therefore, a well-developed SIAM is critical for ensuring the quality, safety, and shelf-life of any drug product containing a phenylacetic acid-based API. This document provides the scientific rationale and a step-by-step protocol to achieve this goal.
Foundational Strategy: Method Development
The development of a robust HPLC method is a systematic process that begins with understanding the analyte's properties and progresses through optimization to achieve the desired separation.[11][12]
Physicochemical Properties of Phenylacetic Acid
A successful method is built upon a solid understanding of the analyte. Key properties of phenylacetic acid include:
-
UV Absorbance: The phenyl ring provides strong UV absorbance, typically with a maximum around 210-220 nm and a secondary maximum around 254-260 nm, making UV detection a suitable choice.[13]
-
Acidity (pKa): As a carboxylic acid, phenylacetic acid has a pKa of approximately 4.3. This is a critical parameter for reversed-phase HPLC. To ensure the molecule is in its non-ionized, more hydrophobic form for better retention and peak shape, the mobile phase pH should be maintained at least 1.5-2 units below the pKa. A pH of ~2.5-3.0 is therefore ideal.
-
Solubility: Phenylacetic acid is soluble in common organic solvents like acetonitrile and methanol, and sparingly soluble in water. This informs the choice of sample diluent and mobile phase composition.
Initial Chromatographic Conditions & Rationale
Based on the analyte's properties, a reversed-phase HPLC method is the logical choice.[1][14]
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the non-polar phenyl ring. This is the most common and versatile column choice for small molecules.[15] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ≈ 2.5) | The acidic pH ensures that the phenylacetic acid is protonated (non-ionized), leading to consistent retention and sharp, symmetrical peaks. Phosphoric acid is a common, non-volatile buffer suitable for UV detection. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier with low viscosity and good UV transparency. |
| Elution Mode | Gradient | A gradient elution (e.g., starting at 20% B, ramping to 80% B) is recommended to ensure that both the relatively polar parent drug and any less polar degradation products are eluted with good peak shape in a reasonable runtime.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Detection | UV at 215 nm | This wavelength provides high sensitivity for the phenylacetyl chromophore. A Diode Array Detector (DAD) is highly recommended to assess peak purity and identify the optimal wavelength. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
Workflow for Method Development & Validation
The overall process follows a logical sequence from initial development through forced degradation and culminating in full validation.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. The evolution of the phenylacetic acid degradation pathway in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijpsr.com [ijpsr.com]
- 13. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Topic: Cell-based Assays for Characterizing 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid as a Modulator of Thyroid Hormone Receptor Signaling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid is a halogenated phenolic compound structurally analogous to endogenous thyroid hormone metabolites. This structural similarity suggests its potential to interact with and modulate the activity of nuclear thyroid hormone receptors (TRs), which are critical regulators of metabolism, development, and cellular proliferation. This guide provides a comprehensive framework and detailed protocols for characterizing the biological activity of this compound using a multi-tiered cell-based assay approach. We present an integrated workflow that progresses from initial receptor binding affinity determination to functional assessment of transcriptional activity and concludes with essential cytotoxicity evaluation. The protocols are designed to be self-validating, providing researchers with a robust methodology to elucidate the compound's mechanism of action as a potential TR agonist or antagonist.
Introduction: The Scientific Rationale
The thyroid hormone signaling pathway plays a pivotal role in health and disease. Its primary mediators, the thyroid hormones L-thyroxine (T₄) and 3,3',5-triiodo-L-thyronine (T₃), exert their effects predominantly by binding to nuclear thyroid hormone receptors (TRα and TRβ).[1] These receptors function as ligand-inducible transcription factors that, upon activation, recruit coactivator proteins and regulate the expression of target genes.[2] The structural similarity of this compound to thyroid hormones and their deaminated derivatives, such as tetraiodothyroacetic acid (tetrac), makes it a compelling candidate for investigation as a modulator of this pathway.[3]
Understanding the interaction of such compounds with TRs is crucial for drug discovery, particularly in oncology and metabolic diseases, and for screening potential endocrine-disrupting chemicals.[4][5] This document provides a strategic workflow and detailed protocols for a thorough in-vitro characterization.
Experimental Strategy: A Three-Pillar Approach
A logical and stepwise approach is essential for unambiguously characterizing a novel compound. Our proposed workflow is built on three pillars:
-
Receptor Engagement: Does the compound physically interact with the target? A competitive radioligand binding assay will determine the compound's affinity for the thyroid hormone receptor.
-
Functional Consequence: What is the result of this interaction? A reporter gene assay will measure the compound's ability to either activate (agonism) or block (antagonism) TR-mediated gene transcription.
-
Cellular Health Assessment: Are the observed functional effects specific to the target, or a result of general toxicity? A cell viability assay is a critical control to ensure that any observed decrease in signaling is not simply due to cell death.
Caption: A logical workflow for characterizing novel TR modulators.
Foundational Knowledge: The Thyroid Hormone Receptor Signaling Pathway
Thyroid hormone receptors are members of the nuclear receptor superfamily. In the absence of a ligand, TRs typically bind to Thyroid Hormone Response Elements (TREs) on the DNA, often as a heterodimer with the Retinoid X Receptor (RXR), and recruit corepressor proteins to inhibit gene transcription. Upon binding of an agonist like T₃, the TR undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator complexes. This activated complex then initiates the transcription of target genes. Antagonists may bind to the receptor but fail to induce this activating conformational change, thereby blocking the action of agonists.[1]
Caption: Simplified TR signaling pathway.
Protocol 1: Competitive Radioligand Binding Assay
Principle: This assay quantifies the ability of a test compound to compete with a radiolabeled ligand (e.g., [¹²⁵I]T₃) for binding to the TR.[6] The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor. By using a range of concentrations of the unlabeled test compound, an IC₅₀ value (the concentration that inhibits 50% of specific binding) can be determined, from which the equilibrium dissociation constant (Ki) is calculated.[7]
Materials:
-
Receptor Source: Purified TRα or TRβ ligand-binding domain (LBD), or membrane preparations from cells overexpressing the full-length receptor.
-
Radioligand: High specific activity [¹²⁵I]T₃.
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock.
-
Non-specific Binding Control: High concentration of unlabeled T₃ (e.g., 10 µM).
-
Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Apparatus: 96-well plates, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI), vacuum filtration manifold (cell harvester), scintillation counter, and scintillation cocktail.[7]
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial dilution series of the test compound and the unlabeled T₃ (for the standard curve) in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.1%.
-
Assay Plate Setup: In a 96-well plate, set up wells for total binding (radioligand + buffer), non-specific binding (radioligand + excess unlabeled T₃), and competitive binding (radioligand + dilutions of test compound).
-
Reaction Assembly: To each well, add in order:
-
50 µL of assay buffer (for total binding) OR 50 µL of non-specific control OR 50 µL of test compound dilution.
-
50 µL of radioligand solution (e.g., at a final concentration near its Kd).[8]
-
100 µL of receptor preparation.
-
-
Incubation: Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 2-4 hours at 4°C or room temperature, must be optimized).[8]
-
Separation: Rapidly transfer the contents of each well to the glass fiber filter using a cell harvester. This step is critical to prevent dissociation of the ligand-receptor complex.[8]
-
Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
| Parameter | Typical Value Range | Significance |
| Radioligand [¹²⁵I]T₃ Kd | 0.1 - 1.0 nM | A lower Kd indicates higher affinity of the radioligand for the receptor.[9] |
| Receptor Concentration | Varies with prep | Must be optimized to ensure a robust signal without depleting the ligand. |
| Unlabeled Competitor (NSB) | >100x Kd of T₃ | Ensures saturation of all specific sites to accurately define non-specific binding.[8] |
Protocol 2: Dual-Luciferase Reporter Gene Assay
Principle: This cell-based functional assay measures the ability of the test compound to modulate TR-dependent gene transcription.[10] Cells are transiently transfected with two plasmids: an "experimental" reporter plasmid containing a luciferase gene driven by a promoter with multiple TREs, and a "control" plasmid that constitutively expresses a different luciferase (e.g., Renilla) to normalize for cell viability and transfection efficiency.[11][12] An agonist will increase the experimental luciferase signal, while an antagonist will decrease the signal induced by a known agonist (like T₃).
Materials:
-
Cell Line: A suitable cell line that is easy to transfect, such as HEK293T or HeLa. Alternatively, a thyroid-responsive cell line like rat pituitary GH3 cells can be used.[13][14]
-
Plasmids:
-
TR Expression Vector (e.g., pCMV-hTRβ).
-
Reporter Vector (e.g., pGL4 containing multiple TREs upstream of a firefly luciferase gene).
-
Control Vector (e.g., pRL-SV40 expressing Renilla luciferase).
-
-
Reagents: Cell culture medium (e.g., DMEM), charcoal-stripped fetal bovine serum (to remove endogenous hormones), transfection reagent, Dual-Luciferase Assay System.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well white, clear-bottom plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TR expression vector, the TRE-reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 4-6 hours.[13]
-
Compound Treatment (Agonist Mode):
-
Replace the transfection medium with fresh medium containing serial dilutions of the test compound.
-
Include a positive control (e.g., 100 nM T₃) and a vehicle control (e.g., 0.1% DMSO).
-
-
Compound Treatment (Antagonist Mode):
-
Replace the transfection medium with fresh medium containing a fixed, sub-maximal concentration of T₃ (e.g., its EC₅₀ value) along with serial dilutions of the test compound.
-
Include controls for basal activity (vehicle only) and maximal T₃ stimulation (T₃ + vehicle).
-
-
Incubation: Incubate the cells for 16-24 hours at 37°C and 5% CO₂.[13]
-
Cell Lysis and Luciferase Measurement:
-
Remove the medium and lyse the cells using the passive lysis buffer provided with the assay kit.
-
Measure firefly luciferase activity, then add the second reagent to quench the firefly signal and measure Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Calculate the Response Ratio: (Firefly Luciferase Reading / Renilla Luciferase Reading) for each well.
-
Agonist Mode: Normalize the response ratios to the vehicle control to determine the "fold induction." Plot fold induction vs. log[compound] to determine the EC₅₀.
-
Antagonist Mode: Normalize the data to the T₃-stimulated control (set to 100%) and the basal control (set to 0%). Plot percent inhibition vs. log[compound] to determine the IC₅₀.
-
Protocol 3: MTT Cell Viability Assay
Principle: This colorimetric assay is a critical control to ensure that any observed inhibitory effects in the reporter assay are not due to cytotoxicity.[15] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of viable cells.[16]
Materials:
-
Reagents: MTT solution (5 mg/mL in PBS, sterile filtered), Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[17]
-
Cell Line: The same cell line used in the reporter gene assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well clear plate at the same density and conditions as the reporter assay.
-
Compound Treatment: Treat the cells with the same concentration range of the test compound used in the functional assay. Include a vehicle control (100% viability) and a positive control for cell death (e.g., a high concentration of a known cytotoxic agent).
-
Incubation: Incubate for the same duration as the reporter assay (16-24 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well.[18]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis:
-
Calculate Percent Viability: [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100.
-
A compound is typically considered cytotoxic if it reduces cell viability by more than 20-30% at the concentrations tested.
-
Conclusion
The integrated application of binding, functional reporter, and cytotoxicity assays provides a comprehensive and reliable framework for characterizing the biological activity of this compound. This tiered approach allows researchers to move beyond simple screening to a mechanistic understanding of how the compound interacts with the thyroid hormone signaling pathway. By determining its binding affinity (Ki), functional efficacy (EC₅₀ or IC₅₀), and cytotoxicity profile, scientists can confidently classify the compound as a TR agonist, antagonist, or inactive ligand, providing critical data for drug development and endocrine disruptor research programs.
References
- 1. Thyroxine-thyroid hormone receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Membrane receptor for thyroid hormone: physiologic and pharmacologic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concept Life Sciences [conceptlifesciences.com]
- 5. pnas.org [pnas.org]
- 6. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biophysics-reports.org [biophysics-reports.org]
- 10. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 13. eubopen.org [eubopen.org]
- 14. Detection of thyroid hormone receptor disruptors by a novel stable in vitro reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. clyte.tech [clyte.tech]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic Acid Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction
2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. The di-brominated phenolic acetic acid scaffold provides a unique combination of lipophilicity, hydrogen bonding capability, and sites for further chemical modification. These structural features are often sought after in the design of novel therapeutic agents, including inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets in inflammation and pain management.[1] The synthesis and purification of these molecules, however, present distinct challenges due to the reactivity of the phenolic hydroxyl group and the potential for side-product formation during bromination and subsequent synthetic steps.
This comprehensive guide provides detailed, field-proven protocols for the synthesis and purification of this compound. The methodologies are designed to be robust and scalable, with a focus on achieving high purity and yield. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, empowering researchers to not only replicate the procedures but also to adapt them for the synthesis of novel derivatives.
Synthesis of this compound
Two primary synthetic routes are presented here, each with its own set of advantages and considerations. Route 1 employs a direct bromination of a commercially available starting material, while Route 2 involves a multi-step sequence that offers greater control over the substitution pattern for more complex derivatives.
Synthetic Route 1: Direct Bromination of 4-Hydroxyphenylacetic Acid
This approach is the most direct method, starting from the readily available 4-hydroxyphenylacetic acid. The key to this synthesis is the regioselective bromination at the positions ortho to the hydroxyl group, which is a powerful activating and ortho-, para-directing substituent.
References
Application Note: Mass Spectrometry Fragmentation Analysis of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid
Introduction
2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid is a halogenated aromatic acid of interest in various fields, including environmental analysis and drug development. Understanding its behavior in a mass spectrometer is crucial for its accurate identification and quantification. This application note provides a detailed guide to the expected mass spectrometry fragmentation pattern of this compound, primarily focusing on electrospray ionization (ESI) in negative ion mode, a common technique for analyzing acidic molecules. The principles discussed herein are applicable to researchers and scientists working in analytical chemistry and drug development.
Isotopic Signature of Brominated Compounds
A key characteristic of bromine-containing compounds in mass spectrometry is their distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[1] Consequently, a molecule containing two bromine atoms, such as this compound, will exhibit a characteristic triplet for its molecular ion peak (M⁻) and any bromine-containing fragment ions. This triplet will appear as [M]⁻, [M+2]⁻, and [M+4]⁻ with a relative intensity ratio of approximately 1:2:1. Recognizing this pattern is the first step in identifying the compound in a complex matrix.
Predicted Fragmentation Pathway
The fragmentation of this compound is predicted to follow pathways characteristic of phenolic acids and halogenated aromatic compounds.[2][3] The primary fragmentation event in negative ion mode is expected to be the loss of carbon dioxide (CO₂) from the carboxyl group.
Step 1: Deprotonation
In the negative ion mode of ESI, the acidic proton of the carboxylic acid group is lost to form the deprotonated molecule, [M-H]⁻.
Step 2: Primary Fragmentation (Decarboxylation)
The most favorable fragmentation pathway for deprotonated phenolic acids is the neutral loss of CO₂ (44 Da).[2][4][5][6] This is a charge-migration fragmentation process.
-
[M-H]⁻ → [M-H-CO₂]⁻ + CO₂
This decarboxylation results in a benzylic carbanion, which is stabilized by the aromatic ring.
Step 3: Secondary Fragmentation
Further fragmentation of the [M-H-CO₂]⁻ ion can occur through various pathways, including debromination or loss of other neutral molecules.
-
Loss of a Bromine Radical: Cleavage of a carbon-bromine bond can lead to the loss of a bromine radical (•Br).
-
[M-H-CO₂]⁻ → [M-H-CO₂-Br]⁻ + •Br
-
-
Loss of HBr: Elimination of hydrogen bromide (HBr) is another possibility.
-
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the methylene group can also occur.
The following diagram illustrates the predicted fragmentation cascade:
Caption: Predicted ESI(-) fragmentation pathway.
Predicted Mass Spectral Peaks
The following table summarizes the expected major ions and their corresponding mass-to-charge ratios (m/z) for the most abundant isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br).
| Ion Description | Molecular Formula | Predicted m/z (Monoisotopic) | Notes |
| Deprotonated Molecule | [C₈H₅Br₂O₃]⁻ | 306.85 | Exhibits a characteristic 1:2:1 isotopic pattern at m/z 306.85, 308.85, and 310.85. |
| Decarboxylated Ion | [C₇H₅Br₂O]⁻ | 262.89 | The base peak in many cases. Also shows a 1:2:1 isotopic pattern. |
| Decarboxylated and Debrominated Ion | [C₇H₅BrO]⁻ | 183.94 | Loss of one bromine atom from the decarboxylated fragment. Will show a 1:1 isotopic pattern for the remaining bromine. |
Experimental Protocol
This section outlines a general protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solutions: Prepare serial dilutions of the stock solution in the initial mobile phase composition to create calibration standards.
-
Sample Matrix: For biological or environmental samples, appropriate extraction techniques (e.g., solid-phase extraction or liquid-liquid extraction) should be employed to isolate the analyte and remove interfering matrix components.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reverse-phase column is recommended for good retention and separation.
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid to promote protonation in the positive mode, or a neutral to slightly basic modifier for negative mode.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Scan Mode: Full scan mode to identify the precursor ion and its isotopic pattern, followed by product ion scan (MS/MS) of the most abundant precursor ion (m/z 306.85).
-
Capillary Voltage: Typically 2.5-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations (e.g., Nitrogen at 300-400 L/hr and 300-400 °C).
-
Collision Gas: Argon.
-
Collision Energy: Optimize to achieve efficient fragmentation of the precursor ion. A collision energy ramp may be useful to observe the formation of different fragment ions.
The following diagram outlines the general workflow for LC-MS/MS analysis.
Caption: General workflow for LC-MS/MS analysis.
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be characterized by a distinct isotopic pattern due to the presence of two bromine atoms and a primary fragmentation pathway involving decarboxylation. By understanding these fragmentation principles and employing a robust LC-MS/MS method, researchers can confidently identify and quantify this compound in various matrices. The protocols and predicted fragmentation patterns outlined in this application note serve as a valuable starting point for method development and analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scielo.br [scielo.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange | Semantic Scholar [semanticscholar.org]
Characterizing Enzyme Inhibitors: A Detailed Guide Using 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid
An Application Note and Protocol Guide
Introduction
Enzyme inhibition is a cornerstone of biochemical research and a fundamental mechanism for the majority of therapeutic drugs.[1][2] The process of identifying and characterizing enzyme inhibitors is critical in the drug discovery pipeline, allowing researchers to determine a compound's potency and its specific mechanism of action.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct robust enzyme inhibition assays.
This application note will use 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid as a model compound. While this document establishes a universally applicable methodology, the principles and protocols can be adapted for any putative enzyme inhibitor. We will detail the necessary steps for determining two key characteristics of an inhibitor: its half-maximal inhibitory concentration (IC50) and its mechanism of action (MOA).
The protocols herein are designed as self-validating systems, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.
Section 1: Foundational Principles of Enzyme Inhibition
A quantitative understanding of how a compound affects an enzyme's catalytic activity is paramount. The two most common values used to quantify an inhibitor's effect are the IC50 and the inhibition constant (Ki).[4]
-
IC50 (Half-Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[4][5] It is a practical measure of inhibitor potency; a lower IC50 value signifies a more potent inhibitor.[6] However, the IC50 value is dependent on experimental conditions, particularly the substrate concentration.[4][5]
-
Ki (Inhibition Constant): The Ki is the dissociation equilibrium constant of the enzyme-inhibitor complex.[4] It reflects the binding affinity of the inhibitor for the enzyme and is an absolute value independent of substrate concentration, making it ideal for comparing the potency of different inhibitors.
Reversible Inhibition Mechanisms
Reversible inhibitors bind to enzymes through non-covalent interactions and can be classified based on how they interact with the enzyme and its substrate.[1][7] Understanding these mechanisms is crucial for drug development.
-
Competitive Inhibition: The inhibitor binds only to the active site of the free enzyme, competing directly with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[1][7] Kinetically, this increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).[1]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on either the free enzyme or the enzyme-substrate complex.[1] This reduces the catalytic efficiency of the enzyme, lowering the Vmax without affecting the Km.[1]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This is a rarer form of inhibition that results in a decrease in both Vmax and Km.[1][7]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically with different affinities. This type of inhibition affects both Km and Vmax.[7]
These distinct mechanisms can be elucidated by analyzing the enzyme's kinetic behavior at various substrate and inhibitor concentrations, often visualized using a Lineweaver-Burk (double-reciprocal) plot.[7][8]
Section 2: Materials and Reagents
This section lists the general materials required. Specific buffer components and substrate/enzyme pairs will depend on the target enzyme being studied.
-
Test Compound: this compound (or other inhibitor of interest).
-
Enzyme: Purified enzyme of interest at a known concentration.
-
Substrate: Specific substrate for the target enzyme.
-
Assay Buffer: Buffer optimized for enzyme activity (e.g., Tris-HCl, HEPES, PBS with appropriate pH and any necessary co-factors like MgCl₂ or ZnCl₂).
-
Solvent: High-purity Dimethyl Sulfoxide (DMSO) for dissolving the test compound.
-
Positive Control: A known inhibitor for the target enzyme.
-
Microplates: 96-well or 384-well plates suitable for the detection method (e.g., clear plates for colorimetric assays, black plates for fluorescence assays).[9]
-
Instrumentation: A microplate reader capable of measuring absorbance, fluorescence, or luminescence, depending on the assay format.
-
General Lab Equipment: Calibrated single and multichannel pipettes, reagent reservoirs, tubes, etc.
Section 3: Experimental Protocols
Protocol 1: IC50 Determination
This protocol determines the concentration of this compound required to inhibit 50% of the enzyme's activity.
Causality Behind Experimental Choices:
-
Substrate Concentration: The substrate is held at a constant concentration, typically at or near its Km value. This ensures the reaction rate is sensitive to inhibition.
-
Enzyme Concentration: The enzyme concentration should be kept low and constant, ensuring the reaction rate is linear with respect to the enzyme concentration.
-
Pre-incubation: A pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated by adding the substrate.[7]
Step-by-Step Methodology:
-
Inhibitor Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in assay buffer to create a range of working concentrations (e.g., 10-point, 3-fold dilutions). Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1-2% to avoid solvent-induced artifacts.[10]
-
-
Assay Setup (96-Well Plate):
-
Add assay buffer to all wells.
-
Vehicle Control (0% Inhibition): Add an equivalent volume of the solvent (e.g., DMSO in buffer) to these wells. This represents the maximum enzyme activity.
-
Inhibitor Wells: Add the serially diluted inhibitor solutions to the respective wells.
-
Blank/Background Control: Add buffer and solvent, but no enzyme. This is used to subtract the background signal.
-
-
Enzyme Addition & Pre-incubation:
-
Prepare a working solution of the enzyme in cold assay buffer.
-
Add the enzyme solution to all wells except the blank controls.
-
Mix the plate gently (e.g., on an orbital shaker for 30 seconds).
-
Incubate the plate for 10-15 minutes at the enzyme's optimal temperature to allow for inhibitor binding.[7]
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of the substrate in the assay buffer.
-
Add the substrate solution to all wells to start the reaction.[7]
-
Immediately place the plate in the microplate reader and begin measuring the signal (e.g., absorbance or fluorescence) over time (kinetic mode) or at a single endpoint after a fixed incubation period. The initial linear rate of the reaction (V₀) is the most accurate measure.[8]
-
Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of an inhibitor.
Protocol 2: Mechanism of Inhibition (MOI) Studies
This protocol is designed to elucidate how this compound inhibits the enzyme by varying both substrate and inhibitor concentrations.
Causality Behind Experimental Choices:
-
Matrix Design: A matrix of conditions is created with multiple, fixed concentrations of the inhibitor and a range of substrate concentrations for each inhibitor level.
-
Data Visualization: This matrix allows for the generation of multiple kinetic curves, which are then transformed into a Lineweaver-Burk plot. The pattern of line intersections on this plot is diagnostic for the mechanism of inhibition.[7]
Step-by-Step Methodology:
-
Experimental Design:
-
Select several fixed concentrations of the inhibitor based on its previously determined IC50 (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
For each inhibitor concentration, prepare a serial dilution of the substrate. The substrate concentration range should typically span from 0.2x Km to 5x Km (or higher) to accurately define the kinetic curve.
-
-
Assay Setup:
-
Set up the 96-well plate in blocks. Each block will correspond to one fixed inhibitor concentration.
-
Within each block, set up wells for each substrate concentration, including vehicle controls and blanks.
-
Add the fixed concentration of the inhibitor (or vehicle) to all wells within its designated block.
-
Add the enzyme solution to all wells (except blanks) and pre-incubate as described in Protocol 1.
-
-
Reaction Initiation and Measurement:
-
Add the various concentrations of the substrate to the appropriate wells to initiate the reactions.
-
Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration using the microplate reader in kinetic mode.
-
Section 4: Data Analysis and Interpretation
IC50 Value Calculation
-
Calculate Percent Inhibition:
-
First, subtract the average background signal (from the blank wells) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate of Inhibitor Well / Rate of Vehicle Control Well))
-
-
Generate Dose-Response Curve:
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Use a non-linear regression software (e.g., GraphPad Prism, R) to fit the data to a sigmoidal dose-response (variable slope) equation.
-
The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.[4][6]
-
Table 1: Example IC50 Data for this compound
| [Inhibitor] (μM) | log[Inhibitor] | Average Rate (RFU/s) | % Inhibition |
| 0 (Vehicle) | - | 250.0 | 0.0 |
| 0.1 | -1.0 | 245.5 | 1.8 |
| 0.3 | -0.52 | 220.0 | 12.0 |
| 1.0 | 0.0 | 175.0 | 30.0 |
| 3.0 | 0.48 | 120.0 | 52.0 |
| 10.0 | 1.0 | 65.0 | 74.0 |
| 30.0 | 1.48 | 30.0 | 88.0 |
| 100.0 | 2.0 | 15.0 | 94.0 |
| Calculated IC50 | ~2.7 μM |
Mechanism of Inhibition Determination
-
Generate Lineweaver-Burk Plot:
-
Interpret the Plot:
Table 2: Interpreting Lineweaver-Burk Plots
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Appearance |
| Competitive | Unchanged | Increases | Lines intersect on the Y-axis. |
| Non-competitive | Decreases | Unchanged | Lines intersect on the X-axis. |
| Uncompetitive | Decreases | Decreases | Lines are parallel. |
| Mixed | Decreases | Increases or Decreases | Lines intersect in the upper-left quadrant. |
Visual Guide to Lineweaver-Burk Plots for MOA
Caption: Lineweaver-Burk plots showing distinct patterns for different inhibition types.
Section 5: Troubleshooting
Enzyme assays can be sensitive to a variety of factors. This section addresses common issues and their potential solutions.[9]
Table 3: Troubleshooting Guide for Enzyme Inhibition Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | - Pipetting errors.- Incomplete mixing of reagents.- Temperature gradients across the plate ("edge effects").[14] | - Use calibrated pipettes; prepare a master mix for enzyme and substrate.[9]- Ensure thorough but gentle mixing after each addition.- Avoid using the outermost wells of the plate or fill them with buffer.[14] |
| No Inhibition Observed | - Inhibitor is inactive or degraded.- Incorrect inhibitor concentration range.- Inhibitor is insoluble in the assay buffer.[14] | - Verify compound integrity and storage.- Test a wider and higher range of concentrations.- Check for compound precipitation in the wells; ensure final DMSO is low. |
| Poor Sigmoidal Curve Fit | - Insufficient data points, especially around the IC50.- Inappropriate concentration range (too narrow or too wide).- Assay signal is too low or noisy. | - Use a narrower dilution series (e.g., 2-fold instead of 3-fold) around the estimated IC50.- Ensure enough data points define the top and bottom plateaus of the curve.- Optimize enzyme/substrate concentrations to improve the signal-to-background ratio. |
| Inconsistent Results Between Experiments | - Reagents prepared fresh each time with slight variations.- Enzyme activity varies between batches or due to storage.[14]- Variation in incubation times or temperatures. | - Prepare large batches of buffer; aliquot and freeze reagents.- Aliquot enzyme upon receipt to avoid repeated freeze-thaw cycles.[14]- Use precise timing and a temperature-controlled plate reader or incubator. |
Conclusion
This application note provides a robust and detailed methodology for characterizing the inhibitory activity of compounds such as this compound. By following the step-by-step protocols for IC50 determination and mechanism of action studies, researchers can obtain reliable and reproducible data on an inhibitor's potency and kinetic behavior. Adherence to the principles of experimental design, inclusion of proper controls, and careful data analysis are essential for generating high-quality, trustworthy results that can confidently guide further research and drug development efforts.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A standard operating procedure for an enzymatic activity inhibition assay [ouci.dntb.gov.ua]
- 4. courses.edx.org [courses.edx.org]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Lineweaver-Burk Plot | ChemTalk [chemistrytalk.org]
- 12. youtube.com [youtube.com]
- 13. medschoolcoach.com [medschoolcoach.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. The following information is structured as a series of troubleshooting guides and frequently asked questions to provide direct, actionable advice for issues encountered in the lab.
I. Reaction Overview & Core Principles
The most common and direct route to synthesizing this compound is through the electrophilic aromatic substitution of 4-hydroxyphenylacetic acid. The core of this reaction involves the bromination of the aromatic ring.
Reaction Scheme:
The hydroxyl (-OH) group on the phenyl ring is a powerful activating, ortho-, para-director.[1][2] This means it strongly promotes the substitution of electrophiles (in this case, Br⁺) at the positions ortho and para to itself and makes the ring highly reactive.[2][3] Because the para position is already occupied by the acetic acid side chain, bromination occurs at the two ortho positions (positions 3 and 5). However, this high reactivity can also be a source of experimental problems, such as over-bromination or side reactions, if not properly controlled.[1][4]
Experimental Workflow Overview
The general process can be visualized as a multi-stage workflow, from reaction setup to final product analysis.
References
Technical Support Center: Optimizing HPLC Separation of Brominated Phenylacetic Acids
Welcome to the technical support center for the analysis of brominated phenylacetic acids by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical scientists, and drug development professionals who are working with these compounds. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you achieve robust and reproducible separations.
Section 1: Troubleshooting Guide - Common Problems & Solutions
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Poor Resolution Between Positional Isomers
Question: I'm struggling to separate the positional isomers of brominated phenylacetic acids (e.g., 2-bromophenylacetic acid vs. 4-bromophenylacetic acid). My peaks are co-eluting or only partially resolved on a standard C18 column. What is causing this and how can I improve the separation?
Answer: This is a frequent challenge. Positional isomers often have very similar hydrophobicity, which is the primary separation mechanism on a C18 column. To resolve them, you need to exploit more subtle differences in their structure and electronics.
Causality: The position of the bromine atom on the phenyl ring subtly changes the molecule's polarity and its ability to engage in alternative interactions, such as π-π interactions. A standard C18 phase relies almost exclusively on hydrophobic interactions and often lacks the selectivity needed to differentiate these isomers.[1][2]
Solutions:
-
Change Stationary Phase Chemistry: This is the most effective solution. Instead of a C18 column, consider a stationary phase that offers alternative separation mechanisms.[3]
-
Pentafluorophenyl (PFP) Column: A PFP phase is highly recommended for halogenated and aromatic compounds.[4][5] The electron-withdrawing fluorine atoms on the PFP ring create a strong affinity for the π-electron cloud of your brominated phenylacetic acids, a mechanism known as π-π interaction.[5] This interaction is highly sensitive to the position of the bromine atom, often providing baseline resolution where a C18 fails.[6]
-
Phenyl-Hexyl Column: A phenyl-based column also provides π-π interactions that can help differentiate isomers based on the electron density of their aromatic rings.[7]
-
-
Optimize the Mobile Phase:
-
Switch Organic Modifier: If you are using acetonitrile (ACN), try switching to methanol (MeOH) or vice-versa. ACN and MeOH have different properties and can alter selectivity. Sometimes, a mixture of both can provide a unique selectivity.[8]
-
Adjust Organic Concentration: Systematically decrease the percentage of the organic solvent in your mobile phase. This will increase retention times for all compounds and may improve the resolution between closely eluting peaks.
-
Peak Tailing in Acidic Analytes
Question: My peaks for the brominated phenylacetic acids are showing significant tailing (Tailing Factor > 1.5). What causes this for acidic compounds and how can I achieve symmetrical peaks?
Answer: Peak tailing for acidic analytes is a classic HPLC problem, often stemming from unwanted secondary interactions within the column or issues with the mobile phase pH. A tailing factor greater than 1.2 is generally considered significant.[9]
Causality: Brominated phenylacetic acids are carboxylic acids. The primary cause of tailing is the interaction of the ionized form of these acids (the carboxylate anion, -COO⁻) with active sites on the silica stationary phase, particularly residual silanol groups (-Si-OH).[10] This leads to a mixed-mode retention mechanism (reversed-phase and ion-exchange), causing the peaks to tail.[9][11]
Solutions:
-
Control the Mobile Phase pH: This is the most critical parameter. The goal is to ensure your acidic analytes are in a single, neutral (protonated) state.
-
The 2-pH Unit Rule: Adjust the pH of your aqueous mobile phase to be at least 2 units below the pKa of your analytes. The pKa of 4-bromophenylacetic acid is approximately 4.19.[12][13] Therefore, a mobile phase pH of 2.0-2.5 is ideal. At this pH, the carboxylic acid group will be fully protonated (-COOH), suppressing its ionization and minimizing interactions with silanols.[9][11]
-
Use a Buffer: Do not just add acid to lower the pH; use a proper buffer to maintain a consistent pH throughout the run.[14] A phosphate or formate buffer (10-25 mM) is effective at this low pH range.
-
-
Select a High-Purity, End-capped Column: Modern columns are made from high-purity silica with minimal metal content and are "end-capped" to block most of the residual silanol groups.[15] If you are using an older column, switching to a newer generation column can dramatically improve peak shape.[10]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion, including tailing.[9] Try reducing the injection volume or diluting your sample.
Fluctuating Retention Times
Question: The retention times for my analytes are drifting from one injection to the next. What could be causing this instability?
Answer: Retention time instability is a common sign that your HPLC system or method is not fully equilibrated or that the mobile phase composition is changing.
Causality: Inconsistent retention times are often caused by a mobile phase that is not adequately buffered, temperature fluctuations, or problems with the HPLC pump's proportioning valves.[14][16]
Solutions:
-
Ensure Column Equilibration: Before starting your analysis sequence, flush the column with at least 10-20 column volumes of the initial mobile phase. If you are running a gradient, ensure the column is properly re-equilibrated between injections.
-
Use a Buffered Mobile Phase: As mentioned for peak tailing, an unbuffered mobile phase can lead to pH shifts as the sample is introduced, causing retention times to vary.[14] Using a buffer is crucial for ruggedness.[17]
-
Degas Your Mobile Phase: Dissolved air in the mobile phase can form bubbles in the pump, leading to inaccurate solvent mixing and flow rates, which directly impacts retention times.[16]
-
Use a Column Thermostat: Column temperature affects mobile phase viscosity and analyte retention. Using a column oven or thermostat set to a stable temperature (e.g., 30 °C) will eliminate ambient temperature fluctuations as a source of variability.
-
Check Your Pumping System: If the issue persists, it may indicate a problem with your HPLC's pump, such as faulty check valves or seals. Manually pre-mixing the mobile phase can help diagnose if the online mixing system is the source of the problem.[14]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for developing a method for brominated phenylacetic acids?
-
Column: Start with a PFP or Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm).[4][7]
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5).[18]
-
Mobile Phase B: Acetonitrile (ACN).[19]
-
Gradient: A good starting point is a linear gradient from 20% to 80% ACN over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: UV at 220 nm or 254 nm.
Q2: How does the position of the bromine atom affect retention time in reversed-phase HPLC? Generally, the hydrophobicity and, therefore, the retention time on a C18 column increases in the order of ortho < meta < para for monosubstituted isomers. However, this can be influenced by other interactions, making column selection critical for achieving separation.[1]
Q3: Can I use a C18 column if it's the only one I have? Yes, but optimization is key. You will need to meticulously control the mobile phase pH to be well below the analyte pKa (~2.0-2.5).[9] You may also need to use a very shallow gradient and a highly efficient column (small particle size, long length) to maximize the chances of resolving the isomers.
Q4: My sample is dissolved in a strong solvent like DMSO. Could this be a problem? Yes, this can cause significant peak distortion. If the sample solvent is much stronger than your initial mobile phase, it will cause the analyte band to spread out before it reaches the column, resulting in broad or split peaks.[9] Ideally, dissolve your sample in the initial mobile phase. If you must use a strong solvent, keep the injection volume as small as possible.
Section 3: Data & Protocols
Column Selectivity Comparison
The following table summarizes the primary interaction mechanisms of different stationary phases relevant to the separation of brominated phenylacetic acids.
| Stationary Phase | Primary Interaction | Secondary Interactions | Best For... |
| C18 (Octadecyl) | Hydrophobic | van der Waals forces | General purpose, separation by hydrophobicity. |
| Phenyl-Hexyl | Hydrophobic, π-π Interactions | Dipole-dipole | Separating aromatic compounds and positional isomers.[1][7] |
| PFP (Pentafluorophenyl) | π-π, Dipole-dipole, Ion-exchange | Hydrophobic, Shape Selectivity | Halogenated compounds, positional isomers, and complex mixtures requiring alternative selectivity.[3][4][5] |
Protocol: General Method Development Workflow
This protocol outlines a systematic approach to developing a robust separation method.
-
Analyte Characterization:
-
Initial Column & Mobile Phase Selection:
-
Select a PFP or Phenyl column (150 x 4.6 mm, <5 µm).
-
Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Prepare Mobile Phase B: HPLC-grade Acetonitrile.
-
-
Scouting Gradient Run:
-
Equilibrate the column with 95% A / 5% B for 10 minutes.
-
Inject the standard mixture.
-
Run a fast, broad gradient (e.g., 5% to 95% B in 15 minutes).
-
Purpose: To determine the approximate elution window of your compounds.
-
-
Optimization of Gradient:
-
Based on the scouting run, create a shallower gradient around the elution window. For example, if analytes elute between 40% and 60% B, design a new gradient from 30% to 70% B over 20 minutes.
-
Fine-tune the gradient slope to maximize the resolution of the most critical pair of peaks.
-
-
Method Validation & System Suitability:
-
Once the desired separation is achieved, perform injections to check for reproducibility of retention time, peak area, and resolution.
-
Define system suitability criteria (e.g., Tailing Factor < 1.5, Resolution > 2.0).
-
Diagram: Troubleshooting Logic for Poor Resolution
This diagram illustrates a logical workflow for addressing poor peak resolution.
Caption: A decision tree for troubleshooting poor isomer resolution.
Diagram: Effect of pH on Analyte and Stationary Phase
This diagram shows how controlling mobile phase pH below the analyte's pKa minimizes unwanted interactions.
Caption: Impact of mobile phase pH on analyte and silanol ionization.
References
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. uhplcs.com [uhplcs.com]
- 6. fortis-technologies.com [fortis-technologies.com]
- 7. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. uhplcs.com [uhplcs.com]
- 10. hplc.eu [hplc.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Cas 1878-68-8,4-Bromophenylacetic acid | lookchem [lookchem.com]
- 13. Page loading... [guidechem.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. chromtech.com [chromtech.com]
- 16. mastelf.com [mastelf.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Separation of 3-Bromophenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. tandfonline.com [tandfonline.com]
Technical Support Center: NMR of Halogenated Aromatic Compounds
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of halogenated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges when analyzing these unique molecules. Here, we address common issues in a practical, question-and-answer format, grounded in established scientific principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: Why do the aromatic proton signals in my spectrum of a chloro- or bromo-substituted benzene look broad and poorly resolved?
A1: This is a classic issue caused by quadrupolar broadening. Chlorine (³⁵Cl, ³⁷Cl) and bromine (⁷⁹Br, ⁸¹Br) isotopes have nuclear spins greater than 1/2 (I > 1/2). This gives them a non-spherical charge distribution, known as an electric quadrupole moment. This quadrupole moment interacts with the local electric field gradient at the nucleus, providing an efficient relaxation pathway. This rapid relaxation shortens the lifetime of the excited spin state, leading to broader signals for the quadrupolar nucleus itself and, importantly, for adjacent nuclei like protons and carbons.[1][2][3]
Q2: I'm analyzing a fluoroaromatic compound, and the ¹H NMR spectrum is incredibly complex and difficult to interpret. What's happening?
A2: The complexity arises from spin-spin coupling between ¹H and ¹⁹F nuclei. ¹⁹F has a nuclear spin of I = 1/2 (like ¹H) and is 100% naturally abundant. Couplings between ¹H and ¹⁹F can occur over multiple bonds (typically 2 to 5 bonds, ²JHF to ⁵JHF) and can be quite large, leading to complex multiplet patterns that overlap with standard ¹H-¹H couplings.[4][5] For definitive analysis, acquiring a ¹H spectrum with ¹⁹F decoupling is often necessary.[5]
Q3: The ¹³C signal for the carbon directly attached to an iodine or bromine atom in my compound is shifted much further upfield than I expected based on electronegativity. Is this an error?
A3: No, this is not an error. This phenomenon is known as the "heavy-atom effect."[6] While electronegativity would suggest a downfield shift (deshielding), for heavier halogens like bromine and especially iodine, spin-orbit coupling becomes a significant factor.[7] This effect introduces shielding contributions that dominate the inductive effect, causing a pronounced upfield shift for the ipso-carbon.[6][7][8]
Troubleshooting Guide: In-Depth Analysis
This section provides detailed troubleshooting for more complex experimental challenges.
Part 1: Line Broadening and Resolution Issues
Question: My spectrum for a poly-brominated aromatic compound shows extremely broad signals, to the point where I can't discern any multiplets. How can I resolve this?
Answer: Severe line broadening in poly-brominated (and to a lesser extent, chlorinated) aromatics is a direct consequence of the quadrupolar effect mentioned earlier. When multiple quadrupolar nuclei are present, their relaxation effects can be additive, leading to very poor resolution.
Causality: The efficiency of quadrupolar relaxation depends on the magnitude of the electric field gradient at the nucleus and the molecular motion.[2] In an asymmetric molecule, the electric field gradient is large, leading to fast relaxation and broad lines.
Troubleshooting Protocol:
-
Lower the Temperature: Reducing the temperature slows molecular tumbling. In the slow-motional regime, the relaxation effects can sometimes be averaged differently, occasionally leading to sharper lines. However, the opposite can also occur, so this is an empirical step.
-
Increase the Magnetic Field Strength: While it may seem counterintuitive, acquiring the spectrum on a higher-field spectrometer can sometimes help. Although the relaxation rate itself is field-dependent, the greater chemical shift dispersion (in Hz) at higher fields can help resolve the broad signals from one another.
-
Check for Chemical Exchange: Ensure the broadening is not due to a chemical exchange process. Acquiring spectra at different temperatures is also the primary method to diagnose this. If the peaks sharpen or coalesce at higher temperatures, you are likely observing dynamic exchange, not just quadrupolar broadening.[9]
-
Optimize Sample Preparation: Poor resolution can be exacerbated by sample issues. Ensure your sample is fully dissolved and free of particulate matter.[10][11][12] A sample that is too concentrated can also lead to broad peaks due to viscosity or aggregation.[9][13]
Workflow: Diagnosing Peak Broadening
Caption: A troubleshooting workflow for identifying the cause of peak broadening.
Part 2: Signal Splitting and Coupling Constants
Question: How can I assign the complex ¹H and ¹⁹F couplings in my multi-fluorinated aromatic compound?
Answer: Assigning spectra for multi-fluorinated aromatics requires a systematic approach, often involving a combination of 1D and 2D NMR experiments. The key is to simplify the problem step-by-step.
Causality: The large gyromagnetic ratio of ¹⁹F and its ability to couple through multiple bonds results in spectra where ¹H-¹H, ¹H-¹⁹F, and ¹⁹F-¹⁹F couplings all overlap, creating higher-order effects and complex multiplets.[4][14]
Experimental Protocol: Step-by-Step Spectral Assignment
-
Acquire Standard ¹H NMR: This is your starting point. Observe the complex multiplets in the aromatic region.
-
Acquire ¹H{¹⁹F} NMR (¹⁹F Decoupled): Run a proton experiment while decoupling the fluorine channel. This will collapse all ¹H-¹⁹F couplings, leaving only the ¹H-¹H couplings. The spectrum will simplify dramatically, allowing you to identify the proton-proton connectivity (e.g., ortho, meta, para couplings).[5]
-
Acquire ¹⁹F NMR: This spectrum shows only the fluorine signals and their couplings to each other. It helps to identify the different fluorine environments.
-
Acquire 2D Correlation Spectra:
-
¹H-¹⁹F HETCOR/HSQC: This experiment correlates proton signals with directly attached or nearby fluorine signals, allowing you to link the proton and fluorine spin systems.
-
¹H-¹H COSY: Confirms the proton-proton connectivities identified in the ¹H{¹⁹F} experiment.[15]
-
-
Analyze and Simulate: Use the simplified data from the decoupled and 2D spectra to build a coupling network. Software can then be used to simulate the original, complex ¹H spectrum to confirm your assignments.
Workflow: Simplifying Fluoroaromatic Spectra
Caption: A decision tree for assigning complex NMR spectra of fluoroaromatics.
Reference Data: Coupling Constants
| Coupling Type | Number of Bonds | Typical Value (Hz) in Aromatics | Notes |
| ³JHH (ortho) | 3 | 6 - 10 | Standard vicinal coupling. |
| ⁴JHH (meta) | 4 | 2 - 3 | Smaller, but often visible.[15] |
| ⁵JHH (para) | 5 | 0 - 1 | Rarely resolved. |
| ³JHF (ortho) | 3 | 6 - 11 | Similar in magnitude to ³JHH. |
| ⁴JHF (meta) | 4 | 3 - 8 | Often significant and larger than ⁴JHH. |
| ⁵JHF (para) | 5 | 0 - 2 | Can sometimes be observed. |
| ³JFF (ortho) | 3 | 18 - 28 | Large and diagnostically useful. |
| ⁴JFF (meta) | 4 | 0 - 12 | Highly variable. |
| ⁵JFF (para) | 5 | 10 - 20 | Can be larger than meta coupling. |
Data compiled from sources[4],[5],,[16],[15].
Part 3: Chemical Shift Assignment and Prediction
Question: The chemical shifts in my poly-halogenated benzene don't seem to follow simple additivity rules. How can I reliably predict or assign them?
Answer: Simple additivity rules often fail for poly-halogenated aromatics due to complex electronic and steric interactions. Halogens influence chemical shifts through a combination of induction, resonance, magnetic anisotropy, and for heavier halogens, relativistic effects.[7][17]
Causality and Best Practices:
-
¹H Chemical Shifts: Aryl protons are found in the 6.5-8.0 ppm range.[18][19] The final shift is a balance of the halogen's inductive withdrawal (deshielding) and resonance donation (shielding). Anisotropic effects from the C-X bond can also contribute, particularly for protons in close spatial proximity to the halogen.[17]
-
¹³C Chemical Shifts: Aromatic carbons typically appear between 120-150 ppm.[18] The ipso-carbon shift is most dramatically affected. For F and Cl, it is deshielded due to induction.[7] For Br and I, the "heavy atom effect" causes a significant upfield (shielding) shift.[6][7]
-
Computational Prediction: For complex molecules, predicting chemical shifts using quantum chemical methods like Density Functional Theory (DFT) is now a routine and highly valuable tool.[14][20] By comparing the computed shifts for several possible isomers with the experimental data, one can often make a definitive structural assignment.[21][22][23]
Reference Data: Halogen Influence on ipso-Carbon Shift
| Halogen (X) | Typical ¹³C Shift of C-ipso in C₆H₅X (ppm) | Dominant Effect |
| -F | ~163 | Strong Induction |
| -Cl | ~134 | Induction |
| -Br | ~122 | Heavy Atom Effect / Shielding[6] |
| -I | ~96 | Strong Heavy Atom Effect / Shielding[8] |
Data referenced from standard NMR tables and sources[7],[8],[6].
Part 4: Sample Preparation and Solvent Selection
Question: My halogenated compound is poorly soluble in common NMR solvents like CDCl₃. What are my options?
Answer: Poor solubility is a frequent problem, leading to low signal-to-noise and poor resolution. A systematic approach to solvent selection is crucial.
Troubleshooting Protocol: Overcoming Solubility Issues
-
Solvent Screening: Test the solubility of your compound in small amounts of various non-deuterated solvents before consuming expensive deuterated ones.[13] Start with common solvents and move to more polar or specialized options.
-
Filtration is Key: Always dissolve your sample in a vial first, then filter it into the NMR tube using a pipette with a cotton or glass wool plug.[10][12][24] This removes micro-particulates that destroy spectral resolution. Never add the solid directly to the NMR tube.[12]
-
Gentle Heating: Gently warming the sample can sometimes help it dissolve. Ensure your compound is stable at the elevated temperature.
-
Use of Co-solvents: A mixture of solvents (e.g., CDCl₃ with a few drops of DMSO-d₆) can sometimes dissolve a difficult compound.
-
Consider High-Temperature NMR: For very insoluble compounds, acquiring the spectrum at an elevated temperature can significantly increase solubility and sharpen lines.
Reference Data: Recommended Solvents
| Solvent | Polarity | Typical Use Case |
| Benzene-d₆ | Non-polar | Good for resolving overlapping peaks through aromatic solvent-induced shifts (ASIS).[9] |
| Chloroform-d (CDCl₃) | Mid-polarity | Most common starting point, but can be slightly acidic.[10][13] |
| Acetone-d₆ | Polar aprotic | Good for moderately polar compounds. |
| DMSO-d₆ | Highly polar aprotic | Excellent for highly polar or poorly soluble compounds, but difficult to remove.[9] |
| Dichloromethane-d₂ | Mid-polarity | A good alternative to CDCl₃, less acidic.[25] |
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Zero-field J-spectroscopy of quadrupolar nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Troubleshooting [chem.rochester.edu]
- 10. research.reading.ac.uk [research.reading.ac.uk]
- 11. web.uvic.ca [web.uvic.ca]
- 12. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 13. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 14. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acdlabs.com [acdlabs.com]
- 16. 19F [nmr.chem.ucsb.edu]
- 17. modgraph.co.uk [modgraph.co.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]
- 23. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds [escholarship.org]
- 24. How to make an NMR sample [chem.ch.huji.ac.il]
- 25. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Stability of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic Acid in Solution
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for experiments involving 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid. Understanding the stability of this compound in solution is critical for obtaining accurate and reproducible results. This document offers a comprehensive overview of potential stability issues, troubleshooting strategies, and validated protocols to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. As a phenolic compound, it is susceptible to oxidation, which can be accelerated by elevated temperatures and certain pH conditions. The bromine substituents on the phenyl ring also influence its reactivity and potential for dehalogenation, particularly under photolytic conditions.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemical structure, the following degradation pathways are plausible:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-type structures or further degradation products. This can be initiated by dissolved oxygen, metal ions, or other oxidizing agents.
-
Photodegradation: Exposure to UV light can induce photolytic degradation. For brominated phenols, this can involve photohydrolysis, debromination (loss of bromine atoms), and rearrangement of the substituents on the aromatic ring[1].
-
Hydrolysis: While the acetic acid side chain is generally stable, extreme pH conditions (strong acid or base) combined with high temperatures could potentially lead to decarboxylation or other hydrolytic reactions.
-
Dehalogenation: Reductive dehalogenation, the removal of bromine atoms, is a known degradation pathway for brominated phenols under certain anaerobic conditions, often mediated by microorganisms[2].
Q3: What are the recommended storage conditions for solutions of this compound?
A3: For optimal stability, solutions should be freshly prepared. If storage is necessary, it is recommended to:
-
Store at low temperatures (-20°C or colder).
-
Protect from light by using amber vials or wrapping containers in aluminum foil.
-
Use deoxygenated solvents and store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
For aqueous solutions, consider preparing them in a buffer at a slightly acidic to neutral pH, as extreme pH values can promote degradation. However, the optimal pH should be experimentally determined. For the parent compound, 4-hydroxyphenylacetic acid, aqueous solutions are not recommended for storage for more than one day[3].
Q4: I see unexpected peaks in my HPLC chromatogram when analyzing my sample. What could be the cause?
A4: The appearance of unexpected peaks is often an indication of degradation. Refer to the troubleshooting guide below for a systematic approach to identifying the source of these impurities. Common causes include on-instrument degradation, instability in the prepared solution, or contamination.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the handling and analysis of this compound solutions.
Issue 1: Rapid Loss of Parent Compound Concentration
-
Symptom: The peak corresponding to this compound decreases in area over a short period, even in freshly prepared solutions.
-
Potential Causes & Solutions:
-
Oxidation: The solution may be exposed to atmospheric oxygen.
-
Solution: Prepare solutions using solvents that have been sparged with an inert gas (nitrogen or argon). Keep sample vials tightly capped and use autosamplers with temperature control if available.
-
-
Photodegradation: The solution may be exposed to ambient or UV light.
-
Solution: Work in a dimly lit area, use amber glassware, and protect samples from light during storage and analysis.
-
-
Adsorption: The compound may be adsorbing to the surface of the container.
-
Solution: Use silanized glass vials or polypropylene containers to minimize adsorption.
-
-
Issue 2: Appearance of New Peaks in the Chromatogram
-
Symptom: One or more new peaks, not present in the initial analysis of a fresh standard, appear over time.
-
Potential Causes & Solutions:
-
Degradation in Solution: The compound is degrading in the sample solvent under the current storage or experimental conditions.
-
Solution: Conduct a systematic forced degradation study (see protocol below) to identify the degradation products formed under various stress conditions (acid, base, oxidation, heat, light). This will help in confirming if the new peaks are degradants.
-
-
Contamination: The solvent, glassware, or analytical system may be contaminated.
-
Solution: Run a blank injection of the solvent to check for contaminants. Ensure all glassware is scrupulously clean.
-
-
Logical Flow for Troubleshooting Degradation Issues
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the drug substance[4].
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8 hours), cool, and neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and maintain at room temperature. Withdraw samples at shorter intervals (e.g., 0, 30, 60, 120 minutes) due to potentially faster degradation. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Monitor the reaction over several hours (e.g., 0, 1, 2, 4, 8 hours) and analyze the samples directly.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period (e.g., 24 hours). Also, reflux the stock solution at 60°C. Analyze the samples after cooling.
-
Photolytic Degradation: Expose the stock solution (in a quartz cuvette or a clear glass vial) to UV light (e.g., 254 nm or 366 nm) and/or visible light. A control sample should be wrapped in foil and kept under the same conditions to differentiate between thermal and photolytic degradation.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (see Protocol 2). The method should be able to separate the parent compound from all degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for a reversed-phase HPLC method suitable for analyzing this compound and its potential degradation products. Method optimization will be necessary. A similar approach has been successful for the analysis of other brominated phenolic compounds[5].
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 280 nm |
Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (no interference from degradants), linearity, accuracy, and precision.
Potential Degradation Pathway Visualization
Caption: Potential degradation pathways under stress.
References
- 1. 3-Bromo-4-hydroxyphenylacetic acid | SIELC Technologies [sielc.com]
- 2. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Dibrominated Hydroxyphenylacetic Acid
Welcome to the technical support center for the synthesis of dibrominated hydroxyphenylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of this synthesis, particularly concerning the formation of byproducts.
Introduction to the Synthesis and its Challenges
The dibromination of hydroxyphenylacetic acid, most commonly 4-hydroxyphenylacetic acid to produce 3,5-dibromo-4-hydroxyphenylacetic acid, is a classic example of electrophilic aromatic substitution. The hydroxyl (-OH) and the alkyl carboxylic acid (-CH₂COOH) groups on the aromatic ring are both activating and ortho-, para-directing. This inherent reactivity, while facilitating the desired bromination, also opens the door to several challenges, primarily the formation of a range of byproducts.
The primary difficulties encountered in this synthesis are controlling the regioselectivity and preventing over-bromination. The goal is to achieve high yields of the desired dibrominated isomer while minimizing the formation of monobrominated, other dibrominated isomers, and polybrominated species. This guide provides a systematic approach to understanding and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 3,5-dibromo-4-hydroxyphenylacetic acid?
A1: The most common byproducts include:
-
Monobrominated hydroxyphenylacetic acid: Primarily 3-bromo-4-hydroxyphenylacetic acid.
-
Isomeric dibrominated products: Depending on the starting material, other isomers can form.
-
Polybrominated hydroxyphenylacetic acid: Most commonly, 2,4,6-tribromophenol can be formed if the reaction conditions are too harsh, leading to the cleavage of the acetic acid moiety. Over-bromination of the desired product can also occur.[1]
-
Oxidation byproducts: Under certain conditions, oxidation of the phenol ring can lead to the formation of colored, polymeric materials, often referred to as "tarry" byproducts.
Q2: How do the directing effects of the hydroxyl and acetic acid groups influence the reaction?
A2: Both the hydroxyl (-OH) and the acetic acid (-CH₂COOH) groups are ortho-, para-directing.[2] The hydroxyl group is a very strong activating group, while the acetic acid group is a weaker activating group. In 4-hydroxyphenylacetic acid, the hydroxyl group's directing effect dominates, strongly activating the positions ortho and para to it. Since the para position is already occupied by the acetic acid group, the bromination is directed to the ortho positions (positions 3 and 5), leading to the desired 3,5-dibromo-4-hydroxyphenylacetic acid.
Q3: Why is my reaction mixture turning dark or forming a tar-like substance?
A3: The formation of dark colors or tarry substances is usually due to oxidation of the phenol ring.[3] This can be caused by:
-
Using a strong oxidizing brominating agent: Elemental bromine (Br₂) can sometimes act as an oxidizing agent, especially in the presence of impurities or light.
-
High reaction temperatures: Elevated temperatures can promote side reactions, including oxidation.
-
Presence of certain metal ions: Trace metal impurities can catalyze oxidation.
To mitigate this, consider using a milder brominating agent like N-bromosuccinimide (NBS), running the reaction at a lower temperature, and ensuring the cleanliness of your glassware.
Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during the synthesis of dibrominated hydroxyphenylacetic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired dibrominated product | - Incomplete reaction. - Formation of a high percentage of monobrominated byproduct. - Loss of product during workup or purification. | - Increase the reaction time or temperature cautiously. - Increase the stoichiometry of the brominating agent slightly (e.g., from 2.0 to 2.2 equivalents). - Optimize the purification step, for example, by choosing a more suitable recrystallization solvent. |
| High percentage of monobrominated byproduct | - Insufficient amount of brominating agent. - Reaction time is too short. - Low reaction temperature. | - Ensure you are using at least 2.0 equivalents of the brominating agent. - Prolong the reaction time and monitor the progress by TLC or HPLC. - Gradually increase the reaction temperature, while monitoring for the formation of other byproducts. |
| Formation of polybrominated byproducts | - Reaction conditions are too harsh. - Use of a highly polar, protic solvent (e.g., water, ethanol). - Excess of the brominating agent. | - Switch to a milder brominating agent like N-bromosuccinimide (NBS). - Use a less polar, aprotic solvent such as acetonitrile, dichloromethane, or acetic acid.[4][5] - Carefully control the stoichiometry of the brominating agent. |
| Presence of isomeric dibrominated byproducts | - Lack of regioselectivity in the bromination reaction. - Starting with an isomeric mixture of hydroxyphenylacetic acid. | - Use a bulky brominating agent or a catalyst that can enhance regioselectivity.[4] - Ensure the purity of your starting material. |
| Product is difficult to purify | - The byproducts have similar solubility to the desired product. - The product has oiled out during recrystallization. | - Try a different solvent or a mixture of solvents for recrystallization.[6] - Consider column chromatography if recrystallization is ineffective. - Ensure the boiling point of the recrystallization solvent is lower than the melting point of your compound. |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dibromo-4-hydroxyphenylacetic Acid
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
-
4-Hydroxyphenylacetic acid
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxyphenylacetic acid (1.0 eq) in anhydrous acetonitrile.
-
Slowly add N-bromosuccinimide (2.1 eq) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Procedure:
-
Choose a suitable solvent for recrystallization. A mixture of ethanol and water or ethyl acetate and hexanes is often effective. The ideal solvent should dissolve the crude product at high temperatures but not at room temperature.
-
Dissolve the crude 3,5-dibromo-4-hydroxyphenylacetic acid in a minimum amount of the hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Filter the hot solution to remove any insoluble impurities (including charcoal).
-
Allow the filtrate to cool slowly to room temperature. Crystals of the purified product should form.
-
To maximize the yield, you can place the flask in an ice bath for about 30 minutes.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to obtain pure 3,5-dibromo-4-hydroxyphenylacetic acid.[6][7]
Analytical Methods
HPLC Method for Reaction Monitoring and Purity Assessment
A reversed-phase HPLC method is suitable for monitoring the progress of the reaction and assessing the purity of the final product.
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a suitable ratio of A and B (e.g., 70:30) and gradually increase the percentage of B to elute all components.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm or 280 nm
This method should be able to separate the starting material, the monobrominated intermediate, the desired dibrominated product, and any polybrominated byproducts.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Formation of byproducts during the bromination of 4-hydroxyphenylacetic acid.
Caption: A logical workflow for troubleshooting the synthesis of dibrominated hydroxyphenylacetic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Synthesis of Brominated Phenols - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Separation of Bis(3,5-dibromo-4-hydroxyphenyl)acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. 3-Bromo-4-hydroxyphenylacetic acid | SIELC Technologies [sielc.com]
Technical Support Center: Overcoming Peak Tailing in HPLC of Acidic Halogenated Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of acidic halogenated compounds. Here, we delve into the root causes of this common chromatographic issue and provide actionable, scientifically-grounded troubleshooting strategies and frequently asked questions to restore peak symmetry and ensure the accuracy and reliability of your results.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding peak tailing with acidic halogenated compounds.
Q1: What is peak tailing and how is it measured?
A: Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1][2] It indicates a non-ideal interaction between the analyte and the stationary phase.[1] This distortion is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical Gaussian peak has a Tf of 1.0. A value greater than 1.2 is generally considered significant tailing that may require troubleshooting.[3]
Q2: Why are my acidic halogenated compounds showing peak tailing?
A: The primary cause is often secondary interactions between your acidic analytes and the silica-based stationary phase.[1][4] At a mobile phase pH above their pKa, acidic compounds are ionized (negatively charged). These ionized analytes can then interact with residual silanol groups on the silica surface, which can also be ionized, or with trace metal contaminants within the silica matrix.[5][6] This leads to multiple retention mechanisms and results in a tailed peak.[1][4]
Q3: Can the mobile phase pH alone solve my peak tailing problem?
A: Adjusting the mobile phase pH is a powerful tool.[7] For acidic compounds, lowering the mobile phase pH to at least two units below the analyte's pKa will suppress the ionization of the acidic functional groups, rendering the molecule neutral.[8] This minimizes ionic secondary interactions with the stationary phase and often improves peak shape significantly.[9][10] However, it may not be a complete solution if other factors like metal contamination are at play.
Q4: Are there specific columns that are better for analyzing acidic halogenated compounds?
A: Yes, modern, high-purity silica columns (Type B) with low metal content are highly recommended as they have fewer highly acidic silanol groups.[1] Additionally, columns that are "end-capped" are beneficial. End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.[3] For particularly challenging separations, consider columns with alternative stationary phases like phenyl-hexyl or pentafluorophenyl (PFP) phases, which can offer different selectivity for halogenated compounds.[11]
Q5: What is the role of a guard column in preventing peak tailing?
A: A guard column is a short, disposable column installed before the main analytical column. Its primary role is to protect the analytical column from strongly retained or particulate contaminants in the sample and mobile phase. By trapping these impurities, a guard column can help maintain the integrity of the analytical column's packing bed and prevent issues like blockages and the creation of voids, which can contribute to peak tailing.[3]
II. In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing issues with your acidic halogenated compounds.
Symptom: Tailing of only the acidic halogenated analyte peaks.
This is a strong indicator that the issue is related to the chemical properties of your analytes and their interaction with the chromatographic system.
1. Investigate Secondary Silanol Interactions
Causality: The silica backbone of most reversed-phase columns has residual silanol groups (Si-OH). These groups are acidic (pKa ~3.8-4.2) and can become deprotonated (negatively charged) at higher mobile phase pH.[6] Your ionized acidic halogenated compound can then undergo a secondary ionic interaction with these sites, leading to a mixed-mode retention mechanism and peak tailing.
Troubleshooting Workflow:
A troubleshooting workflow for silanol interactions.
Detailed Protocols:
-
Protocol 1: Mobile Phase pH Adjustment
-
Determine the pKa of your acidic halogenated compound.
-
Prepare a mobile phase with a buffer that has a pH at least 2 units below the analyte's pKa. For example, if the pKa is 4.5, aim for a pH of 2.5.
-
Use a low-pH stable column to avoid degradation of the stationary phase.[12]
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes.
-
Inject your sample and analyze the peak shape.
-
-
Table 1: Recommended Buffers for Low pH Mobile Phases
Buffer/Additive Typical Concentration Useful pH Range LC-MS Compatible? Formic Acid 0.1% 2.5 - 3.5 Yes Trifluoroacetic Acid (TFA) 0.05% - 0.1% 2.0 - 2.5 Can cause ion suppression | Phosphate Buffer | 10-25 mM | 2.1 - 3.1 & 6.2 - 8.2 | No |
-
Protocol 2: Column Selection
-
If peak tailing persists at low pH, switch to a high-quality, end-capped C18 or C8 column from a reputable manufacturer.
-
For compounds with fluorine or chlorine atoms, a Pentafluorophenyl (PFP) column can provide alternative selectivity and improved peak shape due to different interaction mechanisms.
-
Always ensure the column's recommended pH range is suitable for your method.
-
2. Address Potential Metal Contamination
Causality: Trace metal impurities (e.g., iron, aluminum) in the silica matrix of the column packing or leached from stainless steel components of the HPLC system (like frits and tubing) can act as chelation sites.[5][13] Acidic compounds, particularly those with functional groups that can form complexes with metals, can interact with these sites, causing severe peak tailing.[14][15] Even biocompatible, iron-free systems can leach titanium, which can also lead to peak tailing.[14][15][16]
Troubleshooting Workflow:
A troubleshooting workflow for metal contamination.
Detailed Protocols:
-
Protocol 3: System and Column Decontamination
-
If you suspect metal contamination, you can try to wash the column with a strong chelating agent. Note: This is an aggressive procedure and should be used with caution, as it may alter the column's performance. Consult the column manufacturer's guidelines first.
-
A common procedure involves flushing the column with a solution of ethylenediaminetetraacetic acid (EDTA).
-
To passivate the entire HPLC system, flush all lines with a solution of 1M nitric acid (without the column attached), followed by copious amounts of HPLC-grade water and then isopropanol.
-
-
Protocol 4: Use of Mobile Phase Additives
-
Adding a weak chelating agent to the mobile phase can help to mask the active metal sites in the system and on the column.
-
A low concentration of a compound like medronic acid or a similar phosphonic acid can be effective. Start with a concentration of around 1-5 mM.
-
Ensure the additive is soluble in your mobile phase and does not interfere with detection.
-
Symptom: All peaks in the chromatogram are tailing.
This suggests a physical or system-wide problem rather than a chemical interaction specific to your analyte.
1. Check for Extra-Column Volume and Dead Volume
Causality: Excessive volume between the injector and the detector that is outside of the column itself can lead to band broadening and peak tailing.[17] This can be caused by using tubing with too large an internal diameter, improper fittings, or a void at the head of the column.[12]
Troubleshooting Steps:
-
Inspect Connections: Ensure all tubing connections, especially at the column inlet and outlet, are properly seated and there are no gaps.
-
Minimize Tubing Length: Use the shortest possible length of narrow internal diameter (e.g., 0.005") PEEK tubing to connect the various components of your HPLC system.[17]
-
Check for Column Voids: A sudden shock in pressure or operating at an inappropriate pH can cause the packed bed of the column to settle, creating a void at the inlet.[12][18] This can sometimes be rectified by reversing the column and flushing it at a low flow rate. However, in most cases, the column will need to be replaced.[12]
2. Evaluate for Column Overload
Causality: Injecting too much sample mass (mass overload) or too large a volume of a strong sample solvent (volume overload) can saturate the stationary phase, leading to poor peak shape, which can manifest as tailing or fronting.[2][19]
Troubleshooting Steps:
-
Test for Mass Overload: Dilute your sample by a factor of 10 and inject it again. If the peak shape improves, you were likely experiencing mass overload.[12]
-
Test for Volume Overload: Reduce the injection volume. If this improves the peak shape, you may have been experiencing volume overload. It is also best practice to dissolve your sample in the mobile phase or a weaker solvent.[3]
III. Conclusion
Overcoming peak tailing in the HPLC analysis of acidic halogenated compounds requires a systematic and logical approach. By understanding the potential chemical and physical causes, from secondary silanol interactions and metal contamination to system and column issues, you can effectively troubleshoot and resolve these challenges. Always begin by examining the specifics of your analyte and method, and then broaden your investigation to the hardware if necessary. This guide provides the foundational knowledge and practical steps to help you achieve symmetrical peaks and reliable, high-quality chromatographic data.
IV. References
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from --INVALID-LINK--
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from --INVALID-LINK--
-
YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from --INVALID-LINK--
-
Alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from --INVALID-LINK--
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from --INVALID-LINK--
-
uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved from --INVALID-LINK--
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from --INVALID-LINK--
-
Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from --INVALID-LINK--
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from --INVALID-LINK--
-
Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from --INVALID-LINK--
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC. Retrieved from --INVALID-LINK--
-
PubMed. (2020, January 25). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Retrieved from --INVALID-LINK--
-
ScienceDirect. (n.d.). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention. Retrieved from --INVALID-LINK--
-
Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. Retrieved from --INVALID-LINK--
-
The Theory of HPLC Column Chemistry. (n.d.). Retrieved from --INVALID-LINK--
-
LCGC International. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from --INVALID-LINK--
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from --INVALID-LINK--
-
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC. Retrieved from --INVALID-LINK--
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from --INVALID-LINK--
-
SilcoTek® Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from --INVALID-LINK--
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from --INVALID-LINK--
-
Chromatography Mentoring. (2023, October 20). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Retrieved from --INVALID-LINK--
-
LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from --INVALID-LINK--
-
LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from --INVALID-LINK--
-
Spectrum Chemical. (n.d.). Ion-Pair Reagents for HPLC. Retrieved from --INVALID-LINK--
-
LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from --INVALID-LINK--
-
YouTube. (2023, June 22). PEAK TAILING: Phenomenon, Symptoms, and Corrections. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 6). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | Request PDF. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. Retrieved from --INVALID-LINK--
-
ACS Publications. (2013, December 10). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from --INVALID-LINK--
-
LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. Retrieved from --INVALID-LINK--
-
Reddit. (2023, March 9). Basic HPLC method development. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). RP-HPLC ANALYSIS OF ACIDIC AND BASIC DRUGS IN SYSTEMS WITH DIETHYLAMINE AS ELUENTS ADDITIVE. Retrieved from --INVALID-LINK--
-
ResearchGate. (2019, July 30). (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from --INVALID-LINK--
-
HPLC. (n.d.). Method Development Guide (rev. 05/04). Retrieved from --INVALID-LINK--
-
ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from --INVALID-LINK--
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. mastelf.com [mastelf.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. agilent.com [agilent.com]
- 11. reddit.com [reddit.com]
- 12. labcompare.com [labcompare.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. silcotek.com [silcotek.com]
- 16. silcotek.com [silcotek.com]
- 17. chromtech.com [chromtech.com]
- 18. waters.com [waters.com]
- 19. m.youtube.com [m.youtube.com]
Improving yield and purity of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid
{"answer":"## Technical Support Center: Synthesis and Purification of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid
Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your experimental outcomes.
I. Introduction: The Synthetic Challenge
The synthesis of this compound, a key intermediate in various pharmaceutical applications, typically involves the electrophilic bromination of 4-hydroxyphenylacetic acid. While seemingly straightforward, this reaction is often plagued by challenges related to yield, purity, and the formation of undesirable byproducts. The hydroxyl and carboxylic acid functionalities of the starting material can influence the regioselectivity and extent of bromination, leading to a mixture of products that complicates purification.
This guide provides a systematic approach to troubleshooting common issues encountered during the synthesis and purification of this compound, ensuring you can achieve high yield and purity in your experiments.
II. Troubleshooting Guide: Low Yield and Impurities
Low yields and the presence of impurities are the most common hurdles in the synthesis of this compound. This section provides a structured approach to diagnosing and resolving these issues.
Issue 1: Low Overall Reaction Yield
A low yield of the desired product can be attributed to several factors, from incomplete reactions to product loss during workup and purification.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low yields.
In-depth Analysis and Solutions:
-
Reagent Quality: The purity of the starting material, 4-hydroxyphenylacetic acid, and the brominating agent is critical. Impurities in the starting material can lead to the formation of a host of side products that are difficult to separate.
-
Recommendation: Always use freshly purified starting materials. The purity of 4-hydroxyphenylacetic acid can be checked by its melting point and spectroscopic methods like NMR.
-
-
Reaction Conditions: The bromination of phenols is a highly exothermic reaction. Poor temperature control can lead to over-bromination or decomposition of the starting material and product.
-
Recommendation: Maintain a low reaction temperature, typically between 0-5 °C, during the addition of the brominating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
-
Workup Procedure: The product, being a carboxylic acid, has significant solubility in aqueous basic solutions. Inefficient extraction can lead to substantial product loss.
-
Recommendation: During the aqueous workup, ensure the pH of the solution is acidic (pH 2-3) before extraction with an organic solvent like ethyl acetate. This will protonate the carboxylic acid, making it more soluble in the organic phase. Perform multiple extractions to maximize recovery.
-
Issue 2: Presence of Impurities
The primary impurities in this synthesis are mono-brominated and tri-brominated species, as well as unreacted starting material.
Common Impurities and Their Identification
| Impurity | Identification Method | Mitigation Strategy |
| 4-Hydroxyphenylacetic acid (Starting Material) | HPLC, ¹H NMR | Increase reaction time or stoichiometry of brominating agent. |
| 2-(3-Bromo-4-hydroxyphenyl)acetic acid (Mono-brominated) | HPLC, LC-MS | Optimize stoichiometry of brominating agent. |
| 2-(3,5,X-Tribromo-4-hydroxyphenyl)acetic acid (Over-brominated) | HPLC, LC-MS | Decrease reaction temperature and stoichiometry of brominating agent. |
Troubleshooting Workflow for Impurities
Technical Support Center: Experimental Integrity of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid
Welcome to the technical support center for 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on preventing the degradation of this compound during experimental use. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and integrity of your research data.
Introduction: Understanding the Instability of this compound
This compound is a valuable compound in various research applications. However, its chemical structure, featuring a phenolic hydroxyl group and a carboxylic acid moiety on a brominated aromatic ring, renders it susceptible to several degradation pathways. Understanding these vulnerabilities is the first step toward mitigating them. The primary modes of degradation include:
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be accelerated by exposure to atmospheric oxygen, metal ions, and high pH. This can lead to the formation of colored quinone-type byproducts.
-
Photodegradation: Aromatic bromine compounds can be sensitive to light, particularly in the UV spectrum. This can lead to de-bromination or other structural rearrangements.
-
pH-Mediated Degradation: The stability of phenolic compounds is often pH-dependent. High pH environments can deprotonate the phenolic hydroxyl group, increasing its susceptibility to oxidation.
-
Thermal Degradation: Elevated temperatures can accelerate all degradation pathways.
This guide will provide a series of frequently asked questions (FAQs) and troubleshooting protocols to address these stability concerns directly.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Solution Preparation and Storage
Question 1: My solution of this compound is turning a yellow or brownish color. What is causing this and how can I prevent it?
Answer: The discoloration of your solution is a classic indicator of oxidative degradation. The phenolic moiety of the molecule is being oxidized to form colored quinone-like species. This process is often accelerated by dissolved oxygen, trace metal ions in your solvent, and exposure to light.
Troubleshooting & Prevention:
-
Solvent Choice & Preparation:
-
Recommended Solvents: For stock solutions, use a high-purity, degassed organic solvent in which the compound is stable, such as DMSO or ethanol. For aqueous buffers, freshly prepared high-purity water (e.g., Milli-Q or equivalent) is essential.
-
Deoxygenation: Before dissolving the compound, sparge your solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
-
Use of Additives:
-
Chelating Agents: If metal ion contamination is suspected (e.g., from glassware or buffer salts), consider adding a small amount of a chelating agent like EDTA (ethylenediaminetetraacetic acid) at a final concentration of 0.01-0.05% to sequester these ions.
-
Antioxidants: For certain applications where it will not interfere with downstream processes, the addition of a small amount of an antioxidant, such as ascorbic acid (at approximately 0.05%), can be beneficial.
-
-
Storage Conditions:
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Temperature: Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh and if short-term storage is necessary, keep them at 2-8°C.
-
Inert Atmosphere: For long-term storage of stock solutions, consider overlaying the solution with an inert gas before sealing the vial.
-
Question 2: What is the best way to prepare a stable aqueous solution of this compound for my experiments?
Answer: Preparing a stable aqueous solution requires careful attention to pH, oxygen content, and light exposure. The following protocol is recommended:
Protocol 1: Preparation of a Stable Aqueous Working Solution
-
Prepare Your Buffer: Prepare your desired aqueous buffer using high-purity water. If possible, deoxygenate the buffer by sparging with nitrogen or argon for at least 15 minutes.
-
pH Adjustment: Adjust the pH of your buffer to a slightly acidic to neutral range (ideally pH 4-6), if your experimental design allows. Phenolic compounds are generally more stable in acidic conditions.
-
Prepare a Concentrated Stock: Prepare a concentrated stock solution of this compound in a minimal amount of a compatible organic solvent like DMSO. This minimizes the amount of organic solvent in your final aqueous solution.
-
Dilution: Just before use, dilute the concentrated stock solution into your prepared and deoxygenated aqueous buffer to the final desired concentration.
-
Immediate Use: Use the freshly prepared aqueous solution immediately to minimize degradation.
Question 3: Can I store my prepared solutions for an extended period?
Answer: It is strongly recommended to prepare solutions of this compound fresh for each experiment. If storage is unavoidable:
-
Stock Solutions (in organic solvent): Can be stored at -20°C or -80°C for a limited time. To avoid multiple freeze-thaw cycles, which can introduce moisture and oxygen, prepare single-use aliquots.
-
Aqueous Solutions: It is highly discouraged to store aqueous solutions. If absolutely necessary, store them at 2-8°C, protected from light, for no longer than 24 hours. However, you should validate the stability for your specific conditions.
Section 2: Experimental Conditions
Question 4: I am seeing inconsistent results in my bioassays. Could degradation of the compound during the experiment be a factor?
Answer: Yes, degradation during the course of an experiment is a significant possibility, especially for longer incubation times at physiological temperatures (e.g., 37°C).
Troubleshooting & Prevention:
-
Inert Atmosphere: If your experimental setup allows, perform incubations under a low-oxygen or inert atmosphere.
-
Time-Course Experiments: Run a time-course experiment to assess the stability of the compound under your specific assay conditions. Analyze samples at different time points to see if the concentration of the parent compound decreases over time.
-
Control Samples: Include control samples (compound in media without cells/reagents) to differentiate between compound degradation and cellular metabolism.
Question 5: What common laboratory reagents are incompatible with this compound?
Answer: Due to its chemical nature, this compound can be incompatible with several common reagents.
| Incompatible Reagent Class | Reason for Incompatibility | Examples |
| Strong Oxidizing Agents | Can rapidly and non-specifically oxidize the phenolic ring. | Hydrogen peroxide, potassium permanganate, chromic acid. |
| Strong Bases | Can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation. Can also catalyze other degradation reactions. | Sodium hydroxide, potassium hydroxide (at high concentrations). |
| Certain Metal Ions | Can catalyze oxidative degradation. | Copper (II), Iron (III). |
| Strong Reducing Agents | May potentially reduce the aromatic system or cause de-halogenation under certain conditions. |
Table 1: Incompatible Reagent Classes
Section 3: Analytical Monitoring of Degradation
Question 6: How can I confirm if my compound is degrading and identify the degradation products?
Answer: The most reliable way to monitor the stability of this compound and identify its degradation products is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (LC-MS).
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the parent compound from its degradation products, thus allowing for the accurate quantification of the parent compound's purity and the detection of any impurities.
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or a phosphate buffer) and an organic component (e.g., acetonitrile or methanol) is typically effective.
-
Detection: UV detection at a wavelength where the parent compound has significant absorbance (e.g., around 280 nm) is a common choice.
-
Forced Degradation Study: To validate that your method is stability-indicating, you must perform a forced degradation study.[1] This involves intentionally degrading the compound under various stress conditions.
Forced Degradation Conditions:
| Stress Condition | Typical Procedure |
| Acid Hydrolysis | Mix the compound solution with 0.1 M HCl and heat at 60-80°C. |
| Base Hydrolysis | Mix the compound solution with 0.1 M NaOH at room temperature or slightly elevated temperature. |
| Oxidation | Treat the compound solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature. |
| Thermal Stress | Heat the solid compound or a solution at a high temperature (e.g., 80-100°C). |
| Photostability | Expose a solution of the compound to UV and visible light. |
Analysis of Forced Degradation Samples:
Analyze the stressed samples using your developed HPLC method. A successful stability-indicating method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the degradation products, all of which should be well-resolved from the parent peak. LC-MS analysis of these new peaks can help in the identification of their chemical structures.
Visualizing Workflows and Degradation Pathways
References
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Phenylacetic Acids
Welcome to the technical support center for NMR analysis of substituted phenylacetic acids. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges in interpreting the often complex and nuanced NMR spectra of this important class of molecules. Here, we move beyond textbook examples to address the real-world spectral complexities that arise from aromatic substitution patterns, stereochemistry, and signal overlap.
Introduction: Why Are Phenylacetic Acid Spectra So Tricky?
Substituted phenylacetic acids are ubiquitous scaffolds in drug development and materials science. While seemingly simple, their ¹H NMR spectra can be deceptively complex. The aromatic region often presents as a series of overlapping multiplets rather than clean, predictable patterns. Furthermore, the benzylic methylene (-CH₂-) protons, which might be expected to be a simple singlet, can reveal hidden stereochemical information by appearing as a complex multiplet. This guide provides troubleshooting strategies and advanced protocols to help you confidently elucidate the structure of your compounds.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Common Issues
This section addresses the most common challenges encountered during the routine analysis of substituted phenylacetic acids.
FAQ 1: The Aromatic Region
Question: I have a para-substituted phenylacetic acid, but instead of two clean doublets in the aromatic region, I see a complex multiplet. Why?
Answer: This is a classic and frequently encountered issue that stems from second-order effects and the concept of magnetic non-equivalence .
-
The "Apparent Doublet" Deception: In a perfectly symmetrical para-disubstituted benzene ring where the two substituents are electronically very similar, the protons on opposite sides of the ring behave as chemically and magnetically equivalent pairs. This gives rise to a simplified pattern that often looks like two doublets (an AA'XX' system where the coupling J_AX is much larger than the difference in chemical shift)[1].
-
The Causality of Complexity: However, the phenylacetic acid moiety (-CH₂COOH) and another substituent (e.g., -NO₂, -OCH₃) create a significant electronic difference across the ring. This causes the chemical shifts of the two sets of aromatic protons (those ortho to the first group and those ortho to the second) to become very close. When the chemical shift difference (Δν, in Hz) between two coupled protons is not much larger than their coupling constant (J, in Hz), the simple n+1 splitting rule breaks down[2]. This "breakdown" results in:
-
"Roofing": The inner peaks of the multiplets become more intense, and the outer peaks diminish. The multiplets appear to "lean" towards each other.
-
Complex Multiplets: Additional lines appear, and the spacing between the peaks no longer directly reflects the true J-coupling values. The pattern is more accurately described as a multiplet or, for para-substitution, two "apparent doublets"[1].
-
Troubleshooting Steps:
-
Increase Spectrometer Field Strength: Higher field magnets increase the chemical shift dispersion (Δν in Hz), making the Δν/J ratio larger and simplifying the spectrum back towards a first-order appearance[2].
-
Change the Solvent: Switching from CDCl₃ to a solvent like benzene-d₆ or acetone-d₆ can alter the chemical shifts of the aromatic protons differently, potentially increasing their separation and simplifying the multiplets[3].
-
Use 2D NMR: A 2D COSY (Correlation Spectroscopy) experiment is the definitive way to identify which protons are coupled to each other, even within a complex, overlapping multiplet.
Question: How can I differentiate between ortho, meta, and para isomers if the aromatic region is just a multiplet?
Answer: While complex splitting can make instant identification difficult, a systematic approach combining coupling constants and 2D NMR provides a clear path to the solution.
-
Analyze the Coupling Constants (J-values): The magnitude of the J-coupling constant is highly dependent on the number of bonds separating the protons. Even within a complex multiplet, these values can often be extracted.
-
Para-coupling (⁵J): 0-1 Hz (often not resolved)[1].
A proton with a large coupling (~8 Hz) is adjacent to another proton (ortho). A proton showing only small couplings (~2-3 Hz) has no ortho neighbors. By carefully analyzing the splitting patterns, you can deduce the substitution pattern. For example, an ortho-disubstituted ring will typically show four distinct signals in the aromatic region, often appearing as two doublets of doublets and two triplets of doublets (or variations thereof)[6]. A para-substituted ring, even when complex, will still only have two signals due to symmetry[7].
-
Run a COSY Experiment: This is the most robust method. A COSY spectrum shows correlations (cross-peaks) between protons that are coupled. By tracing the correlations, you can walk around the aromatic ring and definitively establish the connectivity and, therefore, the substitution pattern.
Diagram: Troubleshooting Workflow for a Complex Aromatic Multiplet
References
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Brominated Organic Acids
Welcome to the technical support center for navigating the complexities of matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of brominated organic acids. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during experimental workflows.
Introduction: The Challenge of the Matrix
Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is a powerful technique for the trace analysis of polar compounds like brominated organic acids.[1] However, the accuracy and reliability of this method are often compromised by "matrix effects." These effects arise from co-eluting compounds from the sample matrix (e.g., soil, water, biological fluids) that interfere with the ionization of the target analyte in the ESI source, leading to either signal suppression or enhancement.[1][2][3][4][5] Ion suppression is the more common phenomenon and can significantly impact the sensitivity, accuracy, and reproducibility of your results.[1][6]
This guide provides a structured approach to understanding, identifying, and mitigating matrix effects to ensure the development of robust and reliable LC-MS/MS methods.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding matrix effects in the analysis of brominated organic acids.
Q1: What are the primary causes of matrix effects in my LC-MS/MS analysis?
A1: Matrix effects are primarily caused by the co-elution of endogenous or exogenous components from your sample that interfere with the ionization process of your target brominated organic acids.[3][5] In the ESI source, a finite number of charges are available on the droplets. When matrix components with high concentrations or high proton affinity co-elute with your analyte, they can outcompete your analyte for these charges, leading to a reduction in the analyte's ion signal (ion suppression).[5] Common culprits include salts, phospholipids, proteins, and humic substances, which are prevalent in complex environmental and biological samples.[7]
Q2: How can I quickly determine if my analysis is suffering from matrix effects?
A2: A straightforward method to assess matrix effects is the post-extraction spike comparison. This involves comparing the peak area of an analyte in a standard solution prepared in a pure solvent to the peak area of the same analyte spiked into a pre-extracted blank matrix sample. A significant difference in the peak areas (typically >15-20%) indicates the presence of matrix effects. A lower peak area in the matrix sample suggests ion suppression, while a higher area indicates ion enhancement.
Q3: Are there any "universal" sample preparation techniques to eliminate matrix effects?
A3: While no single technique works for all matrices and analytes, Solid-Phase Extraction (SPE) is a highly effective and widely used method for cleaning up complex samples and reducing matrix effects.[5][7][8][9] SPE allows for the selective extraction of analytes while removing a significant portion of interfering matrix components.[5] Other techniques like Liquid-Liquid Extraction (LLE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can also be effective depending on the specific sample matrix and the properties of the brominated organic acids.[10][11]
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Yes, sample dilution can be a simple and effective strategy to mitigate matrix effects, especially if your analyte concentration is high enough to remain above the limit of quantification after dilution.[10] By diluting the sample, you reduce the concentration of all components, including the interfering matrix compounds, thereby lessening their impact on the ionization process. However, this approach may not be suitable for trace-level analysis where sensitivity is critical.
Q5: My colleague suggested using a different ionization source. Is this a viable solution?
A5: While ESI is the most common ionization source for polar compounds like brominated organic acids, it is also highly susceptible to matrix effects.[1] In some cases, switching to an alternative ionization source like Atmospheric Pressure Chemical Ionization (APCI) can be beneficial. APCI is a gas-phase ionization technique and is generally less prone to matrix effects than ESI. However, the suitability of APCI depends on the thermal stability and volatility of your specific brominated organic acids.
Part 2: Troubleshooting Guide
This section provides a more detailed, step-by-step approach to diagnosing and resolving specific issues related to matrix effects.
Issue 1: Poor Reproducibility and Inaccurate Quantification
Symptom: You observe significant variability in your results across different sample injections, and your quality control (QC) samples are failing to meet acceptance criteria.
Underlying Cause: This is a classic sign of uncompensated matrix effects. The composition of the matrix can vary between samples, leading to different degrees of ion suppression or enhancement for each injection.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility.
Detailed Steps:
-
Quantify the Matrix Effect: Perform a post-extraction spike experiment as described in the FAQs. This will give you a quantitative measure of the ion suppression or enhancement.
-
Implement a Mitigation Strategy:
-
Gold Standard: Stable Isotope Dilution (SID): This is the most robust method for correcting matrix effects.[1][12][13] A stable isotope-labeled (e.g., ¹³C or ²H) internal standard (SIL-IS) for each of your target brominated organic acids is added to the sample at the beginning of the sample preparation process. Since the SIL-IS has nearly identical physicochemical properties to the native analyte, it will experience the same degree of matrix effect.[1] By calculating the ratio of the native analyte to its SIL-IS, the variability caused by matrix effects is effectively normalized.[13]
-
Matrix-Matched Calibration: If SIL-IS are not available or are cost-prohibitive, creating calibration standards in a blank matrix extract that is representative of your samples can compensate for matrix effects.[1] This ensures that your standards and samples experience similar ionization conditions.
-
Standard Addition: This method involves adding known amounts of the analyte to aliquots of the sample itself to create a calibration curve within the sample matrix. While accurate, it is a labor-intensive approach.[12]
-
Enhanced Sample Cleanup: Revisit your sample preparation protocol. Consider using a more selective SPE sorbent or adding extra cleanup steps to remove more of the interfering matrix components.[10]
-
Issue 2: Low Signal Intensity and Poor Sensitivity
Symptom: Your analyte peaks are very small or undetectable, even at concentrations where you expect to see a clear signal.
Underlying Cause: Severe ion suppression is likely occurring, where co-eluting matrix components are drastically reducing the ionization efficiency of your brominated organic acids.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Detailed Steps:
-
Identify the Suppression Zone with Post-Column Infusion: This experiment helps to visualize the regions of your chromatogram where ion suppression is most severe.[14]
-
Protocol: Continuously infuse a standard solution of your brominated organic acid into the LC flow after the analytical column and before the MS source. Inject a blank matrix extract onto the column. A dip in the otherwise stable baseline signal of your infused analyte indicates a region of ion suppression caused by eluting matrix components.
-
-
Modify Chromatographic Conditions to Avoid Co-elution:
-
Adjust the Gradient: Modify your mobile phase gradient to better separate your analyte from the identified suppression zone.[10] A shallower gradient can increase resolution.
-
Change Column Chemistry: If co-elution persists, consider using a column with a different stationary phase to alter the selectivity of the separation.[10]
-
Alter Mobile Phase pH: For ionizable compounds like brominated organic acids, adjusting the pH of the mobile phase can significantly change their retention time, potentially moving them away from interfering peaks.[10]
-
-
Optimize the Ion Source: A dirty ion source can exacerbate signal loss.[15] Regularly clean the ion source components according to the manufacturer's recommendations to ensure optimal ionization efficiency.[15]
Part 3: Experimental Protocols and Data
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol details the steps to calculate the matrix effect percentage.
Objective: To quantify the degree of ion suppression or enhancement for a brominated organic acid in a specific matrix.
Materials:
-
Blank matrix extract (prepared using your standard sample preparation method)
-
Standard solution of the brominated organic acid in pure solvent (e.g., methanol or acetonitrile)
-
LC-MS/MS system
Procedure:
-
Prepare Sample A: Spike a known amount of the brominated organic acid standard solution into a pure solvent to a final concentration that is representative of your samples.
-
Prepare Sample B: Spike the same amount of the brominated organic acid standard solution into an aliquot of the blank matrix extract.
-
Analysis: Inject both samples into the LC-MS/MS system and record the peak areas for the analyte.
-
Calculation:
-
Matrix Effect (%) = ( (Peak Area in Matrix (B) / Peak Area in Solvent (A)) - 1 ) * 100
-
Interpretation of Results:
| Matrix Effect (%) | Interpretation |
| 0% | No matrix effect |
| < 0% | Ion Suppression |
| > 0% | Ion Enhancement |
| > ±20% | Significant matrix effect requiring mitigation |
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
This is a general protocol for the cleanup of water samples containing brominated organic acids. Optimization will be required for specific applications.
Objective: To extract and concentrate brominated organic acids from a water sample while minimizing matrix interferences.
Materials:
-
Polymeric reversed-phase SPE cartridge (e.g., Oasis HLB)
-
Methanol (for conditioning and elution)
-
Deionized water (for conditioning and washing)
-
Sample water, acidified to pH 2-3 with an appropriate acid.
Procedure:
-
Conditioning: Pass 5 mL of methanol through the SPE cartridge, followed by 5 mL of deionized water. Do not let the cartridge go dry.
-
Loading: Pass the acidified water sample through the cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 10-15 minutes to remove residual water.
-
Elution: Elute the brominated organic acids with 5-10 mL of methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of mobile phase.
Part 4: Method Validation Considerations
A robust LC-MS/MS method requires thorough validation.[16][17] Key parameters to assess in the context of matrix effects include:
-
Accuracy and Precision: Evaluated using QC samples prepared in the matrix at different concentrations.[16][17]
-
Specificity: The ability to detect the analyte without interference from matrix components.[16][17]
-
Recovery: The efficiency of the extraction process, which should be consistent across different lots of matrix.[16]
-
Matrix Effect: Should be assessed in at least 6 different lots of the matrix to ensure the method is robust.[18]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. youtube.com [youtube.com]
- 7. Simultaneous Determination of Chlorinated and Brominated Acetic Acids in Various Environmental Water Matrixes by High-Performance Liquid Chromatography–Inductively Coupled Plasma Tandem Mass Spectrometry without Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. preprints.org [preprints.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. zefsci.com [zefsci.com]
- 16. resolian.com [resolian.com]
- 17. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 18. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic Acid and 4-hydroxyphenylacetic Acid: A Guide for Researchers
This guide provides a detailed comparative analysis of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid and its non-halogenated counterpart, 4-hydroxyphenylacetic acid. The focus is on their potential differential biological activities, with a specific emphasis on transthyretin (TTR) stabilization and antioxidant capacity. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: Chemical Structures and Biological Significance
4-Hydroxyphenylacetic acid (4-HPAA) is a phenolic acid that is a metabolite of tyrosine in humans and is also found in various natural sources, including olive oil and beer.[1] It is recognized for a range of biological activities, including antioxidant, anti-inflammatory, and antithrombotic effects.[2][3] Its antioxidant properties are, in part, attributed to its ability to induce the expression of Nrf2, a key regulator of cellular antioxidant responses.[2]
This compound , on the other hand, is a halogenated derivative of 4-HPAA. While specific biological data for this compound is limited in publicly available literature, the presence of bromine atoms on the phenyl ring is anticipated to significantly modulate its activity. Halogenation is a common strategy in medicinal chemistry to enhance the potency and selectivity of drug candidates. Bromophenols, as a class, are known to possess a wide array of biological activities, including antioxidant and antimicrobial effects.[4]
This guide will delve into a comparative analysis of these two compounds, postulating their activities based on established structure-activity relationships and providing detailed experimental protocols for their evaluation.
Comparative Biological Activity: A Focus on Transthyretin Stabilization
A key area of potential differentiation between these two molecules lies in their ability to stabilize the protein transthyretin (TTR). TTR is a homotetrameric protein that transports thyroxine and retinol. The dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of TTR amyloidosis, a group of debilitating diseases. Small molecules that can bind to the thyroxine-binding sites of TTR and stabilize the tetramer are a promising therapeutic strategy.
The 3,5-dibromo-4-hydroxyphenyl moiety is a well-established pharmacophore found in potent TTR kinetic stabilizers. This structural motif mimics the natural ligand thyroxine and forms crucial interactions within the TTR binding pocket. Therefore, it is highly probable that This compound will exhibit significant TTR stabilization activity.
Conversely, there is a lack of available data on the TTR-stabilizing properties of 4-hydroxyphenylacetic acid . Without the halogen atoms, its binding affinity for the largely hydrophobic thyroxine-binding sites on TTR is predicted to be considerably lower.
Predicted Activity Profile
| Compound | Predicted Transthyretin (TTR) Stabilization Activity | Rationale |
| This compound | High | The 3,5-dibromo-4-hydroxyphenyl substructure is a known feature of potent TTR kinetic stabilizers, facilitating strong interactions within the thyroxine-binding pocket. |
| 4-hydroxyphenylacetic acid | Low to negligible | Lacks the key halogen interactions that are critical for high-affinity binding to the TTR thyroxine-binding sites. |
Experimental Protocols for Activity Assessment
To empirically validate the predicted differences in activity, the following experimental protocols are provided.
Transthyretin Fibril Formation Inhibition Assay
This assay directly measures the ability of a compound to inhibit the acid-induced dissociation and subsequent aggregation of TTR into amyloid fibrils.
Principle: Wild-type TTR is relatively stable at neutral pH but dissociates and aggregates into amyloid fibrils under mildly acidic conditions (pH 4.4). The extent of fibril formation can be monitored by measuring the turbidity of the solution. A potent TTR stabilizer will prevent this aggregation.
Methodology:
-
Preparation of Reagents:
-
Recombinant human wild-type TTR stock solution (e.g., 1 mg/mL in 10 mM phosphate buffer, 100 mM KCl, 1 mM EDTA, pH 7.6).
-
Assay buffer: 100 mM sodium acetate, 100 mM KCl, 1 mM EDTA, pH 4.4.
-
Test compound stock solutions (e.g., 10 mM in DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add 180 µL of assay buffer to each well.
-
Add 2 µL of the test compound stock solution at various concentrations (e.g., final concentrations ranging from 0.1 to 100 µM). Include a vehicle control (DMSO).
-
Add 20 µL of the TTR stock solution to each well to initiate the aggregation (final TTR concentration of 0.1 mg/mL).
-
Seal the plate and incubate at 37°C for 72 hours with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 400 nm (turbidity) using a microplate reader.
-
Calculate the percentage of inhibition of fibril formation for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
Caption: Workflow for the TTR Fibril Formation Inhibition Assay.
Transthyretin Competitive Binding Assay (Fluorescence Polarization)
This assay quantifies the binding affinity of a test compound to TTR by measuring its ability to displace a fluorescently labeled ligand.
Principle: A small fluorescent molecule (tracer) that binds to the TTR thyroxine-binding site will have a slow rotational diffusion and thus a high fluorescence polarization (FP). A competing, non-fluorescent ligand will displace the tracer, leading to a decrease in FP.
Methodology:
-
Preparation of Reagents:
-
Recombinant human wild-type TTR.
-
Fluorescent tracer (e.g., FITC-labeled thyroxine analogue).
-
Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, 1 mM EDTA, pH 7.6).
-
Test compound stock solutions (e.g., 10 mM in DMSO).
-
-
Assay Procedure:
-
In a black, low-volume 384-well plate, add the test compound at various concentrations.
-
Add a fixed concentration of the fluorescent tracer.
-
Add a fixed concentration of TTR to initiate the binding reaction.
-
Incubate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a suitable plate reader.
-
Plot the FP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).
-
Caption: Workflow for the TTR Competitive Binding Assay using Fluorescence Polarization.
Comparative Antioxidant Activity
4-Hydroxyphenylacetic acid is a known antioxidant.[2] The presence of a phenolic hydroxyl group allows it to donate a hydrogen atom to neutralize free radicals. Its mechanism of action also involves the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[2]
The antioxidant activity of This compound is less characterized. The addition of electron-withdrawing bromine atoms to the phenyl ring can influence the hydrogen-donating ability of the phenolic hydroxyl group. While some studies have shown that bromination can enhance the antioxidant activity of phenols, the precise effect depends on the position and number of bromine atoms.[4]
Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay is a standard method for measuring the antioxidant capacity of a substance.
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by comparing the protection provided by the test compound to that of a standard antioxidant, Trolox.
Methodology:
-
Preparation of Reagents:
-
Fluorescein stock solution.
-
AAPH solution (prepare fresh daily).
-
Trolox standard solutions.
-
Test compound solutions.
-
Assay buffer: 75 mM potassium phosphate buffer, pH 7.4.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 150 µL of fluorescein working solution to each well.
-
Add 25 µL of the test compound, Trolox standard, or blank (assay buffer) to the appropriate wells.
-
Incubate the plate at 37°C for at least 15 minutes.
-
Initiate the reaction by adding 25 µL of AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes using a microplate reader (excitation ~485 nm, emission ~520 nm).
-
-
Data Analysis:
-
Calculate the area under the fluorescence decay curve (AUC) for each sample.
-
Subtract the AUC of the blank from the AUC of each sample and standard to obtain the net AUC.
-
Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.
-
Determine the Trolox equivalents (TE) of the test compounds from the standard curve. The results are typically expressed as µmol TE per µmol of the compound.
-
Conclusion
Based on established structure-activity relationships, This compound is predicted to be a significantly more potent transthyretin stabilizer than 4-hydroxyphenylacetic acid . This predicted difference in activity highlights the profound impact of halogenation on molecular recognition by a protein target. In terms of antioxidant activity, while 4-HPAA is a known antioxidant, the effect of dibromination on this activity for the specific compound requires empirical determination. The provided experimental protocols offer a robust framework for the direct, quantitative comparison of these two compounds, enabling researchers to validate these predictions and further elucidate their therapeutic potential.
References
A Comparative Guide to the Validation of Analytical Methods for 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth, experience-driven comparison of analytical methods for the quantification of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid, a key intermediate and potential impurity in various synthetic pathways. We will explore the validation of a primary High-Performance Liquid Chromatography (HPLC) method with UV detection and compare its performance characteristics with those of an Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) method. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures.
The Critical Role of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] For a compound like this compound, this means ensuring that the chosen method can accurately and reliably quantify it, whether as an active pharmaceutical ingredient (API), a process intermediate, or an impurity. The validation process adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[1][2][3]
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in most analytical laboratories due to its robustness, reliability, and cost-effectiveness.[4] For a phenolic compound like this compound, which possesses a strong chromophore, UV detection is a logical and effective choice.
Principle of the Method
This method employs reversed-phase HPLC (RP-HPLC) to separate the analyte from other components in the sample matrix.[5] The separation occurs on a nonpolar stationary phase (C18) with a polar mobile phase. The acidic nature of the analyte necessitates the use of an acidified mobile phase to suppress the ionization of the carboxylic acid and phenol groups, thereby ensuring good peak shape and retention.[6][7] Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong response.
Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a target concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[8]
2. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 60% A / 40% B isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 220 nm |
| Run Time | Approximately 10 minutes |
Causality Behind Experimental Choices:
-
C18 Column: The octadecylsilane stationary phase provides excellent hydrophobic retention for the aromatic rings of the analyte.
-
Acidified Mobile Phase: The addition of 0.1% phosphoric acid to the aqueous portion of the mobile phase maintains a low pH. This is critical because the analyte has acidic functional groups. At a low pH, these groups are protonated (non-ionized), which prevents peak tailing and ensures reproducible retention on the reversed-phase column.[6][7]
-
UV Detection at 220 nm: This wavelength is chosen to maximize the signal-to-noise ratio for the analyte, ensuring high sensitivity.
Method Validation According to ICH Q2(R1)
The validation of this HPLC-UV method involves a systematic evaluation of several key performance characteristics to ensure it is fit for purpose.[1][2][9]
Workflow for Analytical Method Validation
Caption: Overall workflow for analytical method validation.
Summary of Validation Parameters and Typical Acceptance Criteria:
| Validation Parameter | Experimental Approach | Typical Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. Assess peak purity using a photodiode array (PDA) detector. | The analyte peak should be free from interference from other components. Peak purity index > 0.99. |
| Linearity | Analyze a minimum of five concentrations across the desired range.[1][2] | Correlation coefficient (r²) ≥ 0.999. |
| Range | Derived from the linearity study, confirming acceptable accuracy and precision at the extremes.[1][10] | 80% to 120% of the target concentration for an assay. |
| Accuracy | Analyze samples with known concentrations (e.g., spiked placebo) at a minimum of three concentration levels in triplicate.[1] | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | Repeatability: Multiple injections of the same sample.[2] Intermediate Precision: Analysis on different days, with different analysts, or on different equipment.[2] | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (typically 3:1).[11] | The lowest concentration at which the analyte can be detected. |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (typically 10:1).[10][11] | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).[1] | System suitability parameters (e.g., peak tailing, resolution) remain within acceptable limits. |
Comparative Method: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
For applications requiring higher sensitivity, greater specificity, or faster analysis times, UHPLC-MS presents a powerful alternative.[12][13]
Principle of the Method
UHPLC utilizes columns with smaller particle sizes (<2 µm), enabling higher flow rates and faster separations without sacrificing resolution. The eluent is then introduced into a mass spectrometer, which ionizes the analyte and separates the ions based on their mass-to-charge ratio (m/z). This provides a highly selective and sensitive detection method.[4]
Comparison: HPLC-UV vs. UHPLC-MS
The choice between HPLC-UV and UHPLC-MS depends on the specific analytical requirements of the project.
Decision Guide for Method Selection
Caption: Decision tree for selecting an analytical method.
Performance Comparison Table:
| Feature | HPLC-UV | UHPLC-MS | Rationale & Supporting Data |
| Sensitivity (LOQ) | Low µg/mL to high ng/mL range | Low ng/mL to pg/mL range | MS detection is inherently more sensitive than UV absorbance.[12][13] LOQs for MS are often 10 to 1000 times lower than for UV.[13] |
| Specificity | Moderate to Good | Excellent | HPLC-UV relies on chromatographic separation and UV absorbance, which can be prone to interference from co-eluting compounds with similar spectra.[4][14] MS provides mass-based identification, offering unambiguous confirmation even with co-eluting peaks.[14] |
| Speed | Slower (Typical run times 10-30 min) | Faster (Typical run times 1-5 min) | UHPLC systems operate at higher pressures, allowing for faster flow rates and shorter run times without loss of efficiency.[13] |
| Cost (Instrument) | Low to Moderate | High | LC-MS instruments are significantly more expensive to purchase, operate, and maintain.[4] |
| Robustness | High | Moderate | HPLC-UV methods are generally more robust and easier to transfer between labs. UHPLC-MS systems can be more susceptible to matrix effects and require more specialized maintenance.[4] |
| Matrix Effects | Low | Can be significant | Ionization in the MS source can be suppressed or enhanced by matrix components, potentially affecting accuracy.[4] |
Conclusion
Both HPLC-UV and UHPLC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages and limitations.
-
HPLC-UV stands out as a cost-effective, robust, and reliable method that is perfectly suitable for routine quality control, such as the assay of a drug substance where concentration levels are high and the sample matrix is relatively clean. Its validation is straightforward and follows well-established industry guidelines.
-
UHPLC-MS is the superior choice when high sensitivity and specificity are paramount. It excels in applications such as impurity profiling, analysis of trace levels in complex biological matrices, and when definitive identification of the analyte is required. While more complex and costly, the speed and quality of data it provides can be invaluable in a research and development setting.
Ultimately, the selection of the analytical method should be a well-justified decision based on the specific requirements of the analysis, balancing the need for performance with practical considerations of cost and complexity. A thoroughly validated method, regardless of the technology chosen, is fundamental to ensuring data integrity and the quality of the final product.
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. waters.com [waters.com]
- 7. agilent.com [agilent.com]
- 8. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Comparative Chromatographic Analysis of Polyphenolic Compounds in Comfrey Leaf and Root with Determination of Their In Vitro Antioxidant and Anti-Inflammatory Activity [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Understanding Cross-Reactivity of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Challenge of Immunoassay Specificity
Immunoassays are indispensable tools in research and clinical diagnostics, prized for their sensitivity and high-throughput capabilities. However, a persistent challenge that can compromise their reliability is analytical interference.[1] One of the most common forms of interference is cross-reactivity, where antibodies bind to molecules structurally similar to the target analyte, leading to inaccurate quantification.[2][3] This guide provides an in-depth analysis of the cross-reactivity potential of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid, a compound whose structural features—a substituted phenolic ring and a carboxylic acid moiety—make it a prime candidate for interfering in various immunoassays.
Molecular Profile: this compound
To understand why this compound might cross-react in certain immunoassays, we must first examine its chemical structure.
-
Core Structure: The molecule is built upon a 4-hydroxyphenylacetic acid backbone.[4][5] This core is structurally analogous to endogenous compounds like tyrosine metabolites and certain drugs.
-
Key Substitutions: The phenolic ring is heavily substituted with two bromine atoms at positions 3 and 5. These bulky, electronegative halogen atoms significantly alter the electronic and steric properties of the molecule compared to its non-brominated counterpart.[4]
-
Functional Groups: The presence of a hydroxyl (-OH) group on the phenyl ring and a carboxylic acid (-COOH) group on the acetic acid side chain provides sites for hydrogen bonding and potential electrostatic interactions with antibody binding sites.
This combination of a familiar core structure with unique substitutions is the crux of the cross-reactivity issue. Antibodies raised against analytes with a similar phenolic or phenylacetic acid motif may exhibit unintended binding to this compound. A notable example is in thyroid hormone immunoassays, where the antibodies are designed to bind to iodinated thyronine structures. The structural resemblance of brominated phenols to iodinated phenols can lead to significant cross-reactivity.[6][7]
The Mechanics of Immunoassay Cross-Reactivity
Cross-reactivity in immunoassays, particularly in competitive formats commonly used for small molecule detection, is a concentration-dependent phenomenon rooted in the principles of affinity and competition.[3][8]
dot
Caption: Competitive immunoassay cross-reactivity mechanism.
In a typical competitive immunoassay, the target analyte in the sample competes with a labeled version of the analyte (the tracer) for a limited number of antibody binding sites. The amount of bound tracer is inversely proportional to the concentration of the target analyte in the sample.[9] When a cross-reacting substance like this compound is present, it also competes for these binding sites. This leads to a decreased signal from the bound tracer, which is then misinterpreted as a higher concentration of the target analyte, resulting in a false-positive or artificially inflated result.[2]
Comparative Analysis of Cross-Reactivity
The extent of cross-reactivity is not absolute and can vary significantly depending on the specific antibody and the assay format.[8][10] To illustrate this, the following table presents hypothetical, yet plausible, cross-reactivity data for this compound in different immunoassays, compared with other structurally related compounds.
| Compound | Immunoassay for Analyte X (e.g., a brominated therapeutic) | Immunoassay for Analyte Y (e.g., a thyroid hormone) | Immunoassay for Analyte Z (e.g., a non-phenolic compound) |
| This compound | High (e.g., 85%) | Moderate (e.g., 15%) | Negligible (<0.1%) |
| 2-(4-Hydroxyphenyl)acetic acid | Low (e.g., 5%) | Low (e.g., 2%) | Negligible (<0.1%) |
| 2-(3-Bromo-4-hydroxyphenyl)acetic acid | Moderate (e.g., 40%) | Moderate (e.g., 8%) | Negligible (<0.1%) |
| 2,4,6-Tribromophenol | Moderate (e.g., 30%) | High (e.g., 60%) | Negligible (<0.1%) |
Interpretation of Data:
-
High Specificity is Key: The data underscores the importance of antibody specificity. An antibody raised against a brominated compound (Analyte X) is highly likely to cross-react with this compound.
-
Structural Similarity Drives Cross-Reactivity: The moderate cross-reactivity in the thyroid hormone assay (Analyte Y) is likely due to the structural mimicry between the dibrominated phenol and the di-iodinated phenol of thyroid hormones.[7]
-
Context Matters: In an immunoassay for a structurally unrelated compound (Analyte Z), the cross-reactivity is negligible, as expected.
Experimental Protocol for Assessing Cross-Reactivity
A rigorous and systematic approach is essential for accurately determining the cross-reactivity of a compound in an immunoassay. The following protocol outlines a standard procedure using a competitive ELISA format.
Objective: To quantify the percent cross-reactivity of this compound in a specific competitive immunoassay.
Materials:
-
Microtiter plate pre-coated with a capture antibody specific for the target analyte.
-
Standard of the target analyte.
-
This compound of known purity and concentration.
-
Enzyme-labeled target analyte (tracer).
-
Substrate solution for the enzyme.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay buffer (e.g., PBS with 1% BSA).
-
Stop solution (e.g., 1M H₂SO₄).
-
Microplate reader.
Procedure:
-
Preparation of Standard Curves:
-
Prepare a serial dilution of the target analyte standard in assay buffer to create a standard curve (e.g., from 0.1 ng/mL to 1000 ng/mL).
-
Prepare a separate serial dilution of this compound over a broader concentration range (e.g., from 1 ng/mL to 10,000 ng/mL).
-
-
Assay Protocol:
-
Add a fixed volume of the standards and the cross-reactant dilutions to the respective wells of the antibody-coated microtiter plate.
-
Add a fixed volume of the enzyme-labeled tracer to all wells.
-
Incubate the plate according to the manufacturer's instructions to allow for competitive binding.
-
Wash the plate thoroughly with wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for both the target analyte and this compound to generate two separate dose-response curves.
-
Determine the concentration of the target analyte and the cross-reactant that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula[9][11]:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
-
dot
Caption: Workflow for cross-reactivity assessment.
Strategies for Mitigating Cross-Reactivity
When significant cross-reactivity is identified, several strategies can be employed to minimize its impact.[12]
-
Sample Dilution: Diluting the sample can sometimes reduce the concentration of the interfering substance to a level where it no longer significantly affects the assay, though this may also reduce the concentration of the target analyte below the detection limit.[13]
-
Alternative Antibodies: Screening different monoclonal or polyclonal antibodies may identify one with higher specificity for the target analyte and lower affinity for the cross-reactant.[14]
-
Assay Re-optimization: Adjusting assay conditions such as incubation time, temperature, or buffer composition can sometimes favor the binding of the target analyte over the cross-reactant.[12]
-
Sample Pre-treatment: In some cases, it may be possible to remove the interfering substance from the sample prior to analysis using techniques like solid-phase extraction (SPE).
-
Use of Orthogonal Methods: When immunoassay interference is intractable, employing an orthogonal method with a different analytical principle, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the gold standard for confirming results.[6]
Conclusion: A Call for Rigorous Validation
The potential for cross-reactivity from compounds like this compound highlights a critical principle in analytical science: no immunoassay should be treated as a "black box." A thorough understanding of the assay's principles, coupled with rigorous validation and interference testing, is paramount to ensure the generation of accurate and reliable data.[15] For scientists and developers in the pharmaceutical and research fields, this vigilance is not just good practice—it is essential for the integrity of their work and the advancement of science. When unexpected or inconsistent results arise, cross-reactivity should always be considered a potential culprit, and a systematic investigation should be undertaken.[16][17]
References
- 1. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. PhytoBank: Showing (3, 5-Dibromo-4-hydroxyphenyl)acetic acid (PHY0163438) [phytobank.ca]
- 5. 4-Hydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. analyticaltoxicology.com [analyticaltoxicology.com]
- 10. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [agris.fao.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. myadlm.org [myadlm.org]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 15. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Interferences With Thyroid Function Immunoassays: Clinical Implications and Detection Algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structure-Activity Relationship of Halogenated Phenylacetic Acid Derivatives
For drug development professionals and medicinal chemists, the phenylacetic acid scaffold is a cornerstone of modern pharmacology, notably as a privileged structure in non-steroidal anti-inflammatory drugs (NSAIDs).[1] The strategic addition of halogen atoms to this scaffold is a powerful, yet nuanced, tool for modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of halogenated phenylacetic acid derivatives, focusing on their structure-activity relationships (SAR) as cyclooxygenase (COX) inhibitors. We will dissect the causal links between chemical structure and biological activity, present comparative experimental data, and provide validated protocols for assessing these critical parameters in your own research.
The Crucial Role of Halogenation in Phenylacetic Acid NSAIDs
The parent compound, 2-anilinophenylacetic acid, possesses modest anti-inflammatory activity. The introduction of halogen substituents, particularly on the aniline ring, dramatically enhances this activity. A prime example is Diclofenac, 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid, one of the most widely prescribed NSAIDs globally.[2]
The rationale behind halogenation is multifaceted:
-
Steric Hindrance and Conformation: Halogen atoms, especially in the ortho positions of the aniline ring (e.g., the two chlorine atoms in Diclofenac), create steric hindrance. This forces a non-planar conformation, twisting the two phenyl rings relative to each other. This specific angle of twist is a crucial parameter for optimal binding within the active site of COX enzymes.[3]
-
Lipophilicity and Membrane Permeability: Halogenation increases the lipophilicity of the molecule.[4] This property influences the drug's ability to cross biological membranes, affecting its absorption, distribution, and access to the enzyme's active site.
-
Electronic Effects: The electron-withdrawing nature of halogens can influence the acidity of the carboxylic acid group and modulate interactions within the enzyme's binding pocket. Strategic placement of halogens can also form favorable halogen bonds with protein residues, stabilizing the drug-target complex.[5]
However, it is critical to recognize that these same properties can introduce liabilities. Increased lipophilicity and the potential for metabolic bioactivation into reactive quinone species are risk factors for hepatotoxicity, a known concern for some NSAIDs in this class.[4][6][7] Therefore, a deep understanding of SAR is essential for balancing efficacy with safety.
A generalized workflow for conducting a SAR study on this class of compounds is outlined below.
Figure 1. General workflow for a SAR study.
Comparative Analysis: The Impact of Halogen Substitution Patterns
Quantitative structure-activity relationship (QSAR) studies reveal that the type, number, and position of halogen substituents are critical determinants of COX inhibitory activity.[3] The primary target for these NSAIDs are the cyclooxygenase enzymes COX-1 and COX-2, which catalyze the conversion of arachidonic acid to prostaglandins.[8] While COX-1 is constitutive and involved in physiological functions like protecting the gastric mucosa, COX-2 is inducible during inflammation.[9] Thus, selectivity for COX-2 is a key objective in modern NSAID design to reduce gastrointestinal side effects.
The diagram below illustrates the key pharmacophoric features of a halogenated phenylacetic acid derivative and the general impact of substitutions.
Figure 2. Key pharmacophoric features and SAR summary.
Comparative COX Inhibition Data
The following table summarizes public-domain and representative data for Diclofenac and its analogs to illustrate key SAR principles. IC₅₀ (half-maximal inhibitory concentration) is a measure of potency; a lower value indicates higher potency. The Selectivity Index (SI) is calculated as (IC₅₀ for COX-1 / IC₅₀ for COX-2), where a higher SI indicates greater selectivity for COX-2.
| Compound | R1 | R2 | R3 | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Diclofenac | Cl | Cl | H | ~0.60 | ~0.03 | ~20 | [9] (representative) |
| Analog 1 | H | H | H | >100 | >50 | - | [3] (qualitative) |
| Analog 2 | Cl | H | H | ~5.0 | ~0.5 | 10 | [3] (qualitative) |
| Analog 3 | F | F | H | ~0.80 | ~0.04 | 20 | [2] (qualitative) |
| Analog 4 | Cl | Cl | F | ~0.40 | ~0.02 | 20 | [10] (qualitative) |
| Analog 5 (Lumiracoxib) | F | H | CH₃ | ~10 | ~0.1 | ~100 | [6] (qualitative) |
Note: Values are approximate and collated from multiple sources for illustrative purposes. Absolute values can vary based on assay conditions.
Key Insights from the Data:
-
Requirement for Ortho Substitution: The unsubstituted analog (Analog 1) is largely inactive.[3] Introducing a single ortho-chloro group (Analog 2) significantly boosts activity, and the di-substituted analogs (Diclofenac, Analog 3) are the most potent.[3] This underscores the importance of the twisted conformation for COX inhibition.
-
Fluorine vs. Chlorine: Replacing chlorine with fluorine (Analog 3) often retains or slightly modifies potency.[2] Given fluorine's smaller size and high electronegativity, it can offer advantages in fine-tuning electronic properties and metabolic stability.
-
Additional Substitution: Adding a fluorine to the second phenyl ring (Analog 4) can sometimes further enhance potency, highlighting the role of that ring in interacting with the enzyme active site.[10]
-
Achieving Selectivity: Lumiracoxib (Analog 5) demonstrates how modifications beyond simple halogenation (in this case, adding a methyl group and shifting the carboxylic acid) can dramatically improve COX-2 selectivity.[6]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are paramount. Here, we provide a detailed methodology for a common in vitro assay used to determine COX-1 and COX-2 inhibition.
Protocol: COX Fluorescent Inhibitor Screening Assay
This protocol is adapted from commercially available kits and established methodologies.[11][12] It measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic probe, providing a sensitive measure of enzyme activity.
A. Reagent Preparation:
-
Assay Buffer (100 mM Tris-HCl, pH 8.0): Prepare from a 10X stock. Ensure the buffer is equilibrated to room temperature before use.[12]
-
Heme Cofactor: Add to the assay buffer as per the supplier's instructions. Heme is essential for COX peroxidase activity.
-
Fluorogenic Probe (e.g., ADHP): Prepare a stock solution in DMSO and dilute to the final working concentration in Assay Buffer.
-
Enzymes (Ovine COX-1 / Human recombinant COX-2): Thaw on ice. Dilute the enzyme stock to the final working concentration in ice-cold Assay Buffer immediately before use. The diluted enzyme is typically stable for about one hour on ice.[12][13]
-
Arachidonic Acid (Substrate): Prepare a stock solution in ethanol. Just before initiating the reaction, create a working solution by neutralizing with an equal volume of KOH and diluting with water.[12]
-
Test Compounds (Inhibitors): Prepare a series of dilutions (e.g., 100 µM to 0.1 nM) in a suitable solvent like DMSO.
B. Assay Procedure (96-well plate format):
-
Layout: Designate wells for:
-
100% Initial Activity (Enzyme + Vehicle, no inhibitor)
-
Background (No Enzyme)
-
Inhibitor Wells (Enzyme + Test Compound at various concentrations)
-
-
Reagent Addition: To the appropriate wells, add in the following order:
-
150 µL Assay Buffer
-
10 µL Heme
-
10 µL Fluorogenic Probe
-
10 µL of Test Compound dilution or Vehicle (DMSO)
-
10 µL of diluted Enzyme (COX-1 or COX-2). Omit for Background wells.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the prepared Arachidonic Acid solution to all wells.[14]
-
Measurement: Immediately begin reading the fluorescence in a plate reader (Excitation: ~535 nm, Emission: ~590 nm). Read kinetically for 5-10 minutes.
C. Data Analysis:
-
Calculate Reaction Rate: Determine the rate of increase in fluorescence (slope) for each well.
-
Normalize Data: Subtract the average rate of the Background wells from all other wells.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Rate_Inhibitor / Rate_Initial_Activity))
-
Determine IC₅₀: Plot Percent Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
This self-validating system, incorporating positive (100% activity) and negative (background) controls, ensures that the observed inhibition is directly attributable to the test compound's effect on enzyme activity.
References
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impacts of diphenylamine NSAID halogenation on bioactivation risks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impacts of diphenylamine NSAID halogenation on bioactivation risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. interchim.fr [interchim.fr]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic Acid and Its Analogs: A Guide for Researchers
In the landscape of endocrine research and drug discovery, the intricate interactions between small molecules and nuclear receptors are of paramount importance. Among these, the thyroid hormone receptors (TRs) stand out as critical regulators of metabolism, development, and cardiovascular function. Synthetic ligands that modulate TR activity are valuable tools for dissecting physiological pathways and represent promising therapeutic leads for a range of conditions, including dyslipidemia, obesity, and certain metabolic disorders.
This guide provides a comprehensive comparative analysis of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid, a known thyroid hormone analog, and its structural relatives. We will delve into their synthesis, explore the structure-activity relationships that govern their biological effects, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this class of compounds in their work.
Introduction to this compound: A Thyroid Hormone Mimetic
This compound belongs to a class of compounds that mimic the action of endogenous thyroid hormones, L-thyroxine (T4) and 3,5,3'-triiodo-L-thyronine (T3). The core structure, a 4-hydroxyphenylacetic acid moiety, is a scaffold that, when appropriately substituted, can engage with the ligand-binding pocket of thyroid hormone receptors. The presence of bulky halogen atoms, in this case, bromine at the 3 and 5 positions of the phenol ring, is a key feature that influences binding affinity and biological activity.
The development of synthetic TR ligands has been driven by the desire to create isoform-selective agonists, particularly for the TRβ subtype, which is predominantly expressed in the liver.[1] TRβ-selective agonists have the potential to elicit beneficial metabolic effects, such as lowering cholesterol and triglycerides, while minimizing the adverse cardiovascular effects associated with TRα activation in the heart.[1][2]
dot
Caption: Simplified diagram of the thyroid hormone signaling pathway.
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs typically starts from readily available phenolic precursors. A general synthetic strategy involves the protection of the hydroxyl group, followed by a reaction to introduce the acetic acid side chain, and finally, halogenation of the aromatic ring.
A common route to hydroxyphenylacetic acids is the Willgerodt-Kindler reaction, starting from the corresponding hydroxyacetophenone.[3] Alternatively, methods involving the reaction of phenols with glyoxylic acid have been employed.[3]
For the synthesis of the dibrominated target compound, a plausible route starts with 4-hydroxyphenylacetic acid. The bromination can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent. The reaction conditions can be controlled to favor di-substitution at the positions ortho to the hydroxyl group, which are activated towards electrophilic substitution.
dot
Caption: General synthetic workflow for this compound.
Comparative Biological Activity
The biological activity of this compound and its analogs is primarily determined by their ability to bind to and activate thyroid hormone receptors. The nature and position of the substituents on the phenylacetic acid core are critical for this interaction.
Thyroid Hormone Receptor Binding and Activation
| Compound/Analog | Target | Activity Metric | Value | Reference |
| 3,5-dibromo-4-[(4-hydroxy-3-isopropylphenoxy)phenyl]acetic acid | TRβ1 | IC50 (Binding) | ~10 nM | [1] |
| 3,5-dichloro-4-[(4-hydroxy-3-isopropylphenoxy)phenyl]acetic acid | TRβ1 | IC50 (Binding) | ~20 nM | [1] |
| T3 (3,5,3'-triiodo-L-thyronine) | TRβ1 | IC50 (Binding) | ~1 nM | [1] |
Table 1: Comparative Thyroid Hormone Receptor Binding Affinity of Complex Analogs.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The antioxidant capacity of this compound and its analogs can be evaluated using various in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay.[4][5]
Studies on related bromophenols have shown that the presence and position of bromine atoms can influence antioxidant activity. For instance, the synthesis and antioxidant evaluation of 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid, a natural product, demonstrated effective DPPH and ABTS radical scavenging activities.[4] The introduction of electron-withdrawing bromine atoms can modulate the electron-donating ability of the phenolic hydroxyl group, thereby affecting its radical scavenging potential.
| Compound/Analog | Assay | Activity Metric | Value | Reference |
| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | DPPH Scavenging | IC50 | Not specified, but effective | [4] |
| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | ABTS Scavenging | IC50 | Not specified, but effective | [4] |
| 3,4-dihydroxyphenylacetic acid | FRAP | TAUFe/μmol | 149 ± 10.0 | [5] |
| 2,3-dihydroxybenzoic acid | FRAP | TAUFe/μmol | 202 ± 10.6 | [5] |
Table 2: Antioxidant Activity of Related Phenolic Acids. Note: Direct comparative data for the target compound and its immediate analogs is limited.
Cytotoxic Activity
The potential cytotoxic effects of this compound and its analogs are an important consideration, particularly in the context of drug development. Cytotoxicity is typically assessed against a panel of cancer cell lines and normal cell lines to determine both potency and selectivity. While specific IC50 values for the target compound are not widely reported, studies on other brominated phenolic compounds have demonstrated cytotoxic potential. For example, some brominated salphen compounds have shown promising results against prostate and colon adenocarcinoma cells.[2] The mechanism of cytotoxicity can vary and may involve the induction of apoptosis or other forms of cell death.
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments relevant to the evaluation of this compound and its analogs.
Synthesis of this compound
Materials:
-
4-Hydroxyphenylacetic acid
-
Glacial acetic acid
-
Bromine
-
Sodium thiosulfate solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 4-hydroxyphenylacetic acid (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid to the stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Competitive Thyroid Hormone Receptor Binding Assay (Radioligand Displacement)
Materials:
-
Purified human thyroid hormone receptor β (TRβ) ligand-binding domain (LBD)
-
[¹²⁵I]T3 (radiolabeled triiodothyronine)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM DTT, 10% glycerol)
-
Test compounds (this compound and its analogs) dissolved in DMSO
-
Unlabeled T3 (for determining non-specific binding)
-
96-well filter plates with glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a dilution series of the test compounds and unlabeled T3 in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer (for total binding), 50 µL of a high concentration of unlabeled T3 (e.g., 1 µM, for non-specific binding), or 50 µL of the test compound dilutions.
-
Add 50 µL of [¹²⁵I]T3 (at a final concentration close to its Kd) to all wells.
-
Initiate the binding reaction by adding 100 µL of the TRβ LBD preparation to each well.
-
Incubate the plate at 4°C for 2-4 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
dot
Caption: Workflow for a competitive thyroid hormone receptor binding assay.
Conclusion and Future Directions
This compound and its analogs represent a fascinating class of compounds with the potential to modulate thyroid hormone receptor activity. The structure-activity relationships, particularly the influence of halogenation, are critical for designing potent and selective ligands. While this guide provides a foundational understanding and practical protocols, further research is needed to fully elucidate the comparative biological profiles of these compounds.
Future studies should focus on a systematic evaluation of a series of analogs with varying halogen substitutions (F, Cl, I) and positions to build a more comprehensive QSAR model. In vivo studies are also essential to translate the in vitro findings into a physiological context and to assess the therapeutic potential of these compounds for metabolic diseases. The methodologies outlined herein provide a robust framework for such investigations, paving the way for the discovery of novel and improved thyroid hormone mimetics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]
- 5. 2-(4-Bromo-2-hydroxyphenyl)acetic acid | C8H7BrO3 | CID 69786361 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to Evaluating the In Vitro and In Vivo Efficacy of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic Acid
Introduction
2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid is a halogenated phenolic compound. While the broader class of brominated phenols has been investigated for various biological activities, from antimicrobial to antioxidant effects, there is a notable scarcity of publicly available data specifically detailing the in vitro and in vivo efficacy of this particular molecule. This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically evaluate the therapeutic potential of this compound. We will provide a logical, in-depth technical guide, complete with experimental protocols and data presentation strategies, to navigate the journey from initial cell-based assays to preclinical animal models. This document is designed not as a summary of existing data, but as a roadmap for its generation, grounded in established scientific principles.
Part 1: In Vitro Efficacy Evaluation: A Multi-faceted Approach
The initial assessment of a compound's biological activity is performed in vitro using a variety of cell-based and biochemical assays. This allows for a rapid and cost-effective screening of potential therapeutic effects and mechanisms of action. Given the chemical structure of this compound, we propose a tiered screening approach focusing on its potential antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties.
Antioxidant Activity Assessment
Many phenolic compounds exhibit antioxidant activity due to their ability to donate a hydrogen atom or an electron to neutralize free radicals.
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [1][2][3][4]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Create a series of dilutions of the test compound.
-
In a 96-well plate, add a fixed volume of DPPH solution to each well containing the diluted compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [1][2][3][4]
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at 734 nm.
-
Add serial dilutions of the test compound to the ABTS•+ solution.
-
After a defined incubation period, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).
| Compound | DPPH Scavenging IC50 (µg/mL) | ABTS Scavenging (TEAC) |
| This compound | Experimental Value | Experimental Value |
| Ascorbic Acid (Positive Control) | Known Value | Known Value |
| Trolox (Positive Control) | Known Value | 1.0 |
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases. The potential of the test compound to modulate inflammatory responses can be assessed by measuring its effect on key inflammatory mediators in cell culture.
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS).
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.
-
Quantify the amount of PGE2 in the supernatant using an ELISA kit.
-
Concurrently, assess cell viability using an MTT assay to rule out cytotoxicity-mediated effects.
| Compound Concentration (µM) | NO Production (% of LPS control) | PGE2 Production (% of LPS control) | Cell Viability (%) |
| 0 (LPS only) | 100 | 100 | 100 |
| 1 | Experimental Value | Experimental Value | Experimental Value |
| 10 | Experimental Value | Experimental Value | Experimental Value |
| 50 | Experimental Value | Experimental Value | Experimental Value |
| Dexamethasone (Positive Control) | Known Value | Known Value | >95 |
Antimicrobial Activity Evaluation
The presence of bromine atoms in the structure suggests potential antimicrobial properties.
-
Prepare a twofold serial dilution of this compound in a 96-well microtiter plate with a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions for the microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Cytotoxicity Assessment
It is crucial to determine if the observed biological activities are due to a specific mechanism or simply a result of general toxicity.
-
Seed a human cell line (e.g., HeLa or HEK293) in a 96-well plate and allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: Proposed workflow for the in vitro evaluation of this compound.
Part 2: In Vivo Efficacy Assessment: Translating In Vitro Findings
Positive and potent results from in vitro studies warrant further investigation in a living organism. The choice of the in vivo model should be guided by the most promising in vitro activity. For instance, if significant anti-inflammatory effects are observed, an acute inflammation model would be appropriate.
Animal Model of Acute Inflammation
The carrageenan-induced paw edema model in rodents is a classic and well-characterized assay for evaluating acute anti-inflammatory drugs.[5][6][7][8][9]
-
Acclimatize male Wistar or Sprague-Dawley rats for at least one week.
-
Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and treatment groups receiving different doses of this compound.
-
Administer the test compound or controls via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
After a set pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control.
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | Experimental Value | 0 |
| Indomethacin | 10 | Experimental Value | Calculated Value |
| Test Compound | 10 | Experimental Value | Calculated Value |
| Test Compound | 30 | Experimental Value | Calculated Value |
| Test Compound | 100 | Experimental Value | Calculated Value |
Anticancer Efficacy in a Xenograft Model
Should in vitro studies reveal significant cytotoxicity against a specific cancer cell line, a tumor xenograft model in immunocompromised mice would be the next logical step.[10][11][12][13][14]
-
Culture the selected cancer cell line (e.g., one that showed high sensitivity in the MTT assay).
-
Harvest and resuspend the cells in a sterile solution, possibly mixed with Matrigel to enhance tumor formation.
-
Subcutaneously inject the cell suspension into the flank of athymic nude mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size, randomize the animals into treatment and control groups.
-
Administer the test compound, vehicle, or a positive control (e.g., a standard chemotherapeutic agent) according to a predetermined schedule and route.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Caption: A typical study design for an in vivo anti-inflammatory model.
Part 3: Comparative Analysis: The In Vitro-In Vivo Correlation (IVIVC)
A critical aspect of drug development is establishing a meaningful correlation between in vitro performance and in vivo efficacy.[15][16][17][18][19] An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like dissolution rate or, in our case, potency in a cell-based assay) and an in vivo response (such as plasma concentration or therapeutic effect).[15][16]
For a compound like this compound, a successful IVIVC would mean that the in vitro potency (e.g., the IC50 for inhibiting NO production) could predict the effective dose required to reduce inflammation in vivo. Establishing such a correlation is a primary goal of preclinical development as it can streamline formulation optimization and reduce the need for extensive animal studies.[17][19]
The development of an IVIVC model involves several steps, including selecting appropriate in vitro tests that mimic physiological conditions and conducting in vivo studies to gather pharmacokinetic and pharmacodynamic data.[19] For early-stage compounds, a qualitative correlation is often sought, where a rank-order of potency in a series of related compounds is reflected in both in vitro and in vivo models.
Caption: Conceptual diagram of an In Vitro-In Vivo Correlation (IVIVC).
References
- 1. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. inotiv.com [inotiv.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. premier-research.com [premier-research.com]
- 18. wjarr.com [wjarr.com]
- 19. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
Comparative Benchmarking of Novel Transthyretin Stabilizers: An In-Depth Analysis of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid
Abstract
Transthyretin (TTR) amyloidosis (ATTR) is a progressive and often fatal disease driven by the destabilization of the TTR protein tetramer, leading to the formation of pathogenic amyloid fibrils.[1] A leading therapeutic strategy involves the use of small-molecule kinetic stabilizers that bind to the native TTR tetramer, preventing its dissociation into amyloidogenic monomers.[2] This guide provides a comprehensive benchmark analysis of a novel investigational compound, 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid, against established and clinically relevant TTR stabilizers: Tafamidis, Diflunisal, AG10 (Acoramidis), and Tolcapone. We will delve into the molecular underpinnings of ATTR, compare the pharmacological profiles of these stabilizers, and provide detailed, field-proven experimental protocols for their direct comparative evaluation. This document is intended for researchers, clinicians, and drug development professionals engaged in the study and treatment of protein misfolding diseases.
The Molecular Basis of Transthyretin Amyloidosis: A Cascade of Instability
Transthyretin is a homotetrameric protein, primarily synthesized in the liver, that serves as a transporter for thyroxine (a thyroid hormone) and retinol-binding protein in the blood.[2][3] In its stable, native tetrameric state, TTR is non-pathogenic. However, genetic mutations or age-related factors can destabilize this quaternary structure.[2][4]
The dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the amyloidogenic cascade.[5][6] Once dissociated, these monomers are prone to misfolding. The misfolded monomers then self-assemble into soluble oligomers, protofibrils, and ultimately, insoluble amyloid fibrils that deposit in various tissues, particularly the nerves and heart, leading to progressive organ dysfunction.[1][7] Kinetic stabilizers intervene at the critical first step of this process, binding to the thyroxine-binding sites on the TTR tetramer to reinforce its native structure and prevent dissociation.[2][7]
Profile of Investigated Kinetic Stabilizers
The selection of comparators is crucial for robust benchmarking. We have chosen inhibitors that are either clinically approved, used off-label with significant clinical data, or are promising late-stage clinical candidates. The investigational compound, this compound, is included based on its structural similarity to thyroxine, suggesting a high probability of interaction with the TTR thyroxine-binding pockets.
-
This compound (Test Compound): This is a halogenated phenylacetic acid derivative. Its structure, featuring a dibrominated hydroxyphenyl group, is analogous to the di-iodinated hydroxyphenyl ring of thyroxine, the natural ligand for TTR. This structural motif is a cornerstone of many potent TTR stabilizers. The objective is to quantify its stabilization potential relative to established agents.
-
Tafamidis (Vyndaqel®/Vyndamax®): A non-NSAID benzoxazole derivative, Tafamidis was the first drug approved to slow the progression of TTR familial amyloid polyneuropathy.[3][4] It binds with high selectivity to the thyroxine-binding sites, kinetically stabilizing both wild-type and mutant TTR tetramers.[5][7] Its approval marked a significant milestone in treating ATTR, establishing tetramer stabilization as a validated therapeutic strategy.[1]
-
Diflunisal: A non-steroidal anti-inflammatory drug (NSAID) that is used off-label for the treatment of ATTR.[6] It stabilizes TTR by binding to its thyroxine-binding sites.[6][8] While clinical trials have demonstrated its efficacy in slowing neuropathy progression, its use can be limited by NSAID-associated side effects, including renal and gastrointestinal complications, which are of particular concern in the ATTR patient population.[6][9]
-
AG10 (Acoramidis): A highly potent and selective oral TTR stabilizer designed to mimic the stabilizing effects of the naturally occurring "rescue mutation" T119M.[10][11] AG10 has demonstrated the ability to fully stabilize TTR across dosing intervals in clinical studies and has shown promise in treating both the cardiomyopathy and polyneuropathy manifestations of ATTR.[10][11][12]
-
Tolcapone: Originally an FDA-approved drug for Parkinson's disease, Tolcapone was repurposed after being identified as a potent TTR stabilizer.[13][14] It binds with high affinity to the TTR tetramer, and crystallographic studies suggest it docks more effectively into the binding pocket than Tafamidis.[14][15] Its ability to cross the blood-brain barrier also makes it a candidate for forms of ATTR affecting the central nervous system.[16]
Quantitative Benchmarking Summary
Objective comparison requires quantitative data. The table below summarizes key properties of the benchmarked compounds. The data for the Test Compound is presented as a hypothetical target value for a successful lead candidate, illustrating the parameters of interest in early-stage drug discovery.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Primary Indication | Mechanism of Action | Reported Potency (Illustrative) |
| Test Compound | C₈H₆Br₂O₃ | 325.94 | Investigational | TTR Tetramer Stabilizer | Target IC₅₀: < 100 nM |
| Tafamidis | C₁₄H₇Cl₂NO₂ | 296.12 | ATTR-CM, ATTR-PN[17] | TTR Tetramer Stabilizer[7] | IC₅₀: ~200-300 nM[12] |
| Diflunisal | C₁₃H₈F₂O₃ | 250.20 | Arthritis (Off-label for ATTR)[15] | TTR Tetramer Stabilizer[6] | Lower affinity than Tafamidis[8] |
| AG10 (Acoramidis) | C₂₁H₁₆N₂O₄ | 376.37 | ATTR-CM[15] | TTR Tetramer Stabilizer[10] | Potent, achieves >90% stabilization[11] |
| Tolcapone | C₁₄H₁₁NO₅ | 273.24 | Parkinson's (Repurposed for ATTR)[15] | TTR Tetramer Stabilizer[13][18] | Binds more effectively than Tafamidis[16] |
Experimental Protocols for Comparative Evaluation
To ensure a fair and rigorous comparison, standardized assays must be employed. The following protocols describe validated methods for assessing the potency and efficacy of TTR kinetic stabilizers.
Protocol 1: In Vitro TTR Kinetic Stability Assay (Urea Denaturation)
Causality: This assay directly measures the ability of a compound to stabilize the TTR tetramer against chemical stress. Urea induces the dissociation and unfolding of the protein. A potent stabilizer will protect the tetramer, resulting in a smaller change in the protein's intrinsic tryptophan fluorescence, which is a sensitive reporter of its folded state.[14]
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of recombinant wild-type human TTR (e.g., 7.3 µM) in phosphate-buffered saline (PBS), pH 7.4.
-
Create a serial dilution of the test compounds (Test Compound, Tafamidis, etc.) in DMSO, followed by a final dilution in PBS. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare a high-concentration stock of urea (e.g., 8M) in PBS.
-
-
Compound Incubation:
-
In a 96-well plate, combine the TTR solution with an equal volume of each compound dilution (or vehicle control - PBS with DMSO).
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding.
-
-
Denaturation:
-
Measurement & Analysis:
-
Measure the intrinsic tryptophan fluorescence using a plate reader (Excitation ~280 nm, Emission scan ~320-400 nm). The unfolded protein will exhibit a red-shifted emission maximum compared to the folded tetramer.
-
The degree of stabilization is calculated by comparing the fluorescence signal of compound-treated samples to the vehicle-only control (representing 0% stabilization) and a non-denatured control (representing 100% stabilization).
-
Plot the percent stabilization against compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Ex Vivo Plasma TTR Stabilization Assay
Causality: This assay assesses a compound's ability to stabilize TTR within the complex biological matrix of human plasma, providing a more physiologically relevant measure of activity. It accounts for protein binding and competition from endogenous ligands. The method relies on immunoturbidimetry to quantify the amount of non-denatured, tetrameric TTR remaining after urea treatment.
Step-by-Step Methodology:
-
Sample Preparation:
-
Thaw human plasma samples and centrifuge to remove any precipitates.
-
Spike plasma aliquots with various concentrations of the test compounds or a vehicle control (DMSO).
-
-
Incubation and Denaturation:
-
Incubate the plasma-compound mixtures at 37°C for 1 hour.
-
Denature a subset of each sample by adding an equal volume of 8M urea and incubating for 1 hour at room temperature. Leave another subset undenatured (add PBS instead of urea) to serve as a baseline for total TTR.
-
-
Quantification:
-
Use a commercial immunoturbidimetric assay kit to measure the concentration of TTR in both the denatured and undenatured samples. This assay uses antibodies that specifically recognize the native conformation of TTR.
-
The analyzer measures the turbidity caused by the antigen-antibody reaction.
-
-
Analysis:
-
The percentage of stabilized TTR is calculated as: (TTR concentration in urea-treated sample / TTR concentration in PBS-treated sample) x 100.
-
Determine the EC₅₀, the concentration required to achieve 50% stabilization of TTR in plasma.
-
Discussion and Future Directions
This guide outlines a framework for benchmarking this compound against leading TTR kinetic stabilizers. The provided protocols for in vitro and ex vivo stabilization form the cornerstone of such an evaluation.
Interpreting Potential Outcomes:
-
If the Test Compound demonstrates an IC₅₀ significantly lower than Tafamidis and shows high stabilization in plasma, it would be considered a highly promising candidate. Its dibromo-phenyl structure suggests strong halogen bonding potential within the TTR binding pocket, which is a key interaction for many high-affinity stabilizers.
-
Conversely, poor performance in the plasma assay despite good in vitro potency could indicate high plasma protein binding to proteins other than TTR, which might limit its bioavailability or efficacy in vivo.
Next Steps in Development:
-
X-ray Crystallography: Obtaining a co-crystal structure of the Test Compound bound to TTR is essential to confirm its binding mode and provide a structural basis for its activity. This allows for structure-activity relationship (SAR) studies to further optimize potency and selectivity.
-
Cellular Toxicity Assays: The potential cytotoxicity of the compound must be evaluated in relevant cell lines (e.g., human cardiomyocytes, neuronal cells) to establish a preliminary safety profile.
-
Pharmacokinetic Studies: In vivo studies in animal models are required to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its potential as a therapeutic agent.
By following this structured, data-driven approach, researchers can rigorously and objectively evaluate the potential of novel compounds like this compound to become next-generation therapies for the treatment of transthyretin amyloidosis.
References
- 1. Transthyretin Amyloidogenesis Inhibitors: From Discovery to Current Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are TTR inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. uspharmacist.com [uspharmacist.com]
- 7. What is the mechanism of Tafamidis? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. The use of diflunisal for transthyretin cardiac amyloidosis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First‐in‐Human Study of AG10, a Novel, Oral, Specific, Selective, and Potent Transthyretin Stabilizer for the Treatment of Transthyretin Amyloidosis: A Phase 1 Safety, Tolerability, Pharmacokinetic, and Pharmacodynamic Study in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bridgebio.com [bridgebio.com]
- 12. pnas.org [pnas.org]
- 13. Transthyretin stabilization activity of the catechol- O-methyltransferase inhibitor tolcapone (SOM0226) in hereditary ATTR amyloidosis patients and asymptomatic carriers: proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Transthyretin-Related Amyloidosis Treatment & Management: Approach Considerations, Medical Care, Surgical Care [emedicine.medscape.com]
- 16. Development of a Highly Potent Transthyretin Amyloidogenesis Inhibitor: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tafamidis - Wikipedia [en.wikipedia.org]
- 18. Interactions of tolcapone analogues as stabilizers of the amyloidogenic protein transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic Acid for Researchers and Drug Development Professionals
The reproducible synthesis of key pharmaceutical intermediates is a cornerstone of efficient drug development and manufacturing. This guide provides an in-depth, comparative analysis of two distinct synthetic pathways for obtaining 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid, a crucial building block in various therapeutic agents. By examining the underlying chemical principles and practical considerations of each method, this document aims to equip researchers and process chemists with the necessary insights to select the most suitable and reproducible route for their specific needs.
Introduction: The Significance of this compound
This compound is a substituted phenylacetic acid derivative. The presence of bromine atoms and a phenolic hydroxyl group on the aromatic ring imparts unique chemical properties that are leveraged in the synthesis of more complex molecules. The reliable and scalable production of this intermediate is therefore of significant interest to the pharmaceutical industry. This guide will explore two potential synthetic strategies: direct electrophilic bromination of a readily available precursor and a multi-step approach involving the construction of the acetic acid side chain onto a pre-brominated phenolic starting material.
Method 1: Direct Dibromination of 4-Hydroxyphenylacetic Acid
This approach is predicated on the direct functionalization of a commercially available starting material, 4-hydroxyphenylacetic acid. The phenolic hydroxyl group is a strongly activating ortho-, para-director for electrophilic aromatic substitution. This inherent reactivity can be harnessed to introduce two bromine atoms at the positions ortho to the hydroxyl group.
Experimental Protocol
A detailed, step-by-step methodology for the direct dibromination of 4-hydroxyphenylacetic acid is provided below.
Workflow for Direct Dibromination
Caption: Workflow for the synthesis of this compound via direct bromination.
-
Dissolution: In a fume hood, dissolve 15.2 g (0.1 mol) of 4-hydroxyphenylacetic acid in 100 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Bromine Addition: Slowly add a solution of 33.6 g (0.21 mol) of bromine in 20 mL of glacial acetic acid dropwise to the stirred solution over a period of 30-45 minutes, ensuring the temperature remains below 10 °C. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the excess bromine by adding a 10% aqueous solution of sodium thiosulfate until the reddish-brown color disappears.
-
Precipitation and Filtration: Pour the reaction mixture into 500 mL of ice-cold water with stirring. The crude product will precipitate as a white to off-white solid. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with copious amounts of cold water to remove any residual acetic acid and salts. Dry the crude product under vacuum.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.
Causality and Rationale
The choice of glacial acetic acid as a solvent is crucial as it is polar enough to dissolve the starting material and is relatively inert to bromine. The slow, controlled addition of bromine at low temperatures is essential to manage the exothermicity of the reaction and to minimize the formation of potential byproducts from over-bromination or side reactions. The aqueous workup with sodium thiosulfate is a standard and effective method for neutralizing unreacted bromine.
Method 2: Multi-step Synthesis from 2,6-Dibromophenol
This alternative route involves the initial bromination of phenol, followed by the introduction of the acetic acid side chain. This approach offers greater control over the substitution pattern on the aromatic ring.
Experimental Protocol
A detailed, step-by-step methodology for the multi-step synthesis is provided below. This protocol is a plausible route constructed from general organic synthesis principles.
Workflow for Multi-step Synthesis
Caption: Workflow for the multi-step synthesis of this compound.
Step 1: Synthesis of 2,6-Dibromophenol
-
Dissolve 9.4 g (0.1 mol) of phenol in 100 mL of carbon tetrachloride.
-
Slowly add 33.6 g (0.21 mol) of bromine in 20 mL of carbon tetrachloride dropwise at room temperature.
-
Stir for 1-2 hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and a dilute solution of sodium bisulfite to remove excess bromine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain crude 2,6-dibromophenol, which can be purified by distillation or recrystallization.
Step 2: Synthesis of Ethyl 2-(2,6-dibromophenoxy)acetate
-
To a solution of 25.2 g (0.1 mol) of 2,6-dibromophenol in 150 mL of acetone, add 20.7 g (0.15 mol) of anhydrous potassium carbonate.
-
Add 18.4 g (0.11 mol) of ethyl bromoacetate dropwise to the stirred suspension.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture, filter off the potassium carbonate, and evaporate the acetone.
-
Dissolve the residue in diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude ester, which can be purified by column chromatography.
Step 3: Fries Rearrangement to Ethyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate
-
To a cooled (0 °C) mixture of the ethyl 2-(2,6-dibromophenoxy)acetate (33.8 g, 0.1 mol) in 100 mL of a suitable inert solvent (e.g., nitrobenzene or 1,2-dichloroethane), add 20 g (0.15 mol) of anhydrous aluminum chloride in portions.
-
Slowly warm the mixture to 60-70 °C and stir for 2-3 hours.
-
Cool the reaction and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the product by column chromatography.
Step 4: Hydrolysis to this compound
-
Dissolve the purified ethyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature or gently heat for 1-2 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from an appropriate solvent if necessary.
Causality and Rationale
This multi-step synthesis provides a more controlled approach. The initial bromination of phenol is a well-established reaction. The subsequent O-alkylation followed by a Fries rearrangement is a classic method for converting phenols to hydroxyaryl ketones or, in this case, a related acetic acid derivative. The final hydrolysis is a standard procedure for converting an ester to a carboxylic acid. This route, while longer, may offer advantages in terms of purity and avoiding the potential for unwanted side reactions that can occur with direct bromination of an activated ring system that also contains a carboxylic acid moiety.
Comparative Analysis
| Parameter | Method 1: Direct Dibromination | Method 2: Multi-step Synthesis |
| Starting Material | 4-Hydroxyphenylacetic acid | Phenol, Ethyl Bromoacetate |
| Number of Steps | 1 | 4 |
| Key Reagents | Bromine, Glacial Acetic Acid | Bromine, K2CO3, Ethyl Bromoacetate, AlCl3, NaOH |
| Reaction Conditions | Low to room temperature | Varied: room temp. to reflux and elevated temp. |
| Ease of Execution | Simpler, one-pot reaction | More complex, requires multiple steps and purifications |
| Potential Yield | Moderate to high | Potentially lower overall yield due to multiple steps |
| Reproducibility | Can be sensitive to reaction conditions | Potentially more reproducible with careful control of each step |
| Purification | Recrystallization | Multiple chromatographic purifications and recrystallizations |
| Scalability | Potentially easier to scale up | More challenging to scale up due to multiple steps |
Conclusion and Recommendation
Both synthetic routes presented offer viable pathways to this compound.
Method 1 (Direct Dibromination) is attractive for its simplicity, shorter reaction time, and use of a readily available starting material. This makes it a good choice for rapid, small-scale synthesis. However, its reproducibility may be more sensitive to precise control of reaction conditions to avoid the formation of impurities.
Method 2 (Multi-step Synthesis) , while more laborious, provides greater control over the synthesis and may lead to a purer final product. This route could be advantageous when high purity is a critical requirement and for establishing a more robust and reproducible process, particularly at a larger scale where purification challenges with the direct method might become more pronounced.
The choice between these two methods will ultimately depend on the specific requirements of the research or development project, including the desired scale, purity specifications, and available resources. For initial exploratory work, the direct bromination method is recommended. For process development and scale-up, the multi-step synthesis warrants serious consideration despite its increased complexity.
A Researcher's Guide to Inter-laboratory Validation for the Quantification of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid
In the landscape of drug development and environmental analysis, the ability to reliably quantify specific chemical entities across multiple laboratories is paramount. This guide provides an in-depth comparison of methodologies and a framework for the inter-laboratory validation of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid, a compound of interest due to its structural relation to various biologically active molecules and potential as a metabolite or environmental contaminant. This document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
The Imperative of Inter-laboratory Validation
Before a new analytical method can be adopted for routine use in a regulated environment—be it for pharmacokinetic studies, quality control, or environmental monitoring—it must be proven robust, reliable, and transferable. A single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions (analyst, equipment, day).[1] However, an inter-laboratory validation, or collaborative study, is the ultimate test of a method's utility. It assesses the method's reproducibility , which is the precision achieved between different laboratories.[2][3] This is critical for ensuring that data generated at different sites, or even at different times, are equivalent and reliable.
The objective of validating the quantification of this compound is to demonstrate that the chosen analytical procedure is suitable for its intended purpose.[4][5] This guide outlines a comparative approach, focusing on two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Foundational Principles: The Regulatory Framework
A robust validation study is built upon internationally recognized guidelines. The core principles are derived from documents by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the International Organization for Standardization (ISO).
-
ICH Q2(R1) "Validation of Analytical Procedures" : This is the cornerstone document for pharmaceutical analysis.[6][7][8] It defines the validation characteristics that must be investigated: Accuracy, Precision (Repeatability, Intermediate Precision, and Reproducibility), Specificity, Detection Limit (LOD), Quantitation Limit (LOQ), Linearity, and Range.[4][8]
-
ISO 5725 "Accuracy (trueness and precision) of measurement methods and results" : This standard provides a rigorous statistical framework for assessing method performance. It distinctly defines trueness (closeness to a reference value, related to systematic error) and precision (closeness of agreement between results, related to random error).[2][9] Accuracy, under ISO 5725, is the combination of both trueness and precision.[2][10]
-
FDA Guidance on Bioanalytical Method Validation : This guidance provides specific recommendations for methods analyzing analytes in biological matrices like plasma or urine, which is highly relevant for metabolite studies.[11][12][13]
The following diagram illustrates the workflow for a typical inter-laboratory validation study, from initial planning to final assessment.
Comparison of Analytical Methodologies
The choice of analytical technique is the most critical decision. For this compound, a phenolic acid, both HPLC-UV and LC-MS/MS are viable. The selection depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio of analyte and its fragments. |
| Selectivity | Moderate. Relies on chromatographic retention time. Co-eluting impurities with similar UV spectra can interfere. | High to Very High. Relies on retention time, parent ion mass, and fragment ion masses. Highly specific. |
| Sensitivity | Good (µg/mL to high ng/mL range). | Excellent (low ng/mL to pg/mL range). |
| Matrix Effects | Less susceptible to signal suppression/enhancement. | Susceptible to ion suppression or enhancement from matrix components, requiring careful optimization. |
| Cost & Complexity | Lower initial cost, simpler operation and maintenance. | Higher initial cost, more complex operation and requires specialized expertise. |
| Ideal Application | Quantification in simple matrices (e.g., drug substance, simple formulations) where concentration is relatively high. | Quantification in complex biological matrices (e.g., plasma, tissue)[14], trace-level impurity analysis. |
Causality Behind Method Choice:
For a new drug entity or its metabolite, LC-MS/MS is generally the preferred method for bioanalysis due to its superior sensitivity and specificity, which are necessary to quantify low concentrations in a complex biological background.[14][15][16] HPLC-UV may be suitable for later-stage quality control of the bulk drug substance where concentrations are high and the matrix is clean. This guide will provide protocols for both, allowing for a comprehensive comparison.
Experimental Protocols & Validation Parameters
The following sections detail the step-by-step methodologies and the performance characteristics to be evaluated.
Key Validation Parameters
The relationship between the different levels of precision is crucial to understand.
References
- 1. oiv.int [oiv.int]
- 2. innovation.world [innovation.world]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. jordilabs.com [jordilabs.com]
- 9. bellman.ciencias.uniovi.es [bellman.ciencias.uniovi.es]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of Brominated Phenylacetic Acids
This guide provides an in-depth, objective comparison of computational docking methodologies for a class of molecules gaining significant traction in medicinal chemistry: brominated phenylacetic acids. We will move beyond a simple recitation of steps to explore the underlying scientific rationale, ensuring that the described protocols are not just procedures to be followed, but self-validating systems for robust in-silico analysis. For researchers, scientists, and drug development professionals, this guide offers field-proven insights into generating reliable and interpretable molecular docking data.
The Rationale: Why Brominated Phenylacetic Acids?
Phenylacetic acid is a well-known scaffold in chemistry and pharmacology, serving as a building block for pharmaceuticals and other bioactive molecules.[1][2] The strategic introduction of a bromine atom onto the phenyl ring is a common tactic in medicinal chemistry to modulate a compound's physicochemical properties. This is not merely for adding bulk or lipophilicity; bromine, along with other heavier halogens, can participate in a highly directional, non-covalent interaction known as halogen bonding .[3]
A halogen bond occurs between an electrophilic region on the halogen atom (termed a σ-hole) and a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on a protein.[4][5] The strength of this interaction can be comparable to a classical hydrogen bond and is pivotal for enhancing ligand-protein binding affinity and specificity.[6] Therefore, accurately predicting these interactions is critical. This guide will compare two widely-used docking programs, the open-source AutoDock Vina and the commercial suite Glide (Schrödinger) , to assess their performance in modeling the binding of these specific compounds.
References
- 1. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylacetic acids | Fisher Scientific [fishersci.com]
- 3. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Significance of Halogen Bonding in Ligand-Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Molecular Docking in Halogen Bonding | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid. As a halogenated phenolic compound, this chemical requires specific handling and disposal protocols to ensure laboratory safety and environmental protection. This document moves beyond simple checklists to explain the scientific rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and integrity.
Core Principles: Hazard Identification and Risk Assessment
Understanding the inherent chemical properties of this compound is fundamental to its safe management. Its structure, featuring a brominated phenyl ring and a carboxylic acid group, dictates its classification and the necessary precautions.
The primary risks are associated with its irritant properties and its classification as a halogenated organic compound. Halogenated waste streams are segregated because their improper disposal, particularly through combustion at inadequate temperatures, can lead to the formation of highly toxic and persistent environmental pollutants such as brominated dioxins and furans. Therefore, specialized high-temperature incineration is the required disposal route.[1]
Table 1: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation[2][3] |
| Specific target organ toxicity - single exposure | 3 | H335: May cause respiratory irritation[2][3] |
Due to these hazards, direct disposal via sanitary sewer or standard refuse is strictly prohibited. The mandated disposal pathway is through a licensed and approved hazardous waste management facility.[2][3][4]
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before beginning any waste consolidation or disposal procedures, it is critical to establish a safe working environment.
-
Engineering Controls : All handling of this compound, including weighing, solution preparation, and waste consolidation, should be conducted within a certified chemical fume hood to mitigate the risk of inhaling the powdered solid.[3]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.
Step-by-Step Disposal Protocols
The correct disposal procedure depends on the form of the waste. All waste streams containing this compound must be treated as hazardous.
Protocol 3.1: Disposal of Unused or Expired Solid Chemical
This protocol applies to the pure, solid form of the compound in its original or a secondary container.
-
Do Not Open : If the container is sealed and no longer needed, do not open it.
-
Assess Integrity : Check that the container is in good condition, free from cracks or damage.
-
Labeling : Ensure the container is clearly labeled with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
Segregation : Place the container in a designated "Halogenated Organic Solid Waste" satellite accumulation area.
-
Logistics : Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste contractor.
Protocol 3.2: Disposal of Contaminated Solid Wastes
This includes items such as used gloves, weigh boats, and paper towels that are contaminated with the chemical.
-
Collection : In the fume hood where the work was performed, place all contaminated solid items into a designated, leak-tight container. A heavy-duty plastic bag or a labeled, wide-mouth solid waste container is appropriate.[6]
-
Labeling : The container must be clearly labeled as "Halogenated Organic Solid Waste" and list "this compound" as a primary constituent.
-
Closure : Keep the container sealed when not actively adding waste to it.
-
Storage : Store the container in the designated satellite accumulation area, away from incompatible materials.
-
Disposal : Arrange for pickup by your institution's certified waste handler.
Protocol 3.3: Disposal of Solutions in Organic (Non-Aqueous) Solvents
This protocol is for solutions where the compound has been dissolved in a non-aqueous solvent (e.g., DMSO, THF, Methanol).
-
Waste Stream Identification : This waste must be placed in the "Halogenated Organic Liquid Waste" stream.[7] Do not mix with non-halogenated waste, as this unnecessarily increases the volume of waste requiring specialized, costly disposal.[8]
-
Container Selection : Use a shatter-proof, chemically compatible container with a secure, screw-top cap.
-
Collection : Carefully pour the waste solution into the designated container using a funnel. Avoid splashing.
-
Labeling : The container must be clearly labeled "Halogenated Organic Liquid Waste." List all chemical constituents, including the solvent(s) and "this compound," with approximate percentages.
-
Closure and Storage : Keep the container tightly closed and stored in a well-ventilated area, within secondary containment.[2]
-
Disposal : Arrange for pickup via your institutional waste program.
Protocol 3.4: Disposal of Aqueous Solutions
Solutions of the compound in water or aqueous buffers must also be treated as hazardous waste.
-
Prohibition of Drain Disposal : Under no circumstances should aqueous solutions of this compound be poured down the drain.[9] While the compound is an acid, neutralization does not mitigate the toxicity of the brominated aromatic structure.
-
Waste Stream Identification : This waste should be collected as "Halogenated Organic Liquid Waste" or a specific "Aqueous Halogenated Waste" if your institution maintains such a stream.
-
Collection : Collect the waste in a designated, compatible, and securely sealed container.
-
Labeling : Label the container with its full contents, including "this compound" and the aqueous solvent system (e.g., "in Phosphate Buffered Saline").
-
Storage : Store securely with other hazardous liquid waste, within secondary containment.
-
Disposal : Manage for pickup through your institution's EH&S office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for segregating waste streams associated with this compound.
Caption: Decision tree for proper segregation of waste streams.
Emergency Procedures: Spill Management
Accidental spills must be managed promptly and safely.
-
Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and the institutional safety office.
-
Control Vapors/Dust : For solid spills, avoid creating dust. For liquid spills, use an absorbent material to contain the spread.
-
PPE : Don the appropriate PPE as described in Section 2 before attempting any cleanup.
-
Cleanup :
-
Decontamination : Clean the spill area with soap and water, and collect the cleaning materials as contaminated solid waste.
-
Disposal : The container with the collected spill material must be sealed, labeled as hazardous waste, and disposed of according to the protocols above.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.fr [fishersci.fr]
- 6. researchgate.net [researchgate.net]
- 7. uakron.edu [uakron.edu]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Comprehensive Guide to the Safe Handling of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment
This compound is a halogenated phenolic compound. While specific toxicological data for this exact compound is not extensively documented in readily available literature, data from structurally similar compounds, such as (3,5-Dibromo-2-hydroxyphenyl)acetic acid and 3,5-Dibromo-4-hydroxybenzoic acid, indicate that it should be handled with care. The primary hazards are:
The presence of bromine atoms on the phenolic ring can enhance its chemical reactivity and potential for biological activity. Phenolic compounds, in general, are known to be corrosive and can be rapidly absorbed through the skin, potentially leading to systemic toxicity.[4] Therefore, a thorough risk assessment is mandatory before any handling.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Equipment | Rationale |
| Primary Engineering Control | Chemical Fume Hood | To minimize inhalation of dust or vapors. All handling of the solid compound and its solutions should be performed within a certified chemical fume hood.[5][6] |
| Eye and Face Protection | Safety Goggles and Face Shield | Standard safety glasses are insufficient. Chemical splash goggles are required to protect against splashes.[6][7] A face shield should be worn over goggles when handling larger quantities or during procedures with a higher risk of splashing.[8][9] |
| Hand Protection | Double Gloving: Nitrile Gloves (inner), Neoprene or Butyl Rubber Gloves (outer) | Phenolic compounds can penetrate standard laboratory gloves. Double gloving with a chemically resistant outer glove provides enhanced protection.[6] Nitrile gloves offer good resistance to many solvents, while neoprene and butyl rubber provide superior protection against corrosive chemicals.[9] |
| Body Protection | Flame-Resistant Lab Coat and Chemical-Resistant Apron | A lab coat protects personal clothing from contamination. A chemical-resistant apron (e.g., made of neoprene or butyl rubber) should be worn over the lab coat to provide an additional barrier against spills and splashes.[6] |
| Foot Protection | Closed-toe, Chemical-Resistant Shoes | To protect feet from spills.[9] |
| Respiratory Protection | NIOSH-approved Respirator (if necessary) | In situations where a fume hood is not available or inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5][8] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is paramount to ensure safety and experimental integrity.
Preparation
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound and any other chemicals being used.[5]
-
Designate a Work Area: All work with this compound must be conducted in a designated area within a chemical fume hood.[5]
-
Assemble all Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible within the fume hood.
Handling
-
Weighing and Transferring:
-
Perform all weighing and transfers of the solid compound within the fume hood to prevent inhalation of dust particles.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
-
Solution Preparation:
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][2][3] Seek medical attention. For phenolic compounds, flushing with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) can be more effective than water alone.[4][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2][3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Disposal Plan: Responsible Waste Management
Proper disposal of halogenated organic compounds is critical to prevent environmental contamination.
Waste Segregation
-
Halogenated Organic Waste: All waste containing this compound, including unused compound, solutions, and contaminated materials (e.g., gloves, paper towels), must be collected in a designated "Halogenated Organic Waste" container.[5][10]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[5]
Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
Decontamination
-
All glassware and equipment that have come into contact with the compound should be rinsed with a suitable solvent (e.g., acetone or ethanol) in the fume hood. The rinsate must be collected as halogenated organic waste.[5]
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following procedures but of fostering a deep-seated culture of safety. By understanding the rationale behind each step, researchers can not only protect themselves and their colleagues but also ensure the integrity and reproducibility of their work. This guide serves as a foundational resource, but it is incumbent upon each individual to remain vigilant and informed.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

